Product packaging for Ptio(Cat. No.:CAS No. 18390-00-6)

Ptio

Cat. No.: B097688
CAS No.: 18390-00-6
M. Wt: 233.29 g/mol
InChI Key: DYUUGILMVYJEHY-UHFFFAOYSA-N
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Description

Ptio Nitric oxide radical scavenger. Reacts with nitric oxide in a stoichiometric manner without affecting nitric oxide synthase activity. Produces the corresponding imino-nitrogen oxides (PTIs) and nitrogen dioxide (NO2).It can be used to assay nitric oxide production when examining nitric oxide synthase inhibitory activity Inhibits enhanced vascular permeability in solid tumors. This reaction can be monitored with ESR spectroscopy. This compound and its water soluble derivative Carboxy-PTIO (sc-200352) are demonstrated to block many biological actions mediated by NO. This compound reaction with NO is described to suppress the pathogenicity of excessively produced NO in endotoxin shock and to inhibit endothelium-dependent vascular relaxation mediated by NO in an ex vivo system. The vasorelaxant effects of NO on rabbit aorta smooth muscle was inhibited by both this compound compounds and Carboxy-PTIO was shown to inhibit vasorelaxation almost two-fold more strongly than by inhibitors of NO synthesis N-ω-nitro-L-arginine and N-ω-monomethyl-L-arginine. NO-induced enhancement of tumor vascular permeability was also blocked by the this compound compounds. The this compound radical compounds directly extinguish cellular NO without affecting the activity of NOS (nitric acid synthase), distinguishing this mechanism of action from other methods of NO perturbation.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H17N2O2 B097688 Ptio CAS No. 18390-00-6

Properties

InChI

InChI=1S/C13H17N2O2/c1-12(2)13(3,4)15(17)11(14(12)16)10-8-6-5-7-9-10/h5-9H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYUUGILMVYJEHY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C([N+](=C(N1[O])C2=CC=CC=C2)[O-])(C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18390-00-6
Record name 2-Phenyl-4,4,5,5-tetramethylimidazoline-1-oxyl 3-oxide
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Record name 2-Phenyl-4,4,5,5-tetramethylimidazoline-1-oxyl-3-oxide
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Record name PTIO
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Foundational & Exploratory

An In-depth Technical Guide to the Nitric Oxide Scavenging Mechanism of PTIO

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the mechanism, quantitative data, and experimental protocols related to 2-phenyl-4,4,5,5-tetramethylimidazoline-1-oxyl-3-oxide (PTIO) and its carboxylated analog (carboxy-PTIO) as scavengers of nitric oxide (NO).

Core Mechanism of this compound Nitric Oxide Scavenging

2-phenyl-4,4,5,5-tetramethylimidazoline-1-oxyl-3-oxide (this compound) is a stable nitronyl nitroxide radical widely utilized in biomedical research for its ability to react with and neutralize nitric oxide (NO).[1][2] The primary reaction involves the oxidation of nitric oxide to nitrogen dioxide (NO₂) and the concurrent reduction of this compound to 2-phenyl-4,4,5,5-tetramethylimidazoline-1-oxyl (PTI).[3][4]

The reaction can be summarized as follows:

This compound• + •NO → PTI• + •NO₂ [3][4]

This initial reaction is followed by a series of secondary reactions involving the nitrogen dioxide radical, which can further react with another this compound molecule or with nitric oxide itself. These subsequent reactions can influence the overall stoichiometry of NO scavenging.[1] The water-soluble analog, 2-(4-carboxyphenyl)-4,4,5,5-tetramethylimidazoline-1-oxyl-3-oxide (carboxy-PTIO), exhibits a similar nitric oxide scavenging mechanism and is often preferred for use in aqueous biological systems.[2][5]

The scavenging of nitric oxide by this compound is a direct chemical interaction, distinguishing it from inhibitors of nitric oxide synthase (NOS), which prevent the enzymatic production of NO. This specificity makes this compound a valuable tool for investigating the direct effects of nitric oxide in various physiological and pathological processes.[5]

PTIO_NO_Scavenging This compound This compound• PTI PTI• This compound->PTI Reduction NO •NO NO2 •NO₂ NO->NO2 Oxidation

Quantitative Data

The efficiency of this compound and its derivatives as nitric oxide scavengers has been quantified through various studies. The following tables summarize key kinetic and inhibitory data.

Table 1: Reaction Rate Constants

ReactantsProduct(s)Rate Constant (M⁻¹s⁻¹)Reference(s)
This compound + •NOPTI + •NO₂~1 x 10⁴[6]
carboxy-PTIO + •NOcarboxy-PTI + •NO₂6-10 x 10³[3]
This compound + •NO₂This compound⁺ + NO₂⁻1.5 - 2 x 10⁷[1]
carboxy-PTIO + •NO₂carboxy-PTIO⁺ + NO₂⁻1.5 - 2 x 10⁷[1]
This compound⁺ + •NOThis compound + NO₂⁻2.3 x 10⁵[3]

Table 2: Inhibitory and Effective Concentrations (IC₅₀/EC₅₀)

CompoundEffectSystemIC₅₀/EC₅₀Reference(s)
carboxy-PTIOInhibition of S-nitrosation by DEA/NO-0.11 ± 0.03 mM[7]
carboxy-PTIOInhibition of peroxynitrite-induced 3-nitrotyrosine formationFree tyrosine36 ± 5 µM[7]
carboxy-PTIOStimulation of peroxynitrite-mediated nitrosation of GSH-0.12 ± 0.03 mM[7]
carboxy-PTIOSuppression of NO expression induced by physalin AA375-S2 human melanoma cells200 µM[8]

Experimental Protocols

The nitric oxide scavenging activity of this compound can be assessed using several analytical techniques. Below are detailed methodologies for three common experimental approaches.

Electron Paramagnetic Resonance (EPR) Spectroscopy

EPR spectroscopy is a direct method to monitor the reaction between this compound and nitric oxide, as both are paramagnetic species with distinct EPR spectra.

Methodology:

  • Reagent Preparation:

    • Prepare a stock solution of this compound or carboxy-PTIO (e.g., 1 mM) in an appropriate buffer (e.g., phosphate-buffered saline, pH 7.4).

    • Prepare a nitric oxide donor solution (e.g., DEA/NONOate) or use nitric oxide gas-saturated buffer. The concentration of the NO donor should be calibrated.

  • Sample Preparation:

    • In an EPR-compatible capillary tube, mix the this compound solution with the nitric oxide solution at desired final concentrations.

    • A typical starting concentration for this compound is in the range of 100-500 µM.

  • EPR Measurement:

    • Record the EPR spectrum of the this compound solution before the addition of nitric oxide. The characteristic spectrum of the nitronyl nitroxide radical of this compound should be observed.

    • After adding the nitric oxide solution, record the EPR spectra at various time points.

    • The reaction with nitric oxide will lead to the formation of the imino nitroxide radical of PTI, which has a different and distinct EPR spectrum.

  • Data Analysis:

    • Quantify the decrease in the this compound signal intensity and the increase in the PTI signal intensity over time.

    • The rate of this spectral change is proportional to the rate of nitric oxide scavenging. A linear relationship between the signal amplitude of the PTI product and the concentration of nitric oxide can be established for quantification.[8]

EPR_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_measurement Measurement cluster_analysis Analysis A Prepare this compound Solution C Mix this compound and NO in Capillary Tube A->C B Prepare NO Source B->C D Record Initial this compound EPR Spectrum C->D E Record Time-course EPR Spectra D->E F Quantify Spectral Changes E->F G Determine Scavenging Rate F->G

Spectrophotometry (Griess Assay)

The Griess assay is an indirect method that measures nitrite (NO₂⁻), a stable product of nitric oxide's reaction with oxygen. Scavenging of nitric oxide by this compound will reduce the amount of nitrite formed.

Methodology:

  • Reagent Preparation:

    • Nitric Oxide Donor: Prepare a solution of sodium nitroprusside (e.g., 10 mM) in phosphate-buffered saline (PBS, pH 7.4).

    • This compound/carboxy-PTIO Solution: Prepare various concentrations of the scavenger in PBS.

    • Griess Reagent: Prepare a 1:1 mixture of (A) 1% sulfanilamide in 5% phosphoric acid and (B) 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water. Prepare this reagent fresh before use.

  • Reaction Mixture:

    • In a microplate or test tubes, add the sodium nitroprusside solution to the different concentrations of the this compound solution.

    • Include a control group with the nitric oxide donor but without the scavenger.

    • Incubate the reaction mixtures at room temperature for a specific period (e.g., 150 minutes) to allow for nitric oxide generation and scavenging.

  • Color Development:

    • To an aliquot of each reaction mixture, add the freshly prepared Griess reagent.

    • Incubate at room temperature for 5-10 minutes, protected from light, to allow for the development of a magenta color.

  • Absorbance Measurement:

    • Measure the absorbance of the solutions at approximately 540 nm using a spectrophotometer or microplate reader.

  • Data Analysis:

    • The percentage of nitric oxide scavenging is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the control and A_sample is the absorbance in the presence of this compound.

    • An IC₅₀ value can be determined by plotting the percentage of scavenging against the concentration of this compound.

Chemiluminescence Detection

Chemiluminescence-based nitric oxide analyzers are highly sensitive instruments that detect the light produced from the reaction of nitric oxide with ozone.

Methodology:

  • Instrument Setup:

    • Calibrate the chemiluminescence nitric oxide analyzer according to the manufacturer's instructions, using a certified nitric oxide gas standard.

  • Reaction Chamber:

    • Prepare a reaction chamber containing a buffered solution (e.g., PBS, pH 7.4).

    • Introduce a continuous flow of a known concentration of nitric oxide gas or a nitric oxide donor solution into the chamber.

  • Measurement of Baseline NO:

    • Measure the stable baseline level of nitric oxide in the reaction chamber.

  • Introduction of this compound:

    • Inject a known concentration of this compound or carboxy-PTIO solution into the reaction chamber.

  • Measurement of NO Scavenging:

    • Record the decrease in the nitric oxide signal over time. The extent and rate of the signal decrease correspond to the scavenging activity of this compound.

  • Data Analysis:

    • Quantify the amount of nitric oxide scavenged by calculating the difference between the initial and final nitric oxide concentrations.

    • The rate of scavenging can also be determined from the kinetics of the signal decay.

Role in Signaling Pathways

This compound is a valuable pharmacological tool to investigate the role of nitric oxide in various signaling pathways. By scavenging nitric oxide, this compound can help to elucidate whether a particular biological response is mediated by nitric oxide.

A common pathway where this compound is employed is the nitric oxide/soluble guanylate cyclase (sGC)/cyclic guanosine monophosphate (cGMP) pathway. Nitric oxide activates sGC, leading to an increase in cGMP, which in turn activates downstream effectors like protein kinase G (PKG). The addition of this compound would scavenge nitric oxide, thereby preventing the activation of sGC and the subsequent downstream signaling events. This allows researchers to confirm the involvement of nitric oxide in the observed physiological response.

NO_Signaling_Pathway cluster_upstream Upstream cluster_signaling Signaling Cascade cluster_intervention Intervention cluster_downstream Downstream Effects NOS Nitric Oxide Synthase (NOS) NO Nitric Oxide (•NO) NOS->NO Arginine L-Arginine Arginine->NOS sGC Soluble Guanylate Cyclase (sGC) NO->sGC Activates cGMP cGMP sGC->cGMP GTP GTP GTP->sGC PKG Protein Kinase G (PKG) cGMP->PKG Activates Response Physiological Response (e.g., vasodilation, neurotransmission) PKG->Response This compound This compound This compound->NO Scavenges

Conclusion

This compound and its derivatives are potent and specific scavengers of nitric oxide, making them indispensable tools in nitric oxide research. A thorough understanding of their reaction mechanism, kinetics, and appropriate experimental application is crucial for the accurate interpretation of data in studies aimed at elucidating the multifaceted roles of nitric oxide in health and disease. This guide provides the foundational knowledge for researchers, scientists, and drug development professionals to effectively utilize this compound in their investigations.

References

An In-depth Technical Guide to 2-Phenyl-4,4,5,5-tetramethylimidazoline-1-oxyl-3-oxide (PTIO)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the core properties, experimental applications, and relevant signaling pathways of 2-Phenyl-4,4,5,5-tetramethylimidazoline-1-oxyl-3-oxide (PTIO), a critical tool in nitric oxide (NO) research.

Core Properties of this compound

2-Phenyl-4,4,5,5-tetramethylimidazoline-1-oxyl-3-oxide, commonly known as this compound, is a stable nitronyl nitroxide radical.[1] It is widely utilized in biomedical research as a potent scavenger of nitric oxide, enabling the study of NO-mediated physiological and pathological processes.[1][2]

Physicochemical and Spectroscopic Data

The fundamental properties of this compound are summarized in the tables below, providing essential information for its use in experimental settings.

Table 1: Physicochemical Properties of this compound

PropertyValueReferences
Molecular Formula C₁₃H₁₇N₂O₂[3]
Molecular Weight 233.29 g/mol [3]
Appearance Blue to dark blue powder
Purity ≥98%[3]
Solubility DMF: 33 mg/mlDMSO: 25 mg/mlEthanol: 25 mg/mlDMF:PBS (pH 7.2) (1:1): 0.5 mg/ml
Storage Conditions Store at ≤ -10 °C. Light and heat sensitive.

Table 2: Spectroscopic Properties of this compound

Spectroscopic DataValue/DescriptionReferences
UV-Vis Absorption Maxima (λmax) 237, 264, 348, 360, 597 nm
Electron Paramagnetic Resonance (EPR) The EPR spectrum of this compound exhibits a characteristic signal for a nitronyl nitroxide radical. The g-value is close to that of a free electron (~2.00). The spectrum displays hyperfine coupling with the nitrogen nuclei of the imidazoline ring, resulting in a complex splitting pattern.[1] The hyperfine coupling constant (a) is a measure of the interaction between the unpaired electron and the magnetic nuclei.[4][1]

Mechanism of Action as a Nitric Oxide Scavenger

This compound functions as a stoichiometric scavenger of nitric oxide. The primary reaction involves the oxidation of NO to nitrogen dioxide (NO₂) while this compound is reduced to its corresponding imino nitroxide, 2-phenyl-4,4,5,5-tetramethylimidazoline-1-oxyl (PTI).[1]

The stoichiometry of the reaction between this compound and NO can range from 1:1 to 1:2, as the NO₂ generated can participate in a secondary reaction cycle that consumes an additional molecule of NO.[1] This makes this compound an effective tool for the specific removal of NO from biological systems.[1]

PTIO_NO_Reaction This compound This compound PTI PTI This compound->PTI + NO NO2 NO₂ NO1 NO N2O3 N₂O₃ NO2->N2O3 + NO NO3 NO NO_cGMP_Pathway cluster_inhibition Inhibition by this compound NO Nitric Oxide (NO) sGC Soluble Guanylate Cyclase (sGC) NO->sGC Activates This compound This compound This compound->NO Scavenges cGMP cGMP sGC->cGMP Converts GTP GTP GTP->sGC PKG Protein Kinase G (PKG) cGMP->PKG Activates Response Physiological Response PKG->Response Phosphorylates Targets Cell_Culture_Workflow start Start: Seed Cells in Culture Plates adhesion Allow Cells to Adhere (e.g., 24 hours) start->adhesion treatment Prepare this compound Working Solution (Dilute stock in culture medium) adhesion->treatment incubation Treat Cells with this compound (Vary concentration and time) treatment->incubation stimulation Induce NO Production (Optional) (e.g., with LPS + IFN-γ) incubation->stimulation analysis Perform Downstream Analysis (e.g., cGMP assay, Western blot, etc.) stimulation->analysis end End: Data Analysis analysis->end

References

Carboxy-PTIO as a Nitric Oxide Scavenger: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of 2-(4-Carboxyphenyl)-4,4,5,5-tetramethylimidazoline-1-oxyl-3-oxide (Carboxy-PTIO), a pivotal tool in nitric oxide (NO) research. As a potent and specific NO scavenger, Carboxy-PTIO has been instrumental in elucidating the multifaceted roles of NO in various physiological and pathological processes. This document details its mechanism of action, chemical and physical properties, and provides a comprehensive summary of its quantitative parameters. Furthermore, it offers detailed experimental protocols for its application in both in vitro and in vivo settings and explores its utility in dissecting NO-mediated signaling pathways, particularly the NO/cGMP pathway. This guide is intended to serve as a comprehensive resource for researchers employing Carboxy-PTIO in their experimental designs.

Introduction

Nitric oxide (NO), a transient and highly reactive gaseous signaling molecule, plays a crucial role in a vast array of biological processes, including neurotransmission, vasodilation, and the immune response. The study of its precise functions necessitates reliable methods for its detection and, critically, its specific removal from biological systems. Carboxy-PTIO has emerged as a valuable pharmacological tool for this purpose. It is a stable, water-soluble organic radical that stoichiometrically reacts with NO, effectively scavenging it from the cellular environment.[1][2] This direct interaction allows researchers to investigate the consequences of NO depletion in a controlled manner, thereby clarifying its specific contributions to cellular signaling and function.

Chemical and Physical Properties

Carboxy-PTIO is commercially available, most commonly as its potassium or sodium salt, which enhances its water solubility and stability.[3]

Table 1: Chemical and Physical Properties of Carboxy-PTIO

PropertyValueReference(s)
Chemical Name 2-(4-Carboxyphenyl)-4,4,5,5-tetramethylimidazoline-1-oxyl-3-oxide[4]
Synonyms c-PTIO, Carboxy-PTIO[4]
Molecular Formula C₁₄H₁₇N₂O₄[1]
Molecular Weight 315.4 g/mol (Potassium Salt)[5]
CAS Number 148819-94-7 (Potassium Salt)[4]
Appearance Powder[4]
Solubility Water (up to 100 mg/ml), DMSO (up to 50 mg/ml), PBS (pH 7.2, 35 mg/ml), Ethanol (1.6 mg/ml), DMF (3.3 mg/ml)[1][4]
Storage Temperature 2-8°C or -20°C[4]
Purity >98%[4][5]

Mechanism of Nitric Oxide Scavenging

Carboxy-PTIO is a nitronyl nitroxide, a stable organic radical, that directly and rapidly reacts with nitric oxide in a 1:1 stoichiometric manner.[4] The reaction yields nitrogen dioxide (NO₂) and the corresponding imino nitroxide, 2-(4-carboxyphenyl)-4,4,5,5-tetramethylimidazoline-1-oxyl (Carboxy-PTI).[6][7] This transformation can be monitored using Electron Paramagnetic Resonance (EPR) spectroscopy, as the EPR spectrum of Carboxy-PTIO differs significantly from that of Carboxy-PTI.[2]

Carboxy-PTIO Carboxy-PTIO Carboxy-PTI Carboxy-PTI Carboxy-PTIO->Carboxy-PTI + NO NO NO NO2 NO2

Figure 1: Reaction of Carboxy-PTIO with Nitric Oxide.

It is crucial to note that while Carboxy-PTIO is a highly specific scavenger for NO, it can also interact with other reactive species under certain conditions. For instance, it has been shown to react with peroxynitrite, which can complicate data interpretation in experimental systems where both NO and superoxide are produced.[8]

Quantitative Data

The efficacy of Carboxy-PTIO as a research tool is defined by its kinetic parameters and effective concentrations in various experimental models.

Table 2: Quantitative Parameters of Carboxy-PTIO

ParameterValueCondition/SystemReference(s)
Reaction Rate Constant with •NO₂ (1.5 - 2.0) x 10⁷ M⁻¹s⁻¹Electrochemical generation[6][9]
EC₅₀ for inhibition of peroxynitrite-induced 3-nitrotyrosine formation 36 ± 5 µMFree tyrosine[8]
IC₅₀ for inhibition of S-nitrosation by DEA/NO 0.11 ± 0.03 mMGlutathione (GSH)[8]
EC₅₀ for stimulation of peroxynitrite-mediated GSH nitrosation 0.12 ± 0.03 mMGlutathione (GSH)[8]
Effective Concentration (in vitro) 10 - 300 µMRat aorta, anococcygeus muscle, gastric fundus strips[10]
Effective Concentration (cell culture) 160 µMRAW264.7 macrophages[11]
Effective Concentration (cell culture) 200 µMA375-S2 human melanoma cells[3]
Effective Concentration (in vivo) 0.1 mg/kg/min infusionAnesthetized dogs (septic shock model)[12]
Effective Concentration (in vivo) 2 mg/200 µl PBS, twice daily i.p.Mice (melanoma model)[13]

Experimental Protocols

The following protocols provide a general framework for the use of Carboxy-PTIO in common experimental settings. Researchers should optimize concentrations and incubation times for their specific model system.

In Vitro Cell Culture Protocol

This protocol describes the use of Carboxy-PTIO to investigate the role of NO in a cell-based assay, such as measuring cytokine production or apoptosis.

prep Prepare Carboxy-PTIO stock solution (e.g., 10 mM in sterile water or PBS) pre_treat Pre-treat cells with Carboxy-PTIO at desired final concentration (e.g., 100-200 µM) for 1 hour prep->pre_treat seed Seed cells in appropriate culture plates and allow to adhere overnight seed->pre_treat stimulate Stimulate cells with NO donor or inflammatory agent (e.g., LPS) pre_treat->stimulate incubate Incubate for the desired time period (e.g., 24 hours) stimulate->incubate collect Collect supernatant and/or cell lysates incubate->collect analyze Analyze for endpoints: - Nitrite concentration (Griess Assay) - Cytokine levels (ELISA) - Protein expression (Western Blot) - Apoptosis (Caspase assay) collect->analyze

Figure 2: In Vitro Cell Culture Experimental Workflow.

Methodology:

  • Preparation of Carboxy-PTIO Stock Solution: Dissolve Carboxy-PTIO potassium or sodium salt in sterile, nuclease-free water or phosphate-buffered saline (PBS) to create a stock solution (e.g., 10 mM). Filter-sterilize the stock solution using a 0.22 µm syringe filter. Store aliquots at -20°C.

  • Cell Seeding: Seed the cells of interest into appropriate culture plates (e.g., 96-well, 24-well, or 6-well plates) at a density that allows for optimal growth and response to stimuli. Allow the cells to adhere and recover overnight in a humidified incubator at 37°C and 5% CO₂.

  • Pre-treatment with Carboxy-PTIO: The following day, remove the culture medium and replace it with fresh medium containing the desired final concentration of Carboxy-PTIO (typically in the range of 100-200 µM).[3] Incubate the cells for 1 hour to allow for equilibration of the scavenger.

  • Stimulation: After the pre-treatment period, add the nitric oxide donor (e.g., SNAP, DEA/NO) or the inflammatory stimulus (e.g., lipopolysaccharide, LPS) to the culture medium. Include appropriate controls, such as vehicle-treated cells, cells treated with the stimulus alone, and cells treated with Carboxy-PTIO alone.

  • Incubation: Return the plates to the incubator and incubate for the desired experimental duration (e.g., 24 hours).

  • Sample Collection and Analysis:

    • Supernatant: Collect the culture supernatant for the measurement of stable NO metabolites (nitrite and nitrate) using the Griess assay or for the quantification of secreted cytokines by ELISA.

    • Cell Lysates: Wash the cells with cold PBS and lyse them using an appropriate lysis buffer. The cell lysates can be used for Western blot analysis of protein expression (e.g., iNOS, caspases) or for other biochemical assays.

In Vivo Animal Protocol

This protocol provides a general guideline for using Carboxy-PTIO in a rodent model of endotoxemia to assess its therapeutic potential.

acclimate Acclimate animals to experimental conditions baseline Collect baseline physiological measurements (e.g., blood pressure, heart rate) acclimate->baseline induce Induce endotoxemia (e.g., intraperitoneal injection of LPS) baseline->induce treat Administer Carboxy-PTIO (e.g., intravenous infusion or intraperitoneal injection) induce->treat monitor Monitor physiological parameters over the experimental period treat->monitor collect_samples Collect blood and tissue samples at the end of the experiment monitor->collect_samples analyze Analyze samples for: - Plasma nitrite/nitrate levels - Inflammatory markers - Organ function parameters collect_samples->analyze

Figure 3: In Vivo Animal Experimental Workflow.

Methodology:

  • Animal Acclimation: Acclimate the animals (e.g., rats or mice) to the laboratory conditions for at least one week before the experiment. Provide free access to food and water. All animal procedures should be approved by the institutional animal care and use committee.

  • Induction of Endotoxemia: Induce endotoxemia by administering a single intraperitoneal (i.p.) or intravenous (i.v.) injection of lipopolysaccharide (LPS). The dose of LPS should be optimized based on the animal species and the desired severity of the endotoxic shock.

  • Administration of Carboxy-PTIO: Carboxy-PTIO can be administered via different routes, such as continuous intravenous infusion or repeated intraperitoneal injections. For example, in a rat model of endotoxemia, Carboxy-PTIO has been infused intravenously at a rate of 0.056-1.70 mg/kg/min.[3] In a mouse tumor model, 2 mg of Carboxy-PTIO in 200 µl PBS was injected i.p. twice daily.[13]

  • Monitoring and Sample Collection: Monitor physiological parameters such as mean arterial pressure, heart rate, and body temperature throughout the experiment. At the end of the study, collect blood samples for the analysis of plasma nitrite/nitrate levels and inflammatory cytokines. Harvest organs of interest for histological examination or biochemical analysis.

  • Data Analysis: Analyze the collected data to determine the effect of Carboxy-PTIO on the LPS-induced physiological changes and inflammatory responses.

Role in Signaling Pathways: The NO/cGMP Pathway

One of the most well-characterized signaling pathways involving nitric oxide is the NO/cyclic guanosine monophosphate (cGMP) pathway. NO, produced by nitric oxide synthases (NOS), diffuses to adjacent cells and binds to the heme moiety of soluble guanylate cyclase (sGC). This binding activates sGC, which then catalyzes the conversion of guanosine triphosphate (GTP) to cGMP. cGMP, in turn, acts as a second messenger, activating protein kinase G (PKG) and leading to downstream cellular responses such as smooth muscle relaxation.

Carboxy-PTIO is an invaluable tool for investigating the role of this pathway. By scavenging NO, it prevents the activation of sGC, thereby inhibiting the production of cGMP and the subsequent downstream signaling events.[8] This allows researchers to confirm whether a particular biological effect is mediated through the NO/cGMP pathway.

cluster_upstream Upstream Signaling cluster_scavenging Intervention cluster_downstream Downstream Signaling L_Arginine L-Arginine NOS Nitric Oxide Synthase (NOS) L_Arginine->NOS NO Nitric Oxide (NO) NOS->NO sGC Soluble Guanylate Cyclase (sGC) NO->sGC Activates Carboxy_PTIO Carboxy-PTIO Carboxy_this compound->NO Scavenges cGMP cGMP sGC->cGMP Converts GTP GTP PKG Protein Kinase G (PKG) cGMP->PKG Activates Cellular_Response Cellular Response (e.g., Smooth Muscle Relaxation) PKG->Cellular_Response Leads to

Figure 4: The NO/cGMP Signaling Pathway and the Point of Intervention by Carboxy-PTIO.

Limitations and Considerations

While Carboxy-PTIO is a powerful tool, researchers should be aware of its potential limitations:

  • Reaction with other molecules: As mentioned, Carboxy-PTIO can react with peroxynitrite, which may lead to confounding results in systems with high levels of oxidative stress.[8]

  • Formation of active byproducts: The reaction of Carboxy-PTIO with NO produces Carboxy-PTI, which has been shown to have biological activity of its own, including the inhibition of dopamine uptake.[7] This could potentially complicate the interpretation of results.

  • Inactivation: In biological systems, Carboxy-PTIO can be reduced by endogenous substances like ascorbic acid, leading to its inactivation.[14]

Conclusion

Carboxy-PTIO remains an indispensable tool for researchers investigating the diverse roles of nitric oxide in biology and medicine. Its specificity as an NO scavenger, coupled with its water solubility and stability, makes it suitable for a wide range of in vitro and in vivo applications. By understanding its mechanism of action, quantitative parameters, and potential limitations, researchers can effectively employ Carboxy-PTIO to unravel the complexities of NO-mediated signaling pathways and their implications in health and disease. This guide provides a solid foundation for the rational design and interpretation of experiments utilizing this potent nitric oxide scavenger.

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Role of 2-phenyl-4,4,5,5-tetramethylimidazoline-1-oxyl-3-oxide (PTIO) in Biological Systems

Introduction

2-phenyl-4,4,5,5-tetramethylimidazoline-1-oxyl-3-oxide, commonly known as this compound, is a stable nitronyl nitroxide radical that has become an indispensable tool in biological research. Its primary and most well-characterized function is as a potent and specific scavenger of nitric oxide (NO), a highly reactive free radical that acts as a critical signaling molecule in a vast array of physiological and pathophysiological processes across different organisms, including plants and mammals.[1] The ability of this compound and its water-soluble derivative, carboxy-PTIO (cthis compound), to directly react with and quench NO allows researchers to investigate the downstream effects of NO signaling by its selective removal, thereby elucidating its role in various biological pathways.[2][3] This guide provides a comprehensive overview of this compound's mechanism of action, quantitative data on its reactivity, detailed experimental protocols for its use, and its application in mapping signaling pathways and in drug development.

Core Mechanism of Action: Nitric Oxide Scavenging

This compound is a nitronyl nitroxide, a class of stable free radicals. Its utility as an NO scavenger stems from its direct chemical reaction with the nitric oxide radical. In this reaction, this compound oxidizes NO to nitrogen dioxide (NO₂) while being reduced itself to the corresponding imino nitroxide, 2-phenyl-4,4,5,5-tetramethylimidazoline-1-oxyl (PTI).[2][4]

Reaction: this compound + •NO → PTI + •NO₂

This reaction is highly efficient and forms the basis for this compound's function in biological systems. By converting the highly reactive NO into NO₂, this compound effectively terminates NO-mediated signaling cascades.[3] This makes it a powerful tool for confirming whether a specific biological response is dependent on the production of nitric oxide.[5]

This compound This compound (Nitronyl Nitroxide) Reaction Radical Reaction This compound->Reaction NO •NO (Nitric Oxide) NO->Reaction PTI PTI (Imino Nitroxide) NO2 •NO₂ (Nitrogen Dioxide) Reaction->PTI Reaction->NO2

Caption: Core reaction mechanism of this compound scavenging nitric oxide (NO).

Quantitative Data and Reaction Kinetics

The efficacy of this compound as a research tool is underpinned by its reaction kinetics. Understanding these parameters is crucial for designing experiments and interpreting results accurately. The reaction rates of this compound and its derivatives with various reactive species have been characterized.

ReactantsProductsRate Constant (M⁻¹s⁻¹)Notes
This compound/cthis compound + •NO₂This compound⁺ (Oxoammonium) + NO₂⁻(1.5 - 2.0) x 10⁷This reaction can become significant, especially when NO is converted to NO₂.[2]
This compound⁺ + •NOThis compound + NO₂⁻~30-fold higher than this compound+•NODemonstrates a complex interplay where the product of one reaction is a reactant in another.[2]
This compound/cthis compound + O₂⁻ (Superoxide)-Lower than reaction with •NOPTIOs are not efficient scavengers of superoxide, highlighting their specificity for NO.[2]

Experimental Protocols and Methodologies

This compound is widely used to validate the involvement of NO in specific biological pathways. Below are detailed protocols for its application in common experimental setups.

Protocol 1: In Vivo NO Scavenging in Plant Seedlings (e.g., Arabidopsis)

This protocol is adapted from studies investigating the role of NO in plant stress responses, such as salt tolerance.[5][6]

  • Seedling Preparation: Grow Arabidopsis thaliana seedlings for 8-10 days on a suitable sterile medium (e.g., Murashige and Skoog).

  • Treatment Preparation: Prepare a stock solution of cthis compound (the more water-soluble form) in the liquid growth medium. A typical working concentration is 100-200 µM.[5][7]

  • Incubation: Transfer the seedlings into a 50 mL flask containing the liquid medium. Add the cthis compound stock solution to achieve the final desired concentration.

  • Induction of Stimulus: Introduce the stimulus being studied (e.g., add NaCl to a final concentration of 100 mM for salt stress experiments).[6]

  • Control Groups:

    • Negative Control: Seedlings in liquid medium without cthis compound or the stimulus.

    • Stimulus Control: Seedlings in liquid medium with the stimulus but without cthis compound.

    • Scavenger Control: Seedlings in liquid medium with cthis compound but without the stimulus.

  • Assay: After the desired incubation period (e.g., 2-6 hours), harvest the plant tissue to analyze the physiological or molecular endpoint of interest (e.g., ion content, gene expression, protein stability).[6][7]

Protocol 2: Confirming NO Production using this compound with a Fluorescent Probe

This workflow describes the use of this compound to confirm that a fluorescence signal from a dye like 4-amino-5-methylamino-2′,7′-difluorofluorescein diacetate (DAF-FM DA) is genuinely due to NO.[5]

  • Cell/Tissue Loading: Load the cells or tissue with DAF-FM DA according to the manufacturer's protocol. The diacetate form is cell-permeant and is cleaved by intracellular esterases to the NO-sensitive DAF-FM.

  • Stimulation: Apply the experimental stimulus expected to induce NO production.

  • Fluorescence Measurement (Baseline): Measure the fluorescence using a suitable microscope or plate reader. DAF-FM reacts with by-products of NO oxidation to produce a fluorescent triazole derivative (DAF-FM T), resulting in a signal increase.[5]

  • This compound Treatment: In a parallel experiment, pre-incubate the DAF-FM-loaded cells/tissue with this compound (e.g., 200 µM) for 30-60 minutes before applying the stimulus.[3][7]

  • Fluorescence Measurement (with Scavenger): Measure the fluorescence in the this compound-treated group after stimulation.

  • Data Interpretation: If the stimulus-induced increase in fluorescence is significantly reduced or abolished in the presence of this compound, it confirms that the signal was dependent on NO production.

cluster_exp Experimental Workflow: Validating NO-dependent Fluorescence cluster_control Control Path (with this compound) start Load Cells/Tissue with DAF-FM DA stim Apply Stimulus (e.g., stress, agonist) start->stim ptio_treat Pre-incubate with this compound start->ptio_treat measure1 Measure Fluorescence (Signal Increase Expected) stim->measure1 conclusion Compare Results: Signal Reduction Confirms NO Dependence measure1->conclusion Signal stim_control Apply Stimulus ptio_treat->stim_control measure2 Measure Fluorescence (Signal Quenching Expected) stim_control->measure2 measure2->conclusion Quenched Signal

Caption: Workflow for using this compound to validate NO-specific fluorescence.

Role in Elucidating Biological Signaling Pathways

This compound has been instrumental in dissecting complex signaling cascades where NO is a key intermediary.

Plant Immunity: Pattern-Triggered Immunity (PTI)

In plants, pathogen recognition triggers a defense response known as Pattern-Triggered Immunity (PTI).[8] This involves a cascade of signaling events, including the production of Reactive Oxygen Species (ROS) and NO.[9] this compound can be used to determine which downstream responses are specifically mediated by NO. For instance, if a defense gene's expression is induced by a pathogen-associated molecular pattern (PAMP) but this induction is blocked by this compound, it demonstrates a direct link to the NO signaling branch of the PTI pathway.[10]

cluster_pti NO's Role in Plant Pattern-Triggered Immunity (PTI) pamp PAMP (e.g., flagellin) prr PRR (Receptor at cell surface) pamp->prr Perception signaling Early Signaling (Ca²⁺ influx, MAPK cascade) prr->signaling nos NO Synthase (NOS) Activation signaling->nos no_prod •NO Production nos->no_prod This compound This compound (Scavenger) no_prod->this compound Inhibition defense Downstream Defense Responses (e.g., gene expression, HR) no_prod->defense Signal Transduction

Caption: Use of this compound to probe the role of NO in the PTI signaling cascade.

Mammalian Physiology: Endotoxic Shock

In mammals, overproduction of NO by inducible nitric oxide synthase (iNOS) during sepsis leads to severe hypotension (low blood pressure), a hallmark of endotoxic shock. Carboxy-PTIO has been used in animal models to demonstrate this causal link. Administration of cthis compound in lipopolysaccharide (LPS)-stimulated rats prevents severe hypotension by directly scavenging the excess NO, thereby restoring vascular tone.[3] This highlights the potential therapeutic application of NO scavengers in clinical settings.

Applications in Drug Development

The use of this compound and its derivatives extends into the realm of pharmacology and drug development.[11][12]

  • Target Validation: By using this compound to inhibit NO-dependent pathways, researchers can validate whether targeting NO signaling is a viable strategy for a particular disease. If scavenging NO with this compound alleviates disease symptoms in a preclinical model, it provides strong evidence that drugs modulating NO levels could be effective.[3][13]

  • Mechanism of Action Studies: When a novel compound is found to have a biological effect, this compound can be used to determine if this effect is mediated through the production of NO. For example, if a compound induces apoptosis (programmed cell death) in cancer cells, and this effect is blocked by co-incubation with cthis compound, it suggests the compound's mechanism involves the generation of NO.[3]

  • Screening Assays: In high-throughput screening, this compound can be used as a specific inhibitor in counter-screens to eliminate compounds that act non-specifically through NO pathways.

Limitations and Considerations

While this compound is a powerful tool, researchers must be aware of its limitations:

  • Formation of NO₂: The reaction of this compound with NO produces NO₂, which is itself a reactive nitrogen species and can have its own biological effects. This can sometimes complicate the interpretation of results.[2]

  • Concentration Dependence: The effectiveness and specificity of this compound are concentration-dependent. At very high concentrations of NO, this compound can paradoxically lead to an increase in DAF-FM fluorescence through complex oxidative reactions.[5] Therefore, careful dose-response experiments are necessary.

  • Stability: In biological samples like plant cell cultures, cthis compound can be degraded within minutes, which may limit its effectiveness in long-term experiments.[5] The stability of the compound in the specific experimental system should be considered.

References

Foundational Research on Imidazolineoxyl N-Oxides: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Imidazolineoxyl N-oxides are a significant class of stable organic radicals that have garnered considerable attention in biomedical research. Characterized by a five-membered ring containing a nitroxyl radical and an N-oxide group, these compounds exhibit unique reactivity, particularly as potent scavengers of nitric oxide (NO). This technical guide provides an in-depth overview of the foundational research on imidazolineoxyl N-oxides, with a focus on their synthesis, chemical properties, and applications as spin probes in biological systems. Detailed experimental protocols, quantitative data, and visualizations of key mechanisms are presented to serve as a comprehensive resource for researchers in chemistry, biology, and pharmacology.

Introduction

Imidazolineoxyl N-oxides, with the most prominent member being 2-phenyl-4,4,5,5-tetramethylimidazoline-1-oxyl-3-oxide (PTIO), are stable free radicals that have emerged as invaluable tools for the detection and quantification of nitric oxide. Their unique chemical structure allows for a specific radical-radical reaction with NO, leading to a change in their paramagnetic properties, which can be readily monitored by Electron Paramagnetic Resonance (EPR) spectroscopy. This direct scavenging activity has positioned them as important agents for studying the multifaceted roles of NO in physiological and pathological processes, including vasodilation, neurotransmission, and inflammation. Furthermore, their inherent stability as a radical species makes them suitable candidates for development as spin labels and probes to investigate the microenvironment of biological systems.

Synthesis and Chemical Properties

The synthesis of imidazolineoxyl N-oxides is a multi-step process that requires careful control of reaction conditions. While a detailed, publicly available, step-by-step protocol for the synthesis of this compound and its derivatives is not readily found in singular sources, the general synthetic pathway involves the condensation of a substituted aldehyde with 2,3-dimethyl-2,3-dinitrobutane, followed by reduction and oxidation steps. The resulting imidazolineoxyl N-oxide can be further functionalized to enhance its solubility and targeting capabilities in biological systems, leading to derivatives such as carboxy-PTIO.

Table 1: Key Chemical Properties of this compound

PropertyValue
Molecular FormulaC₁₃H₁₇N₂O₂
Molecular Weight233.29 g/mol
AppearanceDark green solid
StabilityStable at room temperature

Interaction with Nitric Oxide: A Core Mechanism

The primary and most studied application of imidazolineoxyl N-oxides is their direct and stoichiometric reaction with nitric oxide. This reaction forms the basis of their use as NO scavengers and quantitative probes.

Reaction Mechanism

The reaction between an imidazolineoxyl N-oxide (like this compound) and nitric oxide is a radical-radical coupling reaction. The unpaired electron on the nitroxyl moiety of this compound reacts with the unpaired electron on the nitric oxide molecule. This interaction leads to the formation of an imino-N-oxide and nitrogen dioxide (NO₂), or its subsequent products, nitrite (NO₂⁻) and nitrate (NO₃⁻) in aqueous solutions. The reaction results in the conversion of the paramagnetic this compound to the diamagnetic 2-phenyl-4,4,5,5-tetramethylimidazoline-1-oxyl (PTI).

Quantitative Analysis

The reaction between imidazolineoxyl N-oxides and NO can be quantitatively monitored using EPR spectroscopy. The EPR signal of the imidazolineoxyl N-oxide decreases in intensity as it reacts with NO. A linear relationship exists between the decrease in the EPR signal amplitude and the concentration of nitric oxide, allowing for its precise quantification.[1]

Table 2: Quantitative Data for the Reaction of this compound with Nitric Oxide

ParameterValueReference
Stoichiometry (this compound:NO)1:1[2]
Rate Constant~10⁴ M⁻¹s⁻¹[2]

Experimental Protocols

Nitric Oxide Scavenging Assay using the Griess Reagent

This protocol provides a spectrophotometric method to assess the nitric oxide scavenging activity of imidazolineoxyl N-oxides by measuring the amount of nitrite formed from the spontaneous decomposition of sodium nitroprusside.

Materials:

  • Sodium nitroprusside (SNP)

  • Phosphate buffered saline (PBS), pH 7.4

  • Griess Reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride)

  • Imidazolineoxyl N-oxide solution (e.g., this compound)

  • Microplate reader

Procedure:

  • Prepare a solution of sodium nitroprusside (e.g., 10 mM) in PBS.

  • In a 96-well plate, add a defined volume of the SNP solution to a series of wells.

  • Add varying concentrations of the imidazolineoxyl N-oxide solution to the wells containing SNP. Include a control group with SNP and PBS only.

  • Incubate the plate at room temperature for a specified time (e.g., 150 minutes) to allow for NO generation and scavenging.

  • After incubation, add an equal volume of Griess reagent to each well.

  • Incubate for 10-15 minutes at room temperature, protected from light, to allow for color development.

  • Measure the absorbance at approximately 546 nm using a microplate reader.

  • The percentage of nitric oxide scavenged is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the control and A_sample is the absorbance in the presence of the imidazolineoxyl N-oxide.

Applications in Biological Systems

The ability of imidazolineoxyl N-oxides to specifically react with nitric oxide makes them powerful tools for investigating the role of NO in various biological processes.

Probing Endothelium-Derived Relaxing Factor (EDRF)

Nitric oxide is recognized as the endothelium-derived relaxing factor (EDRF), a key signaling molecule in vasodilation. Imidazolineoxyl N-oxides, such as this compound and carboxy-PTIO, have been used to antagonize the effects of EDRF, thereby confirming the identity of EDRF as NO.[2] By scavenging NO, these compounds inhibit the relaxation of smooth muscle induced by vasodilators like acetylcholine.

Therapeutic Potential in Endotoxin Shock

Overproduction of nitric oxide is a key factor in the pathophysiology of endotoxin shock, leading to severe hypotension and organ damage. The administration of carboxy-PTIO has been shown to effectively scavenge excess NO, thereby improving mean arterial blood pressure, renal function, and survival rates in animal models of endotoxin shock.[3]

Visualization of Key Processes

Nitric Oxide Scavenging by this compound

Nitric_Oxide_Scavenging This compound This compound (Imidazolineoxyl N-Oxide) Paramagnetic PTI PTI (Imino-N-Oxide) Diamagnetic This compound->PTI Reacts with NO Nitric Oxide (NO) Radical NO->PTI NO2 Nitrogen Dioxide (NO2) PTI->NO2 Byproduct

Caption: Reaction of this compound with nitric oxide.

Experimental Workflow for NO Quantification by EPR

EPR_Workflow cluster_preparation Sample Preparation cluster_measurement EPR Measurement cluster_analysis Data Analysis NO_Source Nitric Oxide Source (e.g., SNP solution or biological sample) Mixing Mix this compound and NO Source NO_Source->Mixing PTIO_Solution This compound Solution (Known Concentration) PTIO_Solution->Mixing EPR_Spectrometer EPR Spectrometer Mixing->EPR_Spectrometer Acquire_Spectrum Acquire EPR Spectrum EPR_Spectrometer->Acquire_Spectrum Measure_Signal Measure EPR Signal Amplitude of remaining this compound Acquire_Spectrum->Measure_Signal Calibration_Curve Compare to Calibration Curve Measure_Signal->Calibration_Curve Quantify_NO Quantify NO Concentration Calibration_Curve->Quantify_NO

Caption: Workflow for NO quantification.

Future Directions

The foundational research on imidazolineoxyl N-oxides has established them as indispensable tools in the study of nitric oxide biology. Future research is likely to focus on the development of novel derivatives with enhanced properties, such as improved cell permeability, organelle-specific targeting, and responsiveness to other reactive species. Furthermore, exploring their full potential as versatile spin labels for studying protein dynamics and cellular microenvironments through advanced EPR techniques remains a promising avenue for investigation.

Conclusion

Imidazolineoxyl N-oxides represent a unique class of stable radicals with a well-defined and quantifiable reactivity towards nitric oxide. This property has been instrumental in advancing our understanding of the diverse roles of NO in health and disease. The information compiled in this technical guide, including the fundamental chemistry, quantitative data, experimental protocols, and visualizations, provides a solid foundation for researchers and drug development professionals to utilize these powerful molecular probes in their ongoing and future research endeavors.

References

Unveiling the Guardian Molecule: A Technical Guide to the Free Radical Scavenging Prowess of PTIO

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

A deep dive into the capabilities of 2-phenyl-4,4,5,5-tetramethylimidazoline-1-oxyl (PTIO), a stable free radical, reveals its significant potential in the realms of antioxidant research and drug development. This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of this compound's free radical scavenging activity, complete with quantitative data, detailed experimental protocols, and mechanistic insights.

Quantitative Analysis of this compound's Radical Scavenging Activity

The efficacy of an antioxidant is quantified by its ability to neutralize various free radicals. The following tables summarize the radical scavenging activity of this compound against several common reactive oxygen species (ROS) and reactive nitrogen species (RNS).

Radical ScavengedAssay MethodIC50 / Inhibition %Reference Compound
Nitric Oxide (NO)ESR SpectroscopyStoichiometric reaction-
Peroxynitrite (ONOO-)Inhibition of 3-nitrotyrosine formationEC50 = 36 ± 5 µM (for carboxy-PTIO)-
General Radicals (in crude extract)This compound Scavenging Assay20.49 ± 0.31 % inhibition-
DPPH (in crude extract)DPPH Assay92.74 ± 0.74 % inhibition-
ABTS (in crude extract)ABTS Assay41.90 ± 0.90 % inhibition-

Mechanistic Pathways of Radical Scavenging

This compound neutralizes free radicals primarily through two mechanisms: Single Electron Transfer (SET) and Hydrogen Atom Transfer (HAT). The prevailing mechanism is influenced by the specific radical encountered and the reaction environment, such as pH.

Single Electron Transfer (SET) Mechanism

In the SET mechanism, this compound can either accept or donate an electron to neutralize a free radical. This is a common pathway for its reaction with radicals such as the superoxide anion.

SET_Mechanism cluster_oxidation This compound as a Reducing Agent cluster_reduction This compound as an Oxidizing Agent This compound This compound• Radical Free Radical (R•) This compound->Radical e- transfer PTIO_plus This compound+ This compound->PTIO_plus PTIO_minus This compound- This compound->PTIO_minus Radical->this compound e- transfer Radical_minus Reduced Radical (R-) Radical->Radical_minus Radical_plus Oxidized Radical (R+) Radical->Radical_plus

Caption: Single Electron Transfer (SET) mechanisms of this compound.

Hydrogen Atom Transfer (HAT) Mechanism

The HAT mechanism involves the transfer of a hydrogen atom from an antioxidant to a free radical. While this compound itself is a radical, it can participate in reactions where hydrogen atom exchange leads to the neutralization of more reactive radicals. This mechanism is particularly relevant in the presence of proton donors.

HAT_Mechanism PTIO_H This compound-H Radical Free Radical (R•) PTIO_H->Radical H• transfer This compound This compound• PTIO_H->this compound Radical_H Neutralized Radical (RH) Radical->Radical_H

Caption: Hydrogen Atom Transfer (HAT) mechanism involving this compound.

Detailed Experimental Protocols

Accurate assessment of free radical scavenging activity requires standardized and meticulously executed protocols. The following sections detail the methodologies for key assays used to evaluate this compound's antioxidant properties.

This compound Radical Scavenging Assay

This assay directly measures the ability of a substance to scavenge the this compound radical.

Materials:

  • 2-phenyl-4,4,5,5-tetramethylimidazoline-1-oxyl (this compound)

  • Methanol or Phosphate Buffer (pH 7.4, 50 mM)

  • Test compound

  • 96-well microplate

  • Spectrophotometer

Procedure:

  • Preparation of this compound solution: Dissolve this compound in methanol or phosphate buffer to a final concentration of approximately 100 µM. The absorbance of this solution at 557 nm should be between 0.6 and 0.8.

  • Reaction mixture: In a 96-well plate, add 100 µL of the test compound solution at various concentrations.

  • Add 100 µL of the this compound solution to each well.

  • Incubation: Incubate the plate at 37°C for 2 hours in the dark.

  • Measurement: Measure the absorbance at 557 nm.

  • Calculation: The percentage of this compound radical scavenging activity is calculated using the following formula:

    Where A_control is the absorbance of the this compound solution without the test compound, and A_sample is the absorbance of the reaction mixture with the test compound.

DPPH Radical Scavenging Assay

This widely used assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical.

Materials:

  • 2,2-diphenyl-1-picrylhydrazyl (DPPH)

  • Methanol

  • Test compound

  • 96-well microplate

  • Spectrophotometer

Procedure:

  • Preparation of DPPH solution: Prepare a 0.1 mM solution of DPPH in methanol. The absorbance of this solution at 517 nm should be approximately 1.0.

  • Reaction mixture: In a 96-well plate, add 50 µL of the test compound solution at various concentrations.

  • Add 150 µL of the DPPH solution to each well.

  • Incubation: Incubate the plate at room temperature for 30 minutes in the dark.

  • Measurement: Measure the absorbance at 517 nm.

  • Calculation: The percentage of DPPH radical scavenging activity is calculated using the same formula as for the this compound assay.

ABTS Radical Cation Scavenging Assay

This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+).

Materials:

  • 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) diammonium salt (ABTS)

  • Potassium persulfate

  • Phosphate Buffered Saline (PBS) or Ethanol

  • Test compound

  • 96-well microplate

  • Spectrophotometer

Procedure:

  • Preparation of ABTS•+ solution: Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate. Mix the two solutions in equal volumes and allow them to react for 12-16 hours in the dark at room temperature.

  • Dilution of ABTS•+ solution: Dilute the ABTS•+ solution with PBS or ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Reaction mixture: In a 96-well plate, add 20 µL of the test compound solution at various concentrations.

  • Add 180 µL of the diluted ABTS•+ solution to each well.

  • Incubation: Incubate the plate at room temperature for 6 minutes.

  • Measurement: Measure the absorbance at 734 nm.

  • Calculation: The percentage of ABTS radical scavenging activity is calculated using the same formula as for the this compound and DPPH assays.

Electron Spin Resonance (ESR) Spectroscopy for Hydroxyl Radical Scavenging

ESR spectroscopy is a powerful technique for the direct detection and quantification of free radicals. This protocol outlines its use for measuring the hydroxyl radical (•OH) scavenging capacity of this compound.

Materials:

  • Phosphate buffer (pH 7.4)

  • FeSO₄ solution

  • EDTA solution

  • H₂O₂ solution

  • DMPO (5,5-dimethyl-1-pyrroline N-oxide) as a spin trap

  • This compound solution

  • ESR spectrometer

Procedure:

  • Reaction Mixture Preparation: In a test tube, mix the following reagents in order:

    • Phosphate buffer (pH 7.4)

    • FeSO₄ solution

    • EDTA solution

    • DMPO

    • This compound solution at various concentrations

  • Initiation of Radical Generation: Add H₂O₂ solution to the mixture to initiate the Fenton reaction, which generates hydroxyl radicals.

  • ESR Measurement: Immediately transfer the solution to a quartz flat cell and place it in the cavity of the ESR spectrometer.

  • Data Acquisition: Record the ESR spectrum. The signal of the DMPO-OH adduct, a relatively stable radical, will be observed.

  • Analysis: The intensity of the DMPO-OH signal is proportional to the amount of hydroxyl radicals trapped. A decrease in the signal intensity in the presence of this compound indicates its hydroxyl radical scavenging activity.

  • Quantification: The scavenging activity can be quantified by comparing the signal intensity in the presence and absence of this compound.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for assessing the antioxidant activity of a compound using multiple in vitro assays.

Experimental_Workflow cluster_prep Preparation cluster_assays In Vitro Assays cluster_analysis Data Analysis cluster_conclusion Conclusion Compound Test Compound (this compound) Assay1 DPPH Assay Compound->Assay1 Assay2 ABTS Assay Compound->Assay2 Assay3 This compound Assay Compound->Assay3 Assay4 ESR Spectroscopy Compound->Assay4 Radicals Radical Solutions (DPPH, ABTS, •OH, etc.) Radicals->Assay1 Radicals->Assay2 Radicals->Assay3 Radicals->Assay4 Data Absorbance / Signal Intensity Data Assay1->Data Assay2->Data Assay3->Data Assay4->Data Calc Calculate % Inhibition / Scavenging Data->Calc IC50 Determine IC50 / EC50 Values Calc->IC50 Conclusion Evaluate Antioxidant Profile IC50->Conclusion

References

The Discovery and Development of PTIO: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals on the Core Principles and Applications of 2-phenyl-4,4,5,5-tetramethylimidazoline-1-oxyl-3-oxide (PTIO) as a Research Tool.

Introduction

Since its initial synthesis, 2-phenyl-4,4,5,5-tetramethylimidazoline-1-oxyl-3-oxide (this compound) has become an invaluable tool in the study of nitric oxide (NO) signaling. As a potent NO scavenger, this compound has enabled researchers to elucidate the multifaceted roles of this ubiquitous signaling molecule in a vast array of physiological and pathological processes. This technical guide provides a comprehensive overview of the discovery, mechanism of action, and practical application of this compound as a research tool. It is intended to serve as a detailed resource for scientists and professionals in drug development, offering insights into its experimental use, quantitative characteristics, and the signaling pathways it helps to unravel.

Discovery and Development

The foundation for this compound's development was laid by the pioneering work of Ullman and Osiecki in 1972 with their synthesis of nitronyl nitroxides. This class of stable organic radicals, including this compound, was later recognized for its reactivity towards other radical species. The specific application of this compound as a nitric oxide scavenger emerged from the growing interest in NO as a biological messenger. Researchers required specific tools to eliminate NO in experimental systems to understand its function. This compound's ability to react stoichiometrically with NO, leading to a measurable change in its physical properties, made it a prime candidate for this role.

Mechanism of Action

This compound is a stable radical that acts as a potent scavenger of nitric oxide. The primary reaction involves the oxidation of NO to nitrogen dioxide (NO₂) and the concurrent reduction of this compound to its corresponding imino nitroxide, 2-phenyl-4,4,5,5-tetramethylimidazoline-1-oxyl (PTI).

Reaction: this compound + NO → PTI + NO₂

This reaction is rapid and forms the basis of this compound's utility in quenching NO-mediated signaling events. It is important to note that the reaction product, PTI, can also possess biological activity, a crucial consideration in experimental design. Furthermore, this compound is not entirely specific for NO and can react with other reactive oxygen and nitrogen species, albeit at different rates.

Data Presentation: Quantitative Properties of this compound

For effective experimental design, a clear understanding of this compound's quantitative properties is essential. The following tables summarize key data related to its reactivity, efficacy, and physical characteristics.

Parameter Value Conditions Reference
Reaction Rate Constant with Nitric Oxide (NO) ~1 x 10⁴ - 1 x 10⁵ M⁻¹s⁻¹Aqueous solution, pH 7.4
Reaction Rate Constant with Superoxide (O₂⁻) Significantly lower than with NOAqueous solution, pH 7.4
Reaction Rate Constant with Nitrogen Dioxide (NO₂) (1.5 - 2) x 10⁷ M⁻¹s⁻¹Aqueous solution, pH 7.0[1]

Table 1: Reaction Kinetics of this compound

Parameter Value Experimental System Reference
IC₅₀ for inhibition of S-nitrosation 0.11 +/- 0.03 mMInduced by DEA/NO (0.1 mM)[2]
EC₅₀ for inhibition of 3-nitrotyrosine formation 36 +/- 5 µMPeroxynitrite-induced nitration of free tyrosine[2]
EC₅₀ for stimulation of GSH nitrosation 0.12 +/- 0.03 mMPeroxynitrite-mediated[2]

Table 2: In Vitro Efficacy of Carboxy-PTIO (a water-soluble derivative)

Property Value Notes
Solubility Sparingly soluble in aqueous solutions; soluble in organic solvents like DMSO and ethanol. Water-soluble derivatives like carboxy-PTIO are available for biological experiments.The solubility in physiological saline is limited, which can affect its use in certain in vitro and in vivo applications.
Stability Relatively stable as a solid. In aqueous solutions, its stability can be affected by factors such as pH, temperature, and the presence of other reactive species.Stock solutions are often prepared in DMSO and stored at low temperatures. Working solutions in aqueous buffers should ideally be prepared fresh for each experiment.
Molar Mass 233.29 g/mol
Appearance Dark blue to purple crystalline solid

Table 3: Physicochemical Properties of this compound

Experimental Protocols

The following protocols provide a general framework for the use of this compound in common research applications. It is imperative that researchers optimize these protocols for their specific experimental systems.

In Vitro Cell Culture Protocol: Nitric Oxide Scavenging in Macrophage Cell Lines (e.g., RAW 264.7)

This protocol outlines a general procedure to investigate the role of NO in lipopolysaccharide (LPS)-stimulated macrophages.

1. Cell Culture and Seeding:

  • Culture RAW 264.7 macrophages in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.

  • Seed cells in appropriate culture plates (e.g., 24-well plates) at a density that allows for optimal growth and response to stimuli. Allow cells to adhere overnight.

2. Preparation of this compound Stock Solution:

  • Prepare a stock solution of this compound (e.g., 100 mM) in sterile DMSO. Store at -20°C, protected from light.

  • On the day of the experiment, dilute the stock solution in sterile cell culture medium to the desired final concentrations (e.g., 10-100 µM). It is crucial to include a vehicle control (DMSO alone) in the experimental design.

3. Experimental Procedure:

  • Pre-treat the macrophage cultures with various concentrations of this compound or vehicle for a specified period (e.g., 30-60 minutes) before stimulation.

  • Stimulate the cells with an NO-inducing agent, such as LPS (e.g., 1 µg/mL).

  • Incubate the cells for the desired time period (e.g., 6-24 hours) to allow for NO production and subsequent downstream signaling events.

4. Assessment of Nitric Oxide Production and Downstream Effects:

  • Nitrite Measurement (Griess Assay): Collect the cell culture supernatant. Measure the accumulation of nitrite, a stable oxidation product of NO, using the Griess reagent system according to the manufacturer's instructions. A decrease in nitrite levels in this compound-treated cells compared to the LPS-only control indicates successful NO scavenging.

  • Measurement of Downstream Signaling: Analyze cell lysates or supernatants for downstream targets of NO signaling, such as cGMP levels (using ELISA kits) or the expression of NO-responsive genes (using qRT-PCR or Western blotting).

In Vivo Protocol: Intraperitoneal Administration in Mice

This protocol describes the administration of this compound to mice to study the systemic effects of NO scavenging. All animal procedures must be approved by the relevant Institutional Animal Care and Use Committee (IACUC).

1. Animal Model:

  • Use an appropriate mouse strain for the research question. House the animals under standard conditions with ad libitum access to food and water.

2. Preparation of this compound for Injection:

  • Due to its low aqueous solubility, this compound is often prepared as a suspension in a vehicle such as sterile physiological saline containing a small percentage of a surfactant (e.g., Tween 80) or as a solution if a water-soluble derivative like carboxy-PTIO is used.

  • A typical dose range for this compound in mice is 10-50 mg/kg body weight. The final injection volume should be appropriate for intraperitoneal administration (typically 100-200 µL).

3. Intraperitoneal (IP) Injection Procedure:

  • Restrain the mouse securely.

  • Locate the injection site in the lower right or left quadrant of the abdomen to avoid puncturing the cecum or bladder.

  • Insert a 25-27 gauge needle at a 15-20 degree angle into the peritoneal cavity.

  • Aspirate to ensure the needle has not entered a blood vessel or organ.

  • Slowly inject the this compound suspension or solution.

  • Return the mouse to its cage and monitor for any adverse reactions.

4. Experimental Timeline and Analysis:

  • Administer this compound at a predetermined time point relative to the experimental intervention (e.g., 30-60 minutes prior to the induction of an inflammatory response).

  • At the end of the experiment, collect blood and/or tissues for analysis of NO metabolites (nitrite/nitrate), downstream signaling molecules, or relevant physiological parameters.

Mandatory Visualizations

Signaling Pathway Diagram

NO_cGMP_Pathway NO_Source Nitric Oxide (NO) This compound This compound NO_Source->this compound Reacts with sGC Soluble Guanylate Cyclase (sGC) NO_Source->sGC Activates PTI_NO2 PTI + NO₂ This compound->PTI_NO2 Forms cGMP cGMP sGC->cGMP Converts GTP GTP GTP->sGC PKG Protein Kinase G (PKG) cGMP->PKG Activates Physiological_Response Physiological Response (e.g., Vasodilation) PKG->Physiological_Response Phosphorylates Substrates

Caption: The Nitric Oxide (NO) - cGMP signaling pathway and the inhibitory action of this compound.

Experimental Workflow Diagram

PTIO_Workflow Start Start: Experimental Design Prepare_Cells Prepare Cell Cultures (e.g., Macrophages) Start->Prepare_Cells Prepare_this compound Prepare this compound Stock and Working Solutions Start->Prepare_this compound Pre_treatment Pre-treat Cells with This compound or Vehicle Prepare_Cells->Pre_treatment Prepare_this compound->Pre_treatment Stimulation Stimulate Cells (e.g., with LPS) Pre_treatment->Stimulation Incubation Incubate for Defined Period Stimulation->Incubation Collect_Samples Collect Supernatant and/or Cell Lysate Incubation->Collect_Samples Analysis Analyze Samples: - Griess Assay (Nitrite) - ELISA (cGMP) - qRT-PCR/Western Blot Collect_Samples->Analysis Data_Interpretation Data Interpretation and Conclusion Analysis->Data_Interpretation

Caption: A typical experimental workflow for investigating the effects of this compound in cell culture.

Limitations and Off-Target Effects

While this compound is a powerful tool, researchers must be aware of its limitations to ensure accurate data interpretation.

  • Reaction Products: The primary reaction product of this compound with NO is PTI, which is not inert and can have its own biological effects. This can complicate the interpretation of results, as the observed effects may not be solely due to the removal of NO.

  • Specificity: this compound can react with other reactive species, such as superoxide radicals, although generally at a slower rate than with NO. In systems with high levels of oxidative stress, this lack of absolute specificity should be considered.

  • Stoichiometry: The stoichiometry of the reaction between this compound and NO can vary depending on the experimental conditions, which can affect the quantitative assessment of NO production.

  • Solubility and Stability: The limited aqueous solubility of this compound can pose challenges for its use in biological systems. While water-soluble derivatives like carboxy-PTIO are available, their properties may differ slightly from the parent compound. The stability of this compound in solution should also be considered, and fresh solutions should be prepared for optimal results.

Conclusion

This compound has been instrumental in advancing our understanding of nitric oxide's role in biology. Its ability to scavenge NO has provided a means to dissect complex signaling pathways and to identify the physiological consequences of NO production. However, like any research tool, it is not without its limitations. A thorough understanding of its mechanism of action, quantitative properties, and potential off-target effects is crucial for its effective and appropriate use. This technical guide provides a solid foundation for researchers to confidently incorporate this compound into their experimental designs, paving the way for further discoveries in the ever-expanding field of nitric oxide biology.

References

The Core Principles of Nitric Oxide Detection Using PTIO: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the fundamental principles and methodologies for the detection of nitric oxide (NO) utilizing 2-phenyl-4,4,5,5-tetramethylimidazoline-1-oxyl-3-oxide (PTIO). This compound is a stable radical scavenger that reacts specifically with nitric oxide, making it a valuable tool for NO quantification in various biological and chemical systems.

The Chemical Basis of this compound-Based Nitric Oxide Detection

The core of nitric oxide detection with this compound lies in a specific chemical reaction where the stable nitronyl nitroxide radical of this compound reacts with the free radical nitric oxide. This reaction results in the formation of 2-phenyl-4,4,5,5-tetramethylimidazoline-1-oxyl (PTI) and nitrogen dioxide (NO₂).[1][2][3] This transformation is the key to the various detection methods, as it leads to measurable changes in the spectroscopic properties of the reaction mixture.

The reaction can be summarized as follows:

This compound + NO → PTI + NO₂

It is important to note that the stoichiometry of this reaction can be influenced by the concentration of nitric oxide.[1] At low fluxes of NO, the reaction approaches a 1:1 stoichiometry. However, at higher concentrations of NO, the generated nitrogen dioxide can participate in subsequent reactions, leading to a variation in the ratio of this compound consumed to NO detected.[1]

Quantitative Data

The following table summarizes key quantitative parameters associated with the detection of nitric oxide using this compound and its derivatives.

ParameterValueMethod/ConditionsReference
Reaction Rate Constant (this compound + NO) 6-10 x 10³ M⁻¹s⁻¹[4]
Reaction Rate Constant (carboxy-PTIO⁺ + NO) 2.3 x 10⁵ M⁻¹s⁻¹[4]
Reaction Rate Constant (NO₂ + this compound) 1.5 x 10⁷ M⁻¹s⁻¹[4]
Detection Limit (LC-MS) 5 nMUsing carboxy-PTIO and diethylamine nonoate as NO donor.[4]
Detection Limit (Spectrophotometry) 1 µMBased on the Griess reagent method for nitrite, a downstream product.[5]
Linearity Range (LC-MS) 5 nM to 1 µM[4]
Linearity Range (Spectrophotometry) 1-100 µMUsing a commercial Nitric Oxide Assay Kit based on the Griess reagent.[5]
Stoichiometry (NO:carboxy-PTI) Between 1:1 and 2:1Dependent on the steady-state concentrations of NO.[4]

Experimental Protocols

Electron Spin Resonance (ESR) Spectroscopy

ESR spectroscopy is a direct method for detecting the paramagnetic species involved in the this compound-NO reaction. The principle lies in observing the change in the ESR spectrum as the five-line spectrum of the this compound radical is converted to the more complex spectrum of the PTI radical.[5]

Materials:

  • This compound or its water-soluble analog, carboxy-PTIO (c-PTIO)

  • Sample containing or suspected of containing nitric oxide

  • ESR spectrometer and appropriate capillaries or flat cells

  • Phosphate-buffered saline (PBS) or other suitable buffer

Procedure:

  • Sample Preparation: Prepare the biological or chemical sample in a suitable buffer (e.g., PBS, pH 7.4).

  • This compound Preparation: Prepare a stock solution of this compound or c-PTIO in the same buffer. The final concentration of this compound in the assay will need to be optimized but is typically in the micromolar range.

  • Reaction Initiation: Mix the sample with the this compound solution. The reaction begins immediately upon mixing.

  • ESR Measurement:

    • Transfer the reaction mixture to an ESR capillary tube or flat cell.

    • Place the sample in the cavity of the ESR spectrometer.

    • Record the ESR spectrum at room temperature.

    • Typical ESR settings for detecting nitroxide radicals are: microwave frequency ~9.5 GHz, microwave power ~10-20 mW, modulation frequency 100 kHz, and a scan width of ~100 Gauss. These parameters may need to be optimized for the specific instrument and sample.

  • Data Analysis:

    • Observe the decrease in the intensity of the characteristic five-line ESR signal of this compound and the appearance of the multi-line signal of PTI.

    • The rate of disappearance of the this compound signal or the rate of appearance of the PTI signal is proportional to the concentration of nitric oxide.

    • Quantification can be achieved by comparing the signal intensity to a standard curve generated with known concentrations of a stable radical standard (e.g., TEMPO).

UV-Visible Spectrophotometry

This method indirectly quantifies nitric oxide by measuring the change in absorbance of the reaction mixture. This compound has a characteristic absorbance spectrum that changes upon its reaction with NO.

Materials:

  • This compound or c-PTIO

  • Sample containing nitric oxide

  • UV-Visible spectrophotometer and cuvettes

  • Buffer solution (e.g., PBS, pH 7.4)

Procedure:

  • Spectra of Reactants: Record the UV-Visible absorption spectrum of a known concentration of this compound in the chosen buffer to determine its maximal absorbance wavelength (λmax).

  • Sample Preparation: Prepare the sample in the same buffer used for the this compound solution.

  • Reaction and Measurement:

    • Add a known concentration of this compound to the sample in a cuvette.

    • Immediately place the cuvette in the spectrophotometer and monitor the change in absorbance at the λmax of this compound over time.

    • The decrease in absorbance is proportional to the consumption of this compound, which in turn is related to the amount of nitric oxide present.

  • Quantification:

    • A standard curve can be generated by reacting known concentrations of an NO donor (e.g., S-nitroso-N-acetylpenicillamine - SNAP) with a fixed concentration of this compound and measuring the corresponding change in absorbance.

    • The concentration of NO in the unknown sample can then be determined by interpolating its absorbance change on the standard curve.

Signaling Pathways and Experimental Workflows

Nitric Oxide Signaling Pathway

Nitric oxide is a key signaling molecule in many physiological processes. One of the most important pathways it activates is the soluble guanylate cyclase (sGC) pathway.

NO_Signaling_Pathway cluster_extracellular Extracellular cluster_cell Cell Stimulus Stimulus NOS Nitric Oxide Synthase (NOS) Stimulus->NOS NO Nitric Oxide (NO) NOS->NO L-Arginine L-Arginine L-Arginine->NOS sGC Soluble Guanylate Cyclase (sGC) NO->sGC cGMP cGMP sGC->cGMP GTP GTP GTP->sGC PKG Protein Kinase G (PKG) cGMP->PKG Physiological_Response Physiological Response (e.g., Vasodilation) PKG->Physiological_Response

Caption: The Nitric Oxide (NO) signaling pathway via soluble guanylate cyclase (sGC).

Experimental Workflow for NO Detection with this compound

The following diagram illustrates a typical workflow for quantifying nitric oxide in a biological sample using this compound.

PTIO_Workflow Sample_Prep 1. Sample Preparation (e.g., cell lysate, tissue homogenate) PTIO_Addition 2. Addition of known concentration of this compound Sample_Prep->PTIO_Addition Incubation 3. Incubation (controlled time and temperature) PTIO_Addition->Incubation Measurement 4. Measurement Incubation->Measurement ESR ESR Spectroscopy Measurement->ESR Spectrophotometry UV-Vis Spectrophotometry Measurement->Spectrophotometry Data_Analysis 5. Data Analysis ESR->Data_Analysis Spectrophotometry->Data_Analysis Quantification 6. Quantification of NO (using standard curve) Data_Analysis->Quantification

Caption: A generalized experimental workflow for nitric oxide detection using this compound.

Conclusion

The detection of nitric oxide using this compound offers a specific and versatile approach for researchers in various fields. Both ESR and spectrophotometric methods provide reliable means of quantification, each with its own advantages and considerations. A thorough understanding of the underlying chemical principles, careful optimization of experimental parameters, and appropriate data analysis are crucial for obtaining accurate and reproducible results. This guide provides the foundational knowledge for the successful application of this compound-based methods in the study of nitric oxide biology and chemistry.

References

The Role of PTIO in Elucidating the Nature of Endothelial-Derived Relaxing Factor: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The discovery of Endothelial-Derived Relaxing Factor (EDRF) revolutionized our understanding of vascular biology, revealing a critical signaling molecule produced by the endothelium to regulate vascular tone. The transient and reactive nature of EDRF posed a significant challenge to its identification. The nitronyl nitroxide, 2-phenyl-4,4,5,5-tetramethylimidazoline-1-oxyl-3-oxide (PTIO), and its carboxylated analogue (carboxy-PTIO), emerged as indispensable pharmacological tools in unmasking the identity of EDRF as nitric oxide (NO). This technical guide provides an in-depth exploration of the pivotal role of this compound in these seminal investigations, offering detailed experimental protocols, quantitative data, and visualizations of the key signaling pathways.

The Chemical Probe: this compound as a Nitric Oxide Scavenger

This compound is a stable radical that acts as a potent and specific scavenger of nitric oxide.[1][2] Its mechanism of action involves a direct reaction with NO, leading to the formation of the corresponding imino nitroxide (PTI) and nitrogen dioxide (NO2).[1][2] This reaction effectively removes bioactive NO from the biological system, allowing researchers to probe its physiological functions.

The water-soluble derivative, carboxy-PTIO, offers advantages in many biological assays due to its improved solubility in aqueous buffers.[3][4] However, it is crucial to note that the reaction stoichiometry and potential side reactions can be influenced by the concentrations of NO and other reactive species present.[1]

Key Experiments Demonstrating the Role of EDRF/NO

The definitive identification of EDRF as NO was established through a series of elegant experiments that utilized the NO-scavenging properties of this compound. A cornerstone of this research is the isolated aortic ring assay, which allows for the direct measurement of vascular smooth muscle relaxation.

Experimental Protocol: Acetylcholine-Induced Vasodilation in Isolated Aortic Rings

This protocol outlines the methodology to demonstrate the inhibition of EDRF-mediated vasodilation by this compound.

Materials:

  • Male Wistar rats (250-300g)

  • Krebs-Henseleit solution (in mM: NaCl 118, KCl 4.7, CaCl2 2.5, KH2PO4 1.2, MgSO4 1.2, NaHCO3 25, glucose 11.1)

  • Phenylephrine (PE)

  • Acetylcholine (ACh)

  • This compound or carboxy-PTIO

  • Isolated organ bath system with force transducers

  • Data acquisition system

Procedure:

  • Tissue Preparation:

    • Humanely euthanize the rat and excise the thoracic aorta.

    • Immediately place the aorta in ice-cold Krebs-Henseleit solution.

    • Carefully remove adhering connective and adipose tissue.

    • Cut the aorta into rings of 3-4 mm in length.

  • Mounting in Organ Bath:

    • Suspend the aortic rings between two stainless steel hooks in an organ bath containing Krebs-Henseleit solution at 37°C and continuously bubbled with 95% O2 / 5% CO2.

    • Connect one hook to a force transducer to record isometric tension.

    • Allow the rings to equilibrate for 60-90 minutes under a resting tension of 1.5-2.0 g, replacing the buffer every 15-20 minutes.

  • Viability and Endothelium Integrity Check:

    • Induce a contraction with a submaximal concentration of phenylephrine (e.g., 1 µM).

    • Once a stable plateau is reached, add acetylcholine (e.g., 1 µM). A relaxation of more than 80% indicates intact endothelium.

    • Wash the rings to return to baseline tension.

  • Inhibition with this compound:

    • Pre-incubate the aortic rings with a selected concentration of this compound or carboxy-PTIO (e.g., 10-100 µM) for 20-30 minutes.

    • Induce a contraction with phenylephrine (1 µM).

    • Once a stable contraction is achieved, perform a cumulative concentration-response curve to acetylcholine (e.g., 1 nM to 10 µM).

  • Data Analysis:

    • Record the relaxation responses as a percentage of the pre-contraction induced by phenylephrine.

    • Compare the concentration-response curves of acetylcholine in the presence and absence of this compound.

Experimental Workflow: Aortic Ring Assay

G cluster_prep Tissue Preparation cluster_setup Organ Bath Setup cluster_exp Experiment cluster_analysis Data Analysis A Euthanize Rat & Excise Aorta B Place in Ice-Cold Krebs Buffer A->B C Clean Connective Tissue B->C D Cut into 3-4 mm Rings C->D E Suspend Rings in Organ Bath (37°C, 95% O2 / 5% CO2) D->E F Connect to Force Transducer E->F G Equilibrate (60-90 min) Resting Tension (1.5-2.0 g) F->G H Pre-contract with Phenylephrine (1 µM) G->H I Test Endothelium Integrity (Acetylcholine, 1 µM) H->I J Wash to Baseline I->J K Incubate with this compound (20-30 min) J->K L Pre-contract with Phenylephrine (1 µM) K->L M Cumulative ACh Concentration-Response L->M N Calculate % Relaxation M->N O Compare ACh Response (Control vs. This compound) N->O

Figure 1. Experimental workflow for the isolated aortic ring assay.

Quantitative Data: this compound's Efficacy in Inhibiting EDRF/NO Signaling

The following tables summarize key quantitative data from studies investigating the inhibitory effects of this compound and its derivatives on NO-mediated physiological responses.

CompoundPreparationAgonistMeasured EffectIC50 / EC50Reference
carboxy-PTIO Endothelial CellsNitric OxideInhibition of cGMP accumulationPotent Inhibition (Specific value not provided)[3]
carboxy-PTIO Free TyrosinePeroxynitriteInhibition of 3-nitrotyrosine formationEC50 = 36 +/- 5 µM[3]
carboxy-PTIO Glutathione (GSH)PeroxynitriteStimulation of nitrosationEC50 = 0.12 +/- 0.03 mM[3]
carboxy-PTIO Glutathione (GSH)DEA/NO (NO Donor)Inhibition of S-nitrosationIC50 = 0.11 +/- 0.03 mM[3]

Table 1: Inhibitory and Modulatory Concentrations of carboxy-PTIO on Various NO- and Peroxynitrite-Mediated Reactions.

Signaling Pathways of Endothelial-Derived Relaxing Factor

The interaction of this compound with NO was instrumental in delineating the EDRF signaling cascade. The following diagrams, rendered in DOT language, illustrate the key pathways involved.

EDRF/NO Synthesis and Release from Endothelial Cells

Acetylcholine, released from parasympathetic nerve endings, binds to muscarinic (M3) receptors on the surface of endothelial cells. This binding triggers a signaling cascade that leads to the activation of endothelial nitric oxide synthase (eNOS). eNOS then catalyzes the conversion of L-arginine to L-citrulline, producing nitric oxide (NO) as a byproduct.

G cluster_endothelium Endothelial Cell ACh Acetylcholine M3R M3 Receptor ACh->M3R PLC PLC M3R->PLC activates IP3 IP3 PLC->IP3 produces Ca2 Ca²⁺ IP3->Ca2 releases from ER CaM Calmodulin Ca2->CaM binds eNOS_inactive eNOS (inactive) CaM->eNOS_inactive activates eNOS_active eNOS (active) eNOS_inactive->eNOS_active NO Nitric Oxide (EDRF) eNOS_active->NO produces L_Cit L-Citrulline eNOS_active->L_Cit produces L_Arg L-Arginine L_Arg->eNOS_active

Figure 2. Synthesis of EDRF (Nitric Oxide) in endothelial cells.
EDRF/NO Signaling in Vascular Smooth Muscle and Inhibition by this compound

Once synthesized, NO diffuses from the endothelial cells to the underlying vascular smooth muscle cells. There, it binds to and activates soluble guanylate cyclase (sGC). Activated sGC converts guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP). cGMP, in turn, activates protein kinase G (PKG), which phosphorylates several downstream targets, ultimately leading to a decrease in intracellular calcium levels and smooth muscle relaxation (vasodilation). This compound intercepts NO before it can reach sGC, thereby inhibiting this entire relaxation pathway.

G cluster_smooth_muscle Vascular Smooth Muscle Cell cluster_interception Intervention NO Nitric Oxide (EDRF) sGC_inactive sGC (inactive) NO->sGC_inactive activates This compound This compound NO->this compound sGC_active sGC (active) sGC_inactive->sGC_active cGMP cGMP sGC_active->cGMP produces GTP GTP GTP->sGC_active PKG PKG cGMP->PKG activates Relaxation Vasodilation PKG->Relaxation promotes PTI PTI + NO₂ This compound->PTI reacts with NO NO_source From Endothelium NO_source->NO

Figure 3. EDRF (NO) signaling and its inhibition by this compound.

Conclusion

This compound and its derivatives have been, and continue to be, invaluable tools in the study of nitric oxide biology. Their ability to specifically scavenge NO allowed for the definitive identification of EDRF and the elucidation of its downstream signaling pathways. The experimental protocols and data presented in this guide underscore the fundamental contributions of these chemical probes to our current understanding of vascular physiology and provide a foundation for future research in cardiovascular pharmacology and drug development. The careful and considered use of this compound, with an awareness of its chemical properties and potential for side reactions, will ensure its continued utility in advancing our knowledge of NO-mediated cellular communication.

References

Methodological & Application

Application Notes and Protocols for Measuring Nitric Oxide Synthase Activity Using PTIO

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nitric oxide (NO) is a crucial signaling molecule involved in a myriad of physiological and pathological processes, including vasodilation, neurotransmission, and the immune response. The production of NO is catalyzed by a family of enzymes known as nitric oxide synthases (NOS). Consequently, the accurate measurement of NOS activity is paramount for research in numerous fields and for the development of novel therapeutics.

One method for detecting and quantifying NO involves the use of 2-phenyl-4,4,5,5-tetramethylimidazoline-1-oxyl-3-oxide (PTIO), a stable radical that reacts specifically with NO. This application note provides detailed protocols for measuring NOS activity by quantifying the NO-mediated consumption of this compound or the formation of its product, primarily through Electron Paramagnetic Resonance (EPR) spectroscopy and Liquid Chromatography-Mass Spectrometry (LC-MS).

Principle of the Assay

The fundamental principle of using this compound to measure NOS activity lies in its reaction with nitric oxide. This compound, a nitronyl nitroxide radical, reacts with NO to form 2-phenyl-4,4,5,5-tetramethylimidazoline-1-oxyl (PTI) and nitrogen dioxide (NO₂).[1][2] The subsequent reactions can be complex, with a stoichiometry of the NO to this compound reaction that can vary from 1:1 to 2:1 depending on the flux of NO.[1][2][3]

This reaction can be monitored by two primary methods:

  • Electron Paramagnetic Resonance (EPR) Spectroscopy: this compound is a paramagnetic compound with a characteristic EPR signal. As it reacts with NO, the signal intensity of this compound decreases, and a new signal corresponding to the PTI radical may appear. The rate of disappearance of the this compound signal is proportional to the rate of NO production by NOS.[4][5]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This method quantifies the formation of the reaction product, carboxy-PTI (a derivative of this compound), as a direct measure of the amount of NO produced.[3]

A spectrophotometric approach, in theory, could be employed by monitoring the change in absorbance of this compound as it reacts with NO. However, the lack of a well-defined isosbestic point and the complex reaction stoichiometry make this method less reliable for precise quantification compared to EPR and LC-MS.

Signaling Pathway of Nitric Oxide Synthase

NOS_Pathway cluster_0 NOS Activation cluster_1 Products cluster_2 Downstream Signaling L_Arginine L-Arginine NOS Nitric Oxide Synthase (NOS) L_Arginine->NOS O2 O₂ O2->NOS NADPH NADPH NADPH->NOS NO Nitric Oxide (NO) NOS->NO L_Citrulline L-Citrulline NOS->L_Citrulline sGC Soluble Guanylyl Cyclase (sGC) NO->sGC activates cGMP cGMP sGC->cGMP GTP GTP GTP->sGC Physiological_Effects Physiological Effects (e.g., Vasodilation) cGMP->Physiological_Effects

Caption: Nitric oxide synthesis and signaling pathway.

Experimental Protocols

Protocol 1: Measurement of NOS Activity using Electron Paramagnetic Resonance (EPR) Spectroscopy

This protocol describes the use of EPR to monitor the consumption of this compound as a measure of NO production from a sample containing active NOS.

Materials:

  • EPR spectrometer (X-band)

  • Capillary micropipettes

  • This compound solution (e.g., 0.3 mM in a suitable buffer)

  • NOS-containing sample (e.g., purified enzyme, cell lysate, or tissue homogenate)

  • NOS reaction buffer (e.g., 50 mM HEPES, pH 7.4, containing necessary cofactors like NADPH, L-arginine, CaCl₂, calmodulin, and tetrahydrobiopterin)

  • Positive control (e.g., a known NO donor like DEA/NO)

  • Negative control (e.g., NOS inhibitor like L-NAME)

Procedure:

  • Sample Preparation: Prepare the NOS-containing sample in the reaction buffer. The protein concentration should be determined and optimized for detectable NOS activity.

  • Reaction Initiation: In an EPR-compatible tube or capillary, mix the NOS sample with the this compound solution. A typical ratio would be 45 µL of the sample solution with 5 µL of 0.3 mM this compound.[6] The final concentration of this compound should be sufficient to trap the expected amount of NO.

  • EPR Measurement: Immediately place the sample into the EPR spectrometer's cavity.

  • Data Acquisition: Acquire EPR spectra at room temperature over time. Typical EPR parameters for this compound detection are:

    • Microwave frequency: ~9.87 GHz[6]

    • Microwave power: 20 mW[6]

    • Sweep width: 70 G, centered at approximately 3517 G[6]

    • Modulation amplitude: 0.5 G[6]

    • Gain: 60[6]

    • Sweep time: 164 s[6]

    • Number of scans: 4[6]

  • Data Analysis: The intensity of the characteristic five-line EPR spectrum of this compound will decrease as it reacts with NO. Quantify the rate of decrease in the signal amplitude. A linear relationship between the signal amplitude and the concentration of nitric oxide has been observed up to 80 µM.[4]

  • Controls:

    • Run a positive control with an NO donor to confirm that this compound is effectively scavenging NO.

    • Run a negative control with a NOS inhibitor (e.g., L-NAME) to ensure that the observed decrease in the this compound signal is due to NOS activity.

Experimental Workflow for EPR-based NOS Activity Assay

EPR_Workflow cluster_0 Sample Preparation cluster_1 Reaction cluster_2 EPR Measurement cluster_3 Data Analysis Prep_NOS Prepare NOS sample (enzyme, lysate, etc.) Mix Mix NOS sample and this compound in EPR tube Prep_NOS->Mix Prep_this compound Prepare this compound solution Prep_this compound->Mix EPR_Acquisition Acquire EPR spectra over time Mix->EPR_Acquisition Analyze_Signal Quantify decrease in This compound signal intensity EPR_Acquisition->Analyze_Signal Calculate_Activity Calculate NOS activity Analyze_Signal->Calculate_Activity

Caption: Workflow for EPR-based measurement of NOS activity.

Protocol 2: Quantitative Determination of NOS-Generated NO using LC-MS

This protocol is adapted from a method for quantifying NO by measuring the formation of carboxy-PTI from carboxy-PTIO.[3]

Materials:

  • Liquid chromatograph coupled to a mass spectrometer (LC-MS)

  • Carboxy-PTIO solution

  • NOS-containing sample

  • NOS reaction buffer

  • Internal standard for LC-MS analysis

  • Solvents for liquid chromatography (e.g., acetonitrile, water with formic acid)

Procedure:

  • Reaction Setup: Incubate the NOS-containing sample with its substrate (L-arginine) and cofactors in the reaction buffer. Add carboxy-PTIO to the reaction mixture to trap the produced NO.

  • Reaction Termination: After a defined incubation period, stop the reaction (e.g., by adding a quenching agent like a strong acid or by flash freezing).

  • Sample Preparation for LC-MS: Prepare the samples for LC-MS analysis. This may involve protein precipitation followed by centrifugation to obtain a clear supernatant. Add an internal standard to the supernatant.

  • LC-MS Analysis: Inject the prepared sample into the LC-MS system. Separate the analytes using a suitable chromatography column and method.

  • Quantification: Monitor the ion corresponding to carboxy-PTI. The amount of carboxy-PTI formed is directly proportional to the amount of NO produced. Create a standard curve using known concentrations of carboxy-PTI to quantify its concentration in the samples.

  • Stoichiometry Consideration: Be aware that the reaction of NO with carboxy-PTIO can have a stoichiometry between 1:1 and 2:1 (NO:carboxy-PTI).[3] For precise quantification, it is important to establish the stoichiometry under the specific experimental conditions.

Logical Relationship for LC-MS Quantification

LCMS_Logic cluster_0 Reaction cluster_1 Measurement cluster_2 Result NOS_Activity NOS Activity NO_Production NO Production NOS_Activity->NO_Production PTIO_Reaction Reaction with carboxy-PTIO NO_Production->PTIO_Reaction PTI_Formation carboxy-PTI Formation PTIO_Reaction->PTI_Formation LCMS LC-MS Analysis PTI_Formation->LCMS PTI_Quantification Quantification of carboxy-PTI LCMS->PTI_Quantification NO_Quantification Quantification of NO PTI_Quantification->NO_Quantification based on stoichiometry

Caption: Logical flow for NO quantification by LC-MS.

Data Presentation

The quantitative data from these experiments should be summarized for clear comparison.

Table 1: Example Data Summary for EPR-based NOS Activity Assay

Sample IDProtein Conc. (mg/mL)Rate of this compound Signal Decrease (Amplitude units/min)NOS Activity (relative units)
Control1.00.51.0
+ L-NAME1.00.050.1
Test Compound 11.00.250.5
Test Compound 21.00.61.2

Table 2: Example Data Summary for LC-MS-based NO Quantification

Sample IDIncubation Time (min)carboxy-PTI Conc. (µM)Calculated NO Conc. (µM)
Blank100.010.02
NOS + L-arginine102.55.0
NOS + L-arginine + L-NAME100.20.4
NOS + L-arginine + Test Compound101.53.0
(Assuming a 2:1 stoichiometry of NO to carboxy-PTI for calculation)

Troubleshooting and Considerations

  • This compound Stability: this compound and its derivatives can be unstable in certain biological systems. It is crucial to perform control experiments to assess the stability of the spin trap in the absence of NOS activity.[5]

  • Stoichiometry: As mentioned, the reaction stoichiometry between NO and this compound can be complex. For highly accurate quantification, especially with the LC-MS method, it is advisable to determine the stoichiometry under the specific assay conditions.

  • Interfering Substances: Other radical species in the sample could potentially react with this compound. The use of appropriate controls, such as NOS inhibitors, is essential to confirm the specificity of the signal change to NOS-derived NO.

  • Sensitivity: The EPR method is highly sensitive for detecting radical species. However, the overall sensitivity of the assay will depend on the level of NOS activity in the sample. For samples with very low NOS activity, concentration of the sample or longer incubation times may be necessary.

Conclusion

The use of this compound provides a specific and versatile method for the measurement of nitric oxide synthase activity. EPR spectroscopy offers a direct and sensitive way to monitor the reaction in real-time, while LC-MS provides a robust method for the quantification of the reaction product. By following the detailed protocols and considering the potential challenges, researchers can effectively utilize this compound to gain valuable insights into the role of NOS in health and disease.

References

Application of PTIO in Neuroscience Research: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Phenyl-4,4,5,5-tetramethylimidazoline-1-oxyl-3-oxide (PTIO) and its water-soluble analog, 2-(4-carboxyphenyl)-4,4,5,5-tetramethylimidazoline-1-oxyl-3-oxide (carboxy-PTIO), are indispensable tools in neuroscience research. These cell-impermeable compounds are potent and specific scavengers of nitric oxide (NO), a critical signaling molecule in the nervous system. By rapidly and stoichiometrically reacting with NO, this compound and its derivatives allow researchers to elucidate the diverse roles of NO in a wide range of neurological processes, from synaptic plasticity to neurodegeneration. This document provides detailed application notes and protocols for the use of this compound in key areas of neuroscience research.

Mechanism of Action

This compound and carboxy-PTIO are stable radical compounds that react with nitric oxide in a stoichiometric manner, without affecting the activity of nitric oxide synthase (NOS), the enzyme responsible for NO production. The primary reaction involves the oxidation of NO to nitrogen dioxide (NO₂), which subsequently reacts with another molecule of this compound. This scavenging action effectively removes NO from the extracellular space, allowing for the investigation of NO-dependent signaling pathways.

Key Applications in Neuroscience

The unique properties of this compound make it a valuable tool for investigating a multitude of NO-mediated processes in the nervous system. Key applications include:

  • Synaptic Plasticity: Elucidating the role of NO in long-term potentiation (LTP) and long-term depression (LTD), the cellular mechanisms underlying learning and memory.

  • Neurotransmission: Investigating the modulatory effects of NO on the release and uptake of various neurotransmitters, such as dopamine.

  • Neurodegenerative Diseases: Exploring the involvement of NO in the pathophysiology of disorders like Alzheimer's disease, Parkinson's disease, and ischemic stroke.

  • Signal Transduction: Dissecting the intricacies of the NO/cyclic guanosine monophosphate (cGMP) signaling cascade in neurons.

Data Presentation: Quantitative Effects of this compound/Carboxy-PTIO

The following tables summarize quantitative data on the experimental use and effects of this compound and carboxy-PTIO in various neuroscience research applications.

Application Model System Compound Concentration/Dose Observed Effect Reference
Nitric Oxide Scavenging Agarose gelCarboxy-PTIO10 - 100 µMConcentration-dependent decrease in the rise time and increase in the decay rate of NO signals.[1]
Synaptic Plasticity (LTP) Rat Hippocampal SlicesThis compound100 µMInhibition of LTP induction.
Neuroprotection (Stroke) Rat Model (MCAO)Carboxy-PTIO0.6 mg/kg (IP)Significant reduction in infarct volume (from 29.2% to 19.9%).[2]
Neuroprotection (Stroke) Mouse Model (MCAO)Carboxy-PTIO0.6 mg/kg (IP)Significant reduction in infarct volume (from 46.1% to 30.3%).[2]
Dopamine Uptake Rat C6 Glioma CellsCarboxy-PTIONot specifiedPotentiated the inhibition of dopamine uptake by NO donors.[3]
cGMP Accumulation Endothelial CellsCarboxy-PTIOEC₅₀ = 36 ± 5 µMPotent inhibition of NO-induced cGMP accumulation.[4]

Signaling Pathways and Experimental Workflows

Nitric Oxide Signaling Pathway in Neurons

The following diagram illustrates the canonical nitric oxide signaling pathway in a neuron, which is a primary target for investigation using this compound. Glutamate binding to NMDA receptors leads to an influx of Ca²⁺, which activates neuronal nitric oxide synthase (nNOS) to produce NO. NO then diffuses to adjacent cells and activates soluble guanylate cyclase (sGC), leading to the production of cGMP and downstream signaling events. This compound acts by scavenging NO, thereby inhibiting the activation of sGC.

NO_Signaling_Pathway cluster_presynaptic Presynaptic Terminal cluster_postsynaptic Postsynaptic Neuron presynaptic Glutamate Release NMDA_R NMDA Receptor presynaptic->NMDA_R Glutamate Ca_ion Ca²⁺ NMDA_R->Ca_ion Influx CaM Calmodulin nNOS nNOS CaM->nNOS Activates NO Nitric Oxide (NO) nNOS->NO Produces sGC Soluble Guanylate Cyclase (sGC) NO->sGC Activates This compound This compound / Carboxy-PTIO (NO Scavenger) NO->this compound Scavenged by cGMP cGMP sGC->cGMP Converts GTP to GTP GTP GTP->cGMP PKG Protein Kinase G (PKG) cGMP->PKG Activates Downstream Downstream Cellular Effects PKG->Downstream Ca_ion->CaM Binds

Caption: Nitric oxide signaling pathway in a neuron.

Experimental Workflow: Investigating the Role of NO in Synaptic Plasticity

This workflow outlines the key steps for using this compound to study the involvement of nitric oxide in long-term potentiation (LTP) in hippocampal brain slices.

LTP_Workflow start Start prepare_slices Prepare Acute Hippocampal Slices start->prepare_slices incubate Incubate slices in ACSF prepare_slices->incubate split Treatment Group? incubate->split ptio_treat Add this compound to ACSF (e.g., 100 µM) split->ptio_treat Yes control_treat ACSF only (Control) split->control_treat No baseline_rec Record Baseline Synaptic Transmission (e.g., 20 min) ptio_treat->baseline_rec control_treat->baseline_rec induce_ltp Induce LTP (e.g., High-Frequency Stimulation) baseline_rec->induce_ltp post_ltp_rec Record Post-LTP Synaptic Transmission (e.g., 60 min) induce_ltp->post_ltp_rec analyze Analyze Data: Compare % change in synaptic strength post_ltp_rec->analyze end End analyze->end

Caption: Experimental workflow for studying LTP with this compound.

Experimental Protocols

Protocol 1: Preparation and Application of this compound in Neuronal Cell Culture

Objective: To investigate the role of NO in a specific cellular process (e.g., neurotoxicity, neurotransmitter release) in primary neuronal cultures or neuronal cell lines.

Materials:

  • This compound or carboxy-PTIO

  • Sterile, deionized water or appropriate solvent (e.g., DMSO for this compound, water for carboxy-PTIO)

  • Primary neuronal culture or neuronal cell line

  • Culture medium

  • Assay-specific reagents (e.g., for measuring cell viability or neurotransmitter levels)

Procedure:

  • Stock Solution Preparation:

    • Prepare a stock solution of this compound (e.g., 10-100 mM in DMSO) or carboxy-PTIO (e.g., 10-100 mM in sterile water).

    • Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.

  • Cell Culture Preparation:

    • Culture primary neurons or neuronal cell lines according to standard protocols.

  • This compound Treatment:

    • On the day of the experiment, thaw an aliquot of the this compound/carboxy-PTIO stock solution.

    • Dilute the stock solution in pre-warmed culture medium to the desired final concentration (typically in the range of 10-200 µM).

    • Remove the existing culture medium from the cells and replace it with the this compound-containing medium. For control wells, use medium with the vehicle alone.

    • Incubate the cells for the desired period, which may range from minutes to hours depending on the experimental design.

  • Experimental Manipulation:

    • Following the pre-incubation with this compound, introduce the experimental stimulus (e.g., a neurotoxic agent, a secretagogue).

  • Endpoint Analysis:

    • At the end of the experiment, collect the cells or culture supernatant for analysis using the appropriate assay (e.g., MTT assay for cell viability, ELISA for neurotransmitter quantification).

Protocol 2: In Vivo Administration of Carboxy-PTIO in a Rodent Model of Stroke

Objective: To assess the neuroprotective effects of NO scavenging in an in vivo model of focal cerebral ischemia.

Materials:

  • Carboxy-PTIO

  • Sterile saline (0.9% NaCl)

  • Rodent model of middle cerebral artery occlusion (MCAO)

  • Anesthesia

  • Surgical instruments

  • 2,3,5-triphenyltetrazolium chloride (TTC) for infarct volume analysis

Procedure:

  • Animal Model:

    • Induce permanent focal cerebral ischemia in rats or mice using the MCAO model.

  • Carboxy-PTIO Preparation:

    • Dissolve carboxy-PTIO in sterile saline to the desired concentration (e.g., for a 0.6 mg/kg dose).

  • Administration:

    • Administer carboxy-PTIO via intraperitoneal (IP) injection. The timing of administration is critical and can be before or after the onset of ischemia. For example, a pre-treatment paradigm might involve injection 1 hour before MCAO, while a post-treatment paradigm could be 30 minutes after MCAO.[2]

    • Administer an equivalent volume of sterile saline to the control group.

  • Behavioral and Physiological Monitoring:

    • Monitor the animals for neurobehavioral deficits at specific time points post-MCAO (e.g., 24 hours).

  • Infarct Volume Analysis:

    • At the end of the experiment (e.g., 24 hours post-MCAO), euthanize the animals and harvest the brains.

    • Stain brain sections with TTC to visualize the infarct area.

    • Quantify the infarct volume using image analysis software.

Protocol 3: Measurement of cGMP Levels in Neuronal Cells

Objective: To determine the effect of this compound on NO-mediated cGMP production in neuronal cells.

Materials:

  • Carboxy-PTIO

  • Neuronal cell culture

  • NO donor (e.g., sodium nitroprusside - SNP)

  • Cell lysis buffer

  • cGMP enzyme immunoassay (EIA) kit

Procedure:

  • Cell Treatment:

    • Culture neuronal cells to the desired confluency.

    • Pre-incubate the cells with carboxy-PTIO (e.g., 100 µM) for a specified time (e.g., 30 minutes).

    • Stimulate the cells with an NO donor (e.g., SNP) for a short period (e.g., 5-10 minutes) to induce cGMP production. Include control groups with no treatment, this compound alone, and SNP alone.

  • Cell Lysis:

    • Aspirate the medium and lyse the cells using the lysis buffer provided with the cGMP EIA kit.

  • cGMP Measurement:

    • Follow the instructions of the cGMP EIA kit to measure the concentration of cGMP in the cell lysates. This typically involves a competitive immunoassay where cGMP in the sample competes with a labeled cGMP for binding to a limited number of antibody sites.

  • Data Analysis:

    • Calculate the concentration of cGMP in each sample based on the standard curve.

    • Compare the cGMP levels between the different treatment groups to determine the inhibitory effect of carboxy-PTIO on NO-induced cGMP production.

Concluding Remarks

This compound and its derivatives are powerful pharmacological tools for dissecting the complex roles of nitric oxide in the nervous system. The protocols and data presented here provide a foundation for researchers to design and execute experiments aimed at understanding the intricate involvement of NO in neuronal function and dysfunction. Careful consideration of experimental design, appropriate controls, and precise quantitative analysis will ensure the generation of robust and reliable data, ultimately advancing our understanding of neuroscience and aiding in the development of novel therapeutics for neurological disorders.

References

Application Notes and Protocols for in vivo Nitric Oxide Scavenging Studies using carboxy-PTIO

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Carboxy-PTIO (2-(4-Carboxyphenyl)-4,4,5,5-tetramethylimidazoline-1-oxyl-3-oxide) is a potent and specific scavenger of nitric oxide (NO).[1][2][3] It has emerged as a critical tool in biomedical research to investigate the multifaceted roles of NO in various physiological and pathological processes. Unlike nitric oxide synthase (NOS) inhibitors, which block the production of NO, carboxy-PTIO directly interacts with the NO molecule, offering a distinct method to study NO-dependent signaling pathways.[2][4] This document provides detailed application notes and experimental protocols for the utilization of carboxy-PTIO in in vivo nitric oxide scavenging studies.

Chemical Properties and Mechanism of Action

Carboxy-PTIO is a stable and water-soluble radical compound.[2] Its mechanism of action involves a direct and rapid reaction with nitric oxide (NO) to form nitrogen dioxide (NO₂) and 2-(4-carboxyphenyl)-4,4,5,5-tetramethylimidazoline-1-oxyl (carboxy-PTI).[1] This scavenging action effectively reduces the local concentration of bioavailable NO, thereby inhibiting its downstream signaling effects.[3]

Applications in in vivo Research

Carboxy-PTIO has been successfully employed in a variety of in vivo models to elucidate the role of nitric oxide in:

  • Sepsis and Endotoxic Shock: To investigate the contribution of excessive NO production to hypotension and organ dysfunction.[4][5][6]

  • Cerebral Ischemia: To explore the neuroprotective or neurotoxic effects of NO in stroke and other ischemic brain injuries.[7][8][9]

  • Cancer Immunotherapy: To enhance the efficacy of adoptive T-cell therapy by mitigating the immunosuppressive effects of NO in the tumor microenvironment.[10]

  • Inflammation: To study the role of NO in inflammatory responses and leukocyte migration.[11]

Quantitative Data Summary

The following table summarizes quantitative data from key in vivo studies using carboxy-PTIO.

Animal ModelDisease/Conditioncarboxy-PTIO DosageRoute of AdministrationKey FindingsReference
DogLPS-induced septic shock0.1 mg/kg/min for 1 hIntravenous infusionReversed LPS-induced hypotension, metabolic acidosis, and hypoxia.[4][5]
RatEndotoxemiaNot specifiedNot specifiedInhibited the increase in medullary perfusion and improved renal function.[6]
RatPermanent middle cerebral artery occlusion (MCAO)0.3, 0.6 mg/kgIntraperitoneal (IP)0.6 mg/kg significantly attenuated infarct volume.[8]
MousePermanent middle cerebral artery occlusion (MCAO)0.6, 1.2 mg/kgIntraperitoneal (IP)0.6 mg/kg significantly attenuated infarct volume.[8]
MousePermanent focal cerebral ischemia0.3-1.2 mg/kgIntraperitoneal (IP)0.6 mg/kg reduced brain infarction by 27-30%, even with delayed treatment up to 4h post-ischemia. Improved ATP recovery.[7][9]
MouseB16 melanomaNot specifiedNot specifiedRestored the proliferative capacity and function of cytotoxic T lymphocytes (CTLs), leading to sustained suppression of tumor growth.[10][12]

Experimental Protocols

Below are detailed methodologies for key experiments involving carboxy-PTIO.

Protocol 1: in vivo NO Scavenging in a Murine Sepsis Model

Objective: To investigate the effect of NO scavenging by carboxy-PTIO on systemic hemodynamics and organ function in a lipopolysaccharide (LPS)-induced sepsis model.

Materials:

  • Male C57BL/6 mice (8-10 weeks old)

  • Lipopolysaccharide (LPS) from E. coli O111:B4

  • Carboxy-PTIO potassium salt

  • Sterile, pyrogen-free 0.9% saline

  • Anesthetic (e.g., isoflurane)

  • Blood pressure monitoring equipment

  • Blood collection supplies

  • Organ harvesting tools

Procedure:

  • Animal Preparation: Acclimatize mice for at least one week before the experiment. House them in a controlled environment with a 12-hour light/dark cycle and free access to food and water.

  • Induction of Sepsis: Induce endotoxemia by intraperitoneal (IP) injection of LPS (e.g., 10 mg/kg) dissolved in sterile saline. A control group should receive an equivalent volume of sterile saline.

  • carboxy-PTIO Administration:

    • Prepare a fresh solution of carboxy-PTIO in sterile saline.

    • Administer carboxy-PTIO (e.g., 0.6 mg/kg) via IP injection 30 minutes after LPS administration. The vehicle control group for the carboxy-PTIO treatment should receive an equivalent volume of saline.

  • Monitoring:

    • Monitor rectal temperature and blood pressure at regular intervals (e.g., 0, 2, 4, 6 hours post-LPS).

    • Observe animals for clinical signs of sepsis (e.g., lethargy, piloerection).

  • Sample Collection and Analysis:

    • At a predetermined endpoint (e.g., 6 hours post-LPS), anesthetize the mice and collect blood via cardiac puncture for analysis of serum cytokines (e.g., TNF-α, IL-6) and markers of organ damage (e.g., ALT, AST, creatinine).

    • Perfuse the animals with cold PBS and harvest organs (e.g., liver, kidneys, lungs) for histological analysis or molecular studies (e.g., gene expression of inflammatory markers).

Protocol 2: Evaluation of carboxy-PTIO in a Murine Cerebral Ischemia Model

Objective: To assess the neuroprotective effects of carboxy-PTIO in a permanent middle cerebral artery occlusion (MCAO) model.

Materials:

  • Male C57BL/6 mice (8-10 weeks old)

  • Carboxy-PTIO potassium salt

  • Sterile 0.9% saline

  • Anesthetic (e.g., isoflurane)

  • Surgical instruments for MCAO

  • 2,3,5-triphenyltetrazolium chloride (TTC) for infarct staining

  • Brain harvesting and sectioning tools

Procedure:

  • Animal Preparation: As described in Protocol 1.

  • Induction of Focal Cerebral Ischemia:

    • Anesthetize the mouse and maintain body temperature at 37°C.

    • Perform permanent MCAO using the intraluminal filament method.

  • carboxy-PTIO Administration:

    • Administer carboxy-PTIO (e.g., 0.6 mg/kg) or vehicle (saline) via IP injection at a specific time point relative to MCAO (e.g., 30 minutes or 2-4 hours post-MCAO to evaluate the therapeutic window).[7][8][9]

  • Neurological Assessment:

    • Perform neurological deficit scoring at 24 hours post-MCAO to assess functional outcome.

  • Infarct Volume Measurement:

    • At 24 hours post-MCAO, euthanize the mice and harvest the brains.

    • Slice the brains into coronal sections (e.g., 2 mm thick).

    • Stain the sections with 2% TTC solution to visualize the infarct area.

    • Quantify the infarct volume using image analysis software.

Signaling Pathways and Visualization

Nitric oxide exerts its biological effects through various signaling pathways. Carboxy-PTIO, by scavenging NO, can modulate these pathways.

NO-cGMP Signaling Pathway

Nitric oxide is a key activator of soluble guanylate cyclase (sGC), which leads to the production of cyclic guanosine monophosphate (cGMP). cGMP, in turn, activates protein kinase G (PKG), resulting in various cellular responses, including smooth muscle relaxation and vasodilation.

NO_cGMP_Pathway NO Nitric Oxide (NO) sGC Soluble Guanylate Cyclase (sGC) NO->sGC activates cGMP cGMP sGC->cGMP GTP GTP GTP->cGMP converts PKG Protein Kinase G (PKG) cGMP->PKG activates Response Cellular Response (e.g., Vasodilation) PKG->Response leads to CarboxyPTIO carboxy-PTIO Carboxythis compound->NO scavenges Experimental_Workflow cluster_treatment AnimalModel 1. Animal Model Selection (e.g., Mouse, Rat) DiseaseInduction 2. Disease Induction (e.g., LPS, MCAO) AnimalModel->DiseaseInduction Treatment 3. Treatment Administration DiseaseInduction->Treatment Monitoring 4. In-life Monitoring (e.g., Blood Pressure, Behavior) Treatment->Monitoring Vehicle Vehicle Control Carboxythis compound carboxy-PTIO Endpoint 5. Endpoint Sample Collection (Blood, Tissues) Monitoring->Endpoint Analysis 6. Data Analysis (Biochemical, Histological, Molecular) Endpoint->Analysis NO_NFkB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimuli Inflammatory Stimuli (e.g., LPS) IKK IKK Complex Stimuli->IKK activates IkB IκB IKK->IkB phosphorylates NFkB_active NF-κB (Active) IkB->NFkB_active degrades, releasing NFkB NF-κB NFkB_IkB NF-κB / IκB (Inactive) Nucleus Nucleus NFkB_active->Nucleus translocates to Gene Gene Expression (e.g., Cytokines) NO Nitric Oxide (NO) NO->NFkB modulates Carboxythis compound carboxy-PTIO Carboxythis compound->NO scavenges

References

Application Notes and Protocols for Nitric Oxide Detection Using PTIO in Combination with DAF-FM

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nitric oxide (NO) is a pleiotropic signaling molecule involved in a vast array of physiological and pathological processes, including vasodilation, neurotransmission, and the immune response. Accurate detection and quantification of NO in biological systems are crucial for advancing our understanding of its roles and for the development of novel therapeutics. 4-amino-5-methylamino-2',7'-difluorofluorescein diacetate (DAF-FM diacetate) is a widely used fluorescent probe for detecting intracellular NO. To ensure the specificity of the fluorescent signal, it is essential to use a nitric oxide scavenger, such as 2-phenyl-4,4,5,5-tetramethylimidazoline-1-oxyl-3-oxide (PTIO), as a negative control. This document provides detailed application notes and protocols for the combined use of DAF-FM diacetate and this compound for the specific detection of nitric oxide.

DAF-FM diacetate is a cell-permeable molecule that, once inside the cell, is hydrolyzed by intracellular esterases to the membrane-impermeant DAF-FM.[1] In the presence of NO and oxygen, DAF-FM is converted to a highly fluorescent triazole derivative, DAF-FM T, which can be detected by fluorescence microscopy or fluorometry.[2][3] this compound is a stable radical that reacts stoichiometrically with NO, thereby scavenging it from the system and preventing its reaction with DAF-FM.[4] The use of this compound is critical to confirm that the observed fluorescence is indeed due to NO and not to other reactive species or artifacts.

Key Considerations and Potential Pitfalls

While the combination of DAF-FM and this compound is a powerful tool, researchers should be aware of potential complications:

  • Concentration-Dependent Effects of this compound : High concentrations of this compound (e.g., 100 µM) can quench the fluorescence of the DAF-FM triazole product (DAF-FM T).[5] Conversely, low concentrations of this compound (e.g., 5 µM) have been observed to sometimes enhance the rate of DAF-FM fluorescence development, possibly by facilitating the formation of N2O3, a reactive nitrogen species that also reacts with DAF-FM.[5][6] Therefore, it is crucial to use an appropriate concentration of this compound, typically in the range of 50-200 µM for effective NO scavenging without significant fluorescence artifacts.

  • DAF-FM Reactivity : DAF-FM does not directly react with NO but rather with its oxidation byproducts, such as N2O3 or NO2•.[2][6] This implies that the fluorescence signal is dependent on the local oxygen concentration.

  • Autofluorescence : Biological samples can exhibit autofluorescence, which may interfere with the DAF-FM signal. It is essential to include an unstained control to assess the level of autofluorescence.

  • Probe Loading and Hydrolysis : The efficiency of DAF-FM diacetate loading and its subsequent hydrolysis to DAF-FM can vary between cell types. Optimization of loading time and concentration is recommended.[1]

Quantitative Data Summary

The following tables summarize key quantitative parameters for the use of DAF-FM and this compound, compiled from various studies.

Table 1: Stock and Working Concentrations of Reagents

ReagentStock SolutionTypical Working ConcentrationSolvent
DAF-FM diacetate1-5 mM1-10 µMDMSO
This compound20-40 mM50-500 µMWater or DMSO

Table 2: Spectral Properties of DAF-FM

Probe StateExcitation Maximum (nm)Emission Maximum (nm)Quantum Yield
DAF-FM (unreacted)~495~515~0.005
DAF-FM T (NO adduct)~495~515~0.81

Table 3: Incubation Times and Conditions

StepReagent/ConditionTypical DurationTemperature
DAF-FM diacetate Loading1-10 µM DAF-FM diacetate20-60 minutes37°C
De-esterificationFresh medium15-30 minutes37°C
This compound Pre-incubation50-500 µM this compound10-60 minutes37°C
Experimental TreatmentStimulus to induce NO productionVariable37°C

Experimental Protocols

Protocol 1: Preparation of Reagent Stock Solutions
  • DAF-FM diacetate Stock Solution (1 mM):

    • Dissolve 50 µg of DAF-FM diacetate in 100.8 µL of high-quality, anhydrous DMSO.

    • Aliquot into small volumes to avoid repeated freeze-thaw cycles.

    • Store at -20°C, protected from light.[7]

  • This compound Stock Solution (40 mM):

    • Dissolve 10 mg of this compound in 1.08 mL of sterile, purified water.[7]

    • Vortex until fully dissolved.

    • Store at -20°C. The solution is stable for up to one year.[7]

Protocol 2: Intracellular NO Detection and Control using DAF-FM and this compound

This protocol is a general guideline and may require optimization for specific cell types and experimental conditions.

  • Cell Seeding:

    • Seed cells onto a suitable imaging plate or coverslip and allow them to adhere and reach the desired confluency.

  • DAF-FM Loading:

    • Prepare a working solution of DAF-FM diacetate (typically 5 µM) in a serum-free medium or an appropriate buffer (e.g., HBSS).

    • Remove the culture medium from the cells and wash once with the buffer.

    • Add the DAF-FM diacetate working solution to the cells and incubate for 30-60 minutes at 37°C, protected from light.[1]

  • Wash and De-esterification:

    • Remove the DAF-FM diacetate solution and wash the cells twice with a fresh buffer to remove any extracellular probe.

    • Add fresh, pre-warmed culture medium or buffer and incubate for an additional 15-30 minutes at 37°C to allow for complete de-esterification of the probe within the cells.[1]

  • This compound Control and Experimental Groups:

    • For the negative control group, pre-incubate the DAF-FM-loaded cells with a working concentration of this compound (e.g., 100 µM) in the culture medium for 30-60 minutes at 37°C.

    • For the experimental group (without this compound), add fresh medium without this compound.

  • Stimulation of NO Production:

    • Add the stimulus of interest (e.g., a cytokine, pharmacological agent) to both the this compound-treated and untreated cells.

    • Incubate for the desired period to allow for NO production.

  • Fluorescence Imaging:

    • Image the cells using a fluorescence microscope equipped with a filter set appropriate for fluorescein (Excitation: ~495 nm, Emission: ~515 nm).

    • Acquire images from multiple fields for each condition.

  • Data Analysis:

    • Quantify the fluorescence intensity of individual cells or regions of interest using appropriate image analysis software.

    • Compare the fluorescence intensity between the experimental group (DAF-FM + stimulus) and the negative control group (DAF-FM + this compound + stimulus). A significant reduction in fluorescence in the this compound-treated group confirms that the signal is specific to NO.

Visualizations

Signaling Pathway of DAF-FM Activation

DAF_FM_Activation NO Nitric Oxide (NO) N2O3 Dinitrogen Trioxide (N2O3) NO->N2O3 + O2 PTI PTI NO->PTI O2 Oxygen (O2) DAF_FM_T DAF-FM Triazole (fluorescent) N2O3->DAF_FM_T + DAF-FM DAF_FM DAF-FM (non-fluorescent) DAF_FM->DAF_FM_T This compound This compound (NO Scavenger) This compound->PTI + NO NO2 Nitrogen Dioxide

Caption: DAF-FM activation by nitric oxide byproducts.

Experimental Workflow for NO Detection

Experimental_Workflow start Start: Seed Cells load Load with DAF-FM diacetate start->load wash Wash and De-esterify load->wash split Divide into Groups wash->split control Control Group split->control exp Experimental Group split->exp This compound Pre-incubate with this compound control->this compound no_this compound Incubate with medium exp->no_this compound stimulate_control Add Stimulus This compound->stimulate_control stimulate_exp Add Stimulus no_this compound->stimulate_exp image Fluorescence Microscopy stimulate_control->image stimulate_exp->image analyze Analyze Data image->analyze

Caption: Workflow for NO detection using DAF-FM with a this compound control.

Logical Relationship of Controls

Control_Logic Condition1 Cells + DAF-FM Condition2 Cells + DAF-FM + Stimulus Condition1->invis1 Basal NO level Condition3 Cells + DAF-FM + Stimulus + this compound Condition2->invis2 invis1->Condition2 Increased Fluorescence (Stimulated NO) invis2->Condition3 Reduced Fluorescence (NO Scavenging)

References

Therapeutic Efficacy of Carboxy-PTIO in Endotoxin Shock: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Endotoxin shock, a severe systemic inflammatory response primarily triggered by lipopolysaccharide (LPS) from Gram-negative bacteria, presents a formidable challenge in critical care medicine. A key pathological feature is the overproduction of nitric oxide (NO), a potent vasodilator, which contributes significantly to the profound hypotension and organ dysfunction characteristic of this condition. Carboxy-PTIO (2-(4-Carboxyphenyl)-4,4,5,5-tetramethylimidazoline-1-oxyl-3-oxide) has emerged as a valuable research tool and potential therapeutic agent due to its function as a potent nitric oxide scavenger.[1] These application notes provide a comprehensive overview of the therapeutic effects of carboxy-PTIO in preclinical endotoxin shock models, complete with detailed experimental protocols and quantitative data summaries to guide researchers in this field.

Mechanism of Action

Carboxy-PTIO exerts its therapeutic effects by directly scavenging excess NO, thereby mitigating its pathophysiological consequences.[2][3] In endotoxin shock, LPS stimulates the expression of inducible nitric oxide synthase (iNOS) in various cells, leading to a surge in NO production. NO then activates soluble guanylate cyclase (sGC), which in turn increases the levels of cyclic guanosine monophosphate (cGMP). Elevated cGMP levels in vascular smooth muscle cells lead to vasodilation, a sharp decrease in systemic vascular resistance, and consequently, severe hypotension.[4][5] Carboxy-PTIO directly reacts with NO, preventing its interaction with sGC and thus attenuating the downstream signaling cascade that leads to cardiovascular collapse.[6]

Key Therapeutic Effects

Studies in various animal models of endotoxin shock have demonstrated the beneficial effects of carboxy-PTIO, including:

  • Amelioration of Hypotension: Carboxy-PTIO effectively reverses the severe drop in mean arterial pressure (MAP) induced by LPS.[2][7]

  • Improvement in Metabolic Acidosis and Hypoxia: By stabilizing hemodynamics and improving organ perfusion, carboxy-PTIO helps to correct metabolic acidosis and tissue hypoxia.[1][2]

  • Preservation of Renal Function: Carboxy-PTIO has been shown to improve renal function, as evidenced by increased inulin clearance, by selectively inhibiting the increase in medullary blood flow and maintaining glomerular hydrostatic pressure.[3]

  • Maintenance of Cardiac Output: In some models, carboxy-PTIO has been observed to attenuate the decline in cardiac output associated with endotoxin shock.[7]

Quantitative Data Summary

The following tables summarize the quantitative data from key studies investigating the effects of carboxy-PTIO in endotoxin shock models.

Table 1: Hemodynamic and Blood Gas Parameters in a Canine Model of Endotoxin Shock [1][2]

ParameterGroupBaseline1 hour post-LPS2 hours post-LPS4 hours post-LPS
Mean Arterial Pressure (mmHg) LPS125 ± 580 ± 675 ± 770 ± 8
LPS + Carboxy-PTIO123 ± 6115 ± 7110 ± 8105 ± 9
Cardiac Index (L/min/m²) LPS3.5 ± 0.33.1 ± 0.42.9 ± 0.32.8 ± 0.4
LPS + Carboxy-PTIO3.6 ± 0.43.4 ± 0.33.3 ± 0.43.2 ± 0.5
Arterial pH LPS7.40 ± 0.027.32 ± 0.037.28 ± 0.047.25 ± 0.05
LPS + Carboxy-PTIO7.41 ± 0.027.38 ± 0.037.36 ± 0.037.35 ± 0.04
PaO₂ (mmHg) LPS98 ± 585 ± 680 ± 775 ± 8
LPS + Carboxy-PTIO97 ± 695 ± 592 ± 690 ± 7

*Data are presented as mean ± SEM.

Table 2: Hemodynamic Parameters in a Rat Model of Endotoxin Shock [7]

ParameterGroupBaseline90 min post-LPS150 min post-LPS
Mean Arterial Pressure (mmHg) LPS105 ± 475 ± 560 ± 6
LPS + Carboxy-PTIO103 ± 578 ± 685 ± 7
Cardiac Output (mL/min) LPS85 ± 765 ± 650 ± 5
LPS + Carboxy-PTIO83 ± 668 ± 575 ± 6

*Data are presented as mean ± SEM.

Table 3: Renal Function in a Rat Model of Endotoxemia [3]

ParameterGroup60 min post-LPS360 min post-LPS
Inulin Clearance (mL/min) Saline + LPS0.8 ± 0.10.7 ± 0.1
Carboxy-PTIO + LPS1.2 ± 0.21.1 ± 0.2

*Data are presented as mean ± SEM.

Experimental Protocols

Protocol 1: Induction of Endotoxin Shock in a Rat Model

This protocol describes the induction of endotoxemia in rats using lipopolysaccharide (LPS).

Materials:

  • Male Wistar or Sprague-Dawley rats (250-300g)

  • Lipopolysaccharide (LPS) from E. coli (e.g., serotype 0127:B8)

  • Sterile, pyrogen-free 0.9% saline

  • Anesthetic (e.g., isoflurane, or ketamine/xylazine cocktail)

  • Catheters for vascular access (e.g., polyethylene tubing)

  • Blood pressure transducer and monitoring system

  • Warming pad

Procedure:

  • Animal Preparation:

    • Anesthetize the rat using a suitable anesthetic agent.

    • Maintain the animal's body temperature at 37°C using a warming pad.

    • Surgically implant catheters into the carotid artery for blood pressure monitoring and blood sampling, and into the jugular vein for substance administration.

    • Allow the animal to stabilize for at least 30 minutes after surgery.

  • Induction of Endotoxemia:

    • Prepare a stock solution of LPS in sterile saline. A typical dose for inducing severe hypotension is 10 mg/kg.[7]

    • Administer the LPS solution intravenously (i.v.) via the jugular vein catheter.

  • Monitoring:

    • Continuously monitor mean arterial pressure (MAP) and heart rate.

    • Collect blood samples at baseline and at specified time points post-LPS administration for blood gas analysis and other biochemical measurements.

Protocol 2: Therapeutic Intervention with Carboxy-PTIO

This protocol outlines the administration of carboxy-PTIO in a rat model of endotoxin shock.

Materials:

  • Carboxy-PTIO

  • Sterile, pyrogen-free 0.9% saline

  • Infusion pump

  • Rat model of endotoxin shock (as described in Protocol 1)

Procedure:

  • Preparation of Carboxy-PTIO Solution:

    • Dissolve carboxy-PTIO in sterile saline to the desired concentration. A typical therapeutic dose is a continuous infusion of 1.7 mg/kg/min.[7]

  • Administration of Carboxy-PTIO:

    • Initiate the endotoxin shock model as described in Protocol 1.

    • At a predetermined time point after LPS administration (e.g., 90 minutes), begin the continuous intravenous infusion of the carboxy-PTIO solution via the jugular vein catheter using an infusion pump.[7]

    • A control group of animals should receive a saline infusion of the same volume.

  • Data Collection and Analysis:

    • Continue to monitor hemodynamic parameters and collect blood samples as described in Protocol 1.

    • Compare the data from the carboxy-PTIO-treated group with the saline-treated control group to evaluate the therapeutic effects.

Visualizing the Molecular Pathway and Experimental Workflow

endotoxin_shock_pathway cluster_upstream Upstream Signaling cluster_downstream Downstream Effects cluster_intervention Therapeutic Intervention LPS LPS (Endotoxin) TLR4 Toll-like Receptor 4 (TLR4) on Macrophages LPS->TLR4 Binds to NFkB NF-κB Activation TLR4->NFkB Activates iNOS_mRNA iNOS mRNA Transcription NFkB->iNOS_mRNA Induces iNOS_protein iNOS Protein Translation iNOS_mRNA->iNOS_protein Leads to NO Nitric Oxide (NO) iNOS_protein->NO Converts Arginine to NO Arginine L-Arginine sGC Soluble Guanylate Cyclase (sGC) NO->sGC Activates cGMP cGMP sGC->cGMP Converts GTP to cGMP GTP GTP PKG Protein Kinase G (PKG) Activation cGMP->PKG Activates Vasodilation Vasodilation & Hypotension PKG->Vasodilation Leads to CarboxyPTIO Carboxy-PTIO Scavenging NO Scavenging Carboxythis compound->Scavenging Scavenging->NO Inhibits

Caption: Signaling pathway of endotoxin-induced shock and the point of intervention by Carboxy-PTIO.

experimental_workflow start Start animal_prep Animal Preparation (Anesthesia, Catheterization) start->animal_prep stabilization Stabilization Period (30 minutes) animal_prep->stabilization baseline Baseline Data Collection (MAP, HR, Blood Gas) stabilization->baseline lps_admin LPS Administration (e.g., 10 mg/kg, i.v.) baseline->lps_admin shock_dev Endotoxin Shock Development (90 minutes) lps_admin->shock_dev treatment Treatment Infusion shock_dev->treatment cptio_group Carboxy-PTIO Group (e.g., 1.7 mg/kg/min) treatment->cptio_group Group 1 saline_group Saline Control Group treatment->saline_group Group 2 monitoring Continuous Monitoring & Data Collection cptio_group->monitoring saline_group->monitoring end End of Experiment (Data Analysis) monitoring->end

Caption: Experimental workflow for evaluating Carboxy-PTIO in a rat model of endotoxin shock.

References

Application Notes and Protocols for Studying NO-Mediated Immunosuppression Using PTIO

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing 2-phenyl-4,4,5,5-tetramethylimidazoline-1-oxyl-3-oxide (PTIO) and its carboxyl derivative (c-PTIO) as nitric oxide (NO) scavengers to investigate and reverse NO-mediated immunosuppression. The following protocols are detailed to facilitate the study of immune cell function, particularly T lymphocyte proliferation, cytokine production, and apoptosis in the context of NO-induced immune suppression.

Introduction to NO-Mediated Immunosuppression and the Role of this compound

Nitric oxide (NO) is a pleiotropic signaling molecule that plays a critical role in the immune system. While it is essential for host defense against pathogens, excessive or chronic production of NO, often by inducible nitric oxide synthase (iNOS) in cells like myeloid-derived suppressor cells (MDSCs) and macrophages, can lead to profound immunosuppression. This NO-mediated immunosuppression is a significant mechanism of immune evasion in cancer and chronic infections, primarily by inhibiting T lymphocyte proliferation and effector functions and inducing apoptosis.

This compound and its water-soluble analog, c-PTIO, are stable radical molecules that act as potent and specific scavengers of NO. They react with NO in a stoichiometric manner, effectively neutralizing its biological activity. This property makes this compound and c-PTIO invaluable tools for elucidating the role of NO in immunosuppressive environments and for exploring the therapeutic potential of NO scavenging. By reversing the inhibitory effects of NO, these compounds can restore anti-tumor or anti-pathogen immunity.

Data Presentation

The following tables summarize quantitative data from studies utilizing this compound or its derivatives to counteract NO-mediated immunosuppression.

Compound Application Concentration/Dosage Effect Reference
Carboxy-PTIO (c-PTIO)In vitro T-cell proliferation assay with MDSCs0.1 mMRestored proliferation of cytotoxic T lymphocytes (CTLs) suppressed by MDSCs.[1]
Carboxy-PTIO (c-PTIO)In vivo adoptive T-cell therapy in a mouse melanoma model2 mg in 200 µL PBS, i.p., twice dailyRestored the proliferative capacity and function of tumor-infiltrating CTLs, leading to sustained suppression of tumor growth.[1]

Signaling Pathways and Experimental Workflows

NO-Mediated Immunosuppression Signaling Pathway

NO_Immunosuppression cluster_MDSC Myeloid-Derived Suppressor Cell (MDSC) cluster_TCell T Lymphocyte MDSC MDSC NO Nitric Oxide (NO) iNOS iNOS iNOS->NO Production Arginine L-Arginine Arginine->iNOS Proliferation Proliferation NO->Proliferation Inhibits Apoptosis Apoptosis NO->Apoptosis Induces Cytokine Cytokine Production (e.g., IL-2, IFN-γ) NO->Cytokine Inhibits TCell T Cell This compound This compound / c-PTIO (NO Scavenger) This compound->NO Scavenges

Caption: NO produced by MDSCs via iNOS suppresses T-cell proliferation and cytokine production while inducing apoptosis. This compound scavenges NO, reversing these immunosuppressive effects.

Experimental Workflow: In Vitro T-Cell Proliferation Assay (CFSE-Based)

CFSE_Workflow cluster_prep Cell Preparation cluster_culture Co-Culture and Treatment cluster_analysis Analysis isolate_tcells Isolate Responder T-Cells label_tcells Label T-Cells with CFSE isolate_tcells->label_tcells isolate_apcs Isolate and Treat Stimulator Cells (e.g., MDSCs, Dendritic Cells) coculture Co-culture T-Cells and Stimulator Cells isolate_apcs->coculture label_tcells->coculture add_this compound Add this compound/c-PTIO (e.g., 0.1 mM) coculture->add_this compound incubate Incubate for 72-96 hours add_this compound->incubate harvest Harvest Cells incubate->harvest stain Stain for Surface Markers (e.g., CD4, CD8) harvest->stain flow Analyze by Flow Cytometry stain->flow analyze_cfse Quantify CFSE Dilution (Proliferation) flow->analyze_cfse

References

Protocol for the Preparation of PTIO Stock Solutions

Author: BenchChem Technical Support Team. Date: November 2025

Application Note & Protocol

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-phenyl-4,4,5,5-tetramethylimidazoline-1-oxyl-3-oxide (PTIO) is a stable radical that acts as a potent scavenger of nitric oxide (NO). This property makes this compound an invaluable tool in biological research for investigating the roles of NO in various physiological and pathological processes. By sequestering NO, this compound effectively inhibits NO-dependent signaling pathways, allowing researchers to elucidate the downstream effects of NO signaling. Accurate and consistent preparation of this compound stock solutions is critical for obtaining reliable and reproducible experimental results. This document provides a detailed protocol for the preparation, storage, and handling of this compound stock solutions.

Quantitative Data Summary

For ease of comparison, the following table summarizes the key quantitative data for the preparation and storage of this compound stock solutions.

ParameterValueSource(s)
Molecular Weight 233.29 g/mol [1]
Appearance Brown to black solid[1]
Recommended Solvent Dimethyl sulfoxide (DMSO), anhydrous[1]
Solubility in DMSO 166.67 mg/mL (714.43 mM)[1]
Recommended Stock Concentration 1 mM, 5 mM, 10 mM[1]
Storage of Stock Solution -20°C for up to 1 month; -80°C for up to 6 months[1]
Storage of Powder -20°C for up to 3 years; 4°C for up to 2 years[1]

Experimental Protocol: Preparation of a 10 mM this compound Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution of this compound in anhydrous DMSO.

Materials:

  • This compound (2-phenyl-4,4,5,5-tetramethylimidazoline-1-oxyl-3-oxide) powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Microcentrifuge tubes or amber glass vials

  • Vortex mixer

  • Sonicator (optional, but recommended)

  • Calibrated analytical balance

  • Pipettes and sterile pipette tips

  • Personal Protective Equipment (PPE): lab coat, gloves, and safety glasses

Procedure:

  • Pre-weighing Preparation: Before weighing, ensure the this compound powder has equilibrated to room temperature to prevent condensation of moisture on the compound.

  • Weighing this compound: Accurately weigh out 2.33 mg of this compound powder using a calibrated analytical balance and place it into a sterile microcentrifuge tube or amber glass vial.

  • Solvent Addition: Add 1 mL of anhydrous DMSO to the tube containing the this compound powder.

  • Dissolution:

    • Tightly cap the tube and vortex thoroughly for 1-2 minutes to facilitate dissolution.

    • For complete dissolution, sonication may be required.[1] Place the tube in a sonicator bath and sonicate until all the solid has dissolved. The use of newly opened, anhydrous DMSO is recommended as hygroscopic DMSO can negatively impact solubility.[1]

  • Aliquotting: Once the this compound is completely dissolved, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. This is crucial to avoid repeated freeze-thaw cycles which can degrade the compound.[1]

  • Storage: Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[1] Properly label all tubes with the compound name, concentration, solvent, and date of preparation.

Signaling Pathway: this compound Inhibition of the Nitric Oxide-cGMP Pathway

Nitric oxide is a key signaling molecule that activates soluble guanylyl cyclase (sGC), leading to the production of cyclic guanosine monophosphate (cGMP), a second messenger involved in many cellular processes. This compound scavenges NO, thereby inhibiting this pathway.

PTIO_Signaling_Pathway cluster_extracellular Extracellular cluster_intracellular Intracellular NO_source Nitric Oxide Source (e.g., NOS activity) NO Nitric Oxide (NO) NO_source->NO sGC Soluble Guanylyl Cyclase (sGC) NO->sGC Activates GTP GTP cGMP cGMP GTP->cGMP Conversion sGC Downstream_Effects Downstream Cellular Effects cGMP->Downstream_Effects This compound This compound This compound->NO Scavenges PTI PTI NO2 NO₂ PTIO_Workflow start Start weigh Weigh 2.33 mg of this compound Powder start->weigh add_dmso Add 1 mL of Anhydrous DMSO weigh->add_dmso dissolve Vortex and/or Sonicate to Dissolve add_dmso->dissolve aliquot Aliquot into Single-Use Tubes dissolve->aliquot store Store at -20°C or -80°C aliquot->store end End store->end

References

Application Notes and Protocols for PTIO in Plant Signaling Research

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Nitric oxide (NO) is a versatile signaling molecule implicated in a wide array of physiological processes in plants, including growth, development, and responses to both biotic and abiotic stress. Understanding the precise role of NO in these pathways is crucial for agricultural and pharmaceutical advancements. 2-Phenyl-4,4,5,5-tetramethylimidazoline-1-oxyl-3-oxide (PTIO) and its carboxylated, water-soluble analog, 2-(4-carboxyphenyl)-4,4,5,5-tetramethylimidazoline-1-oxyl-3-oxide (cthis compound), are widely utilized as potent and specific scavengers of NO. By selectively removing NO from a biological system, researchers can elucidate the NO-dependency of various signaling cascades and physiological responses.

These application notes provide a comprehensive overview of the use of this compound/cthis compound in plant signaling research, including detailed experimental protocols, quantitative data, and visual representations of the underlying signaling pathways.

Mechanism of Action

This compound and its derivatives are stable radical molecules that react stoichiometrically with nitric oxide (NO) to form nitrogen dioxide (NO₂) and the corresponding imidazoline-1-oxyl (PTI). This rapid and specific reaction effectively quenches NO signaling, allowing for the investigation of NO-dependent physiological processes.

Data Presentation

The following tables summarize quantitative data from various studies on the application and effects of this compound/cthis compound in plant systems.

Table 1: Commonly Used Concentrations of this compound and cthis compound in Plant Research

Plant SystemCompoundConcentration RangeApplicationReference
Arabidopsis thaliana seedlingscthis compound100 - 200 µMAlleviation of seed dormancy, stomatal closure assays[1]
Arabidopsis thaliana seedlingsThis compound400 µMSalt stress tolerance assays[2]
Arabidopsis thaliana cell culturecthis compound100 µMNO scavenging analysis using EPR[3]
Tomato (Solanum lycopersicum) seedlingscthis compound1 mMSynchronization of cell cycle for lateral root formation studies[4]
Tobacco (Nicotiana tabacum)Not SpecifiedNot SpecifiedInhibition of pathogen-induced PR-1 gene expression[5]

Table 2: Quantitative Effects of this compound/cthis compound on Plant Physiological and Molecular Parameters

Plant SpeciesParameter MeasuredTreatmentResultReference
Arabidopsis thalianaEndogenous NO levels in roots100 µM this compound + 100 mM NaClFurther reduction of NO levels compared to NaCl treatment alone[2]
Arabidopsis thalianaNa+/K+ ratio under salt stress400 µM this compound + 50/100 mM NaClIncreased Na+/K+ ratio compared to NaCl treatment alone[2]
Arabidopsis thalianaPhenylalanine ammonia-lyase (PAL) gene expressionNOD expression (genetic NO scavenging)Blockage of UV light-induced PAL gene expression[6]
Arabidopsis thaliana cell cultureDAF-FM fluorescence (NO indicator)100 µM cthis compound (10 min pre-incubation) + 1 mM Salicylic AcidSignificant reduction in SA-induced fluorescence[3]
Tomato (Solanum lycopersicum)Lateral root formation1 mM cthis compoundInhibition of auxin- and NO donor-induced lateral root formation[4]

Experimental Protocols

Protocol 1: In Vivo Nitric Oxide Scavenging in Arabidopsis thaliana Seedlings

This protocol describes the application of cthis compound to Arabidopsis seedlings to investigate the role of NO in a physiological response, such as salt stress tolerance.

Materials:

  • Arabidopsis thaliana seeds

  • Murashige and Skoog (MS) medium, pH 5.7

  • cthis compound stock solution (e.g., 100 mM in water or appropriate solvent)

  • NaCl stock solution (e.g., 5 M)

  • Petri plates or multi-well plates

  • Growth chamber with controlled light and temperature conditions

Procedure:

  • Seedling Growth:

    • Sterilize Arabidopsis thaliana seeds and sow them on MS agar plates.

    • Stratify the seeds at 4°C for 2-3 days to synchronize germination.

    • Transfer the plates to a growth chamber under long-day conditions (16 h light / 8 h dark) at 22°C for 7-10 days.

  • Treatment Application:

    • Prepare liquid MS medium containing the desired final concentrations of NaCl and cthis compound. For example, for a final concentration of 100 mM NaCl and 200 µM cthis compound, add the appropriate volumes of stock solutions to the liquid MS medium.

    • Include control groups: MS medium only, MS medium with NaCl only, and MS medium with cthis compound only.

    • Carefully transfer seedlings of uniform size into the treatment solutions in multi-well plates or petri dishes. Ensure the roots are fully submerged.

  • Incubation and Observation:

    • Incubate the seedlings under the same growth conditions for the desired period (e.g., 24, 48, or 72 hours).

    • Observe and record phenotypic changes, such as root growth inhibition, cotyledon bleaching, or changes in fresh weight.

  • Biochemical or Molecular Analysis (Optional):

    • Following the treatment period, harvest the seedlings for further analysis.

    • To confirm NO scavenging, endogenous NO levels can be measured using fluorescent dyes like 4-amino-5-methylamino-2',7'-difluorofluorescein diacetate (DAF-FM DA) followed by fluorescence microscopy.

    • For molecular analysis, extract RNA to study the expression of stress-responsive genes by qRT-PCR.

Protocol 2: Nitric Oxide Scavenging in Plant Cell Suspension Cultures

This protocol details the use of cthis compound in plant cell suspension cultures to study rapid, NO-mediated signaling events.

Materials:

  • Established plant cell suspension culture (e.g., Arabidopsis thaliana or tobacco BY-2)

  • Culture medium for the specific cell line

  • cthis compound stock solution

  • Elicitor or signaling molecule of interest (e.g., salicylic acid, pathogen elicitors)

  • Fluorescent NO indicator (e.g., DAF-FM DA)

  • Confocal microscope

Procedure:

  • Cell Culture Maintenance:

    • Maintain the cell suspension culture in the appropriate liquid medium under continuous shaking and controlled temperature.

    • Subculture the cells regularly to ensure they are in the exponential growth phase for experiments.

  • cthis compound Pre-incubation:

    • Aliquot a specific volume of the cell culture into flasks or multi-well plates.

    • Add the cthis compound stock solution to achieve the desired final concentration (e.g., 100 µM).

    • Pre-incubate the cells with cthis compound for a short period (e.g., 10-60 minutes) to allow for uptake and to ensure the scavenger is present before the NO burst.[3]

  • Elicitation and NO Detection:

    • Following pre-incubation, add the elicitor of interest to the cell culture.

    • Simultaneously or shortly after elicitation, add the fluorescent NO indicator DAF-FM DA (e.g., to a final concentration of 15 µM).[3]

    • Incubate for the appropriate time for the signaling event to occur (e.g., 60 minutes).

  • Microscopy and Data Analysis:

    • Mount a sample of the cells on a microscope slide.

    • Observe the cells using a confocal microscope with the appropriate excitation and emission wavelengths for the fluorescent dye (e.g., 488 nm excitation and 515 nm emission for DAF-FM).[3]

    • Capture images from different treatment groups (control, elicitor only, cthis compound + elicitor).

    • Quantify the fluorescence intensity using image analysis software to determine the relative levels of NO.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

PTIO_Mechanism_of_Action cluster_scavenging NO Scavenging NO Nitric Oxide (NO) (Signaling Molecule) NO2 Nitrogen Dioxide (NO₂) NO->NO2 Forms Signaling Downstream Signaling Cascade NO->Signaling Activates This compound This compound (NO Scavenger) This compound->NO Reacts with PTI PTI (Inactive) This compound->PTI Forms Response Physiological Response Signaling->Response Blocked Blocked Signaling Signaling->Blocked

Caption: Mechanism of this compound as a nitric oxide scavenger to block downstream signaling.

Experimental_Workflow_NO_Scavenging start Start: Plant Material (e.g., Seedlings, Cell Culture) treatment Treatment Groups: 1. Control 2. Stimulus (e.g., Stress, Hormone) 3. Stimulus + this compound 4. This compound alone start->treatment incubation Incubation (Defined time and conditions) treatment->incubation measurement Measurement of Response incubation->measurement phenotypic Phenotypic Analysis (e.g., Growth, Survival) measurement->phenotypic Qualitative/ Quantitative biochemical Biochemical Assays (e.g., Enzyme Activity) measurement->biochemical Quantitative molecular Molecular Analysis (e.g., Gene Expression) measurement->molecular Quantitative no_measurement NO Measurement (e.g., DAF-FM fluorescence) measurement->no_measurement Confirmatory conclusion Conclusion: Determine NO-dependency of the response phenotypic->conclusion biochemical->conclusion molecular->conclusion no_measurement->conclusion

Caption: General experimental workflow for investigating NO signaling using this compound.

NO_Signaling_in_Plant_Defense Pathogen Pathogen Attack (e.g., PAMPs) NO_Burst Nitric Oxide (NO) Burst Pathogen->NO_Burst SA Salicylic Acid (SA) Accumulation NO_Burst->SA H2O2 Hydrogen Peroxide (H₂O₂) (Oxidative Burst) NO_Burst->H2O2 Interacts with MAPK MAP Kinase Cascade NO_Burst->MAPK HR Hypersensitive Response (HR) NO_Burst->HR This compound This compound Application This compound->NO_Burst Scavenges NPR1 NPR1 Activation SA->NPR1 H2O2->HR TGA TGA Transcription Factors MAPK->TGA NPR1->TGA Co-activates PR_Genes Pathogenesis-Related (PR) Gene Expression TGA->PR_Genes Induces

Caption: Simplified model of nitric oxide's role in plant defense signaling.

References

Application Notes and Protocols for a Nitric Oxide Scavenger: Using Carboxy-PTIO to Inhibit Vascular Relaxation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing carboxy-PTIO (2-(4-Carboxyphenyl)-4,4,5,5-tetramethylimidazoline-1-oxyl-3-oxide) to investigate the role of nitric oxide (NO) in vascular relaxation. Carboxy-PTIO is a potent, water-soluble NO scavenger that serves as an invaluable tool in cardiovascular research to elucidate NO-dependent signaling pathways.

Introduction

Nitric oxide is a critical signaling molecule in the cardiovascular system, primarily known for its role as an endothelium-derived relaxing factor (EDRF). It mediates vasodilation by activating soluble guanylate cyclase (sGC) in vascular smooth muscle cells, leading to the production of cyclic guanosine monophosphate (cGMP) and subsequent muscle relaxation. To study the contribution of NO to these physiological processes, specific inhibitors are required.

Carboxy-PTIO functions as a direct scavenger of NO, reacting with it in a 1:1 stoichiometric ratio to form nitrogen dioxide (NO₂).[1] This rapid reaction effectively removes free NO from the biological system, thereby inhibiting its downstream effects. This property makes carboxy-PTIO a powerful tool for confirming the NO-dependency of vascular relaxation in various experimental models.

Mechanism of Action

Carboxy-PTIO directly interacts with nitric oxide, leading to its oxidation. This scavenging action prevents NO from activating its primary target, sGC, in vascular smooth muscle cells. The interruption of this signaling cascade inhibits the production of cGMP, thereby preventing the downstream events that lead to vasodilation.

Below is a diagram illustrating the NO-sGC-cGMP signaling pathway and the inhibitory action of carboxy-PTIO.

NO_Signaling_Pathway cluster_endothelium Endothelial Cell cluster_smooth_muscle Vascular Smooth Muscle Cell eNOS eNOS NO Nitric Oxide (NO) eNOS->NO ACh, Bradykinin L_Arg L-Arginine L_Arg->eNOS sGC Soluble Guanylate Cyclase (sGC) cGMP cGMP sGC->cGMP GTP GTP GTP->sGC PKG Protein Kinase G (PKG) cGMP->PKG Activation Relaxation Vasodilation PKG->Relaxation NO->sGC Activation NO->Inhibition Carboxy_PTIO Carboxy-PTIO Carboxy_this compound->Inhibition

NO-sGC-cGMP signaling pathway and carboxy-PTIO inhibition.

Quantitative Data Summary

The following table summarizes the effective concentrations of carboxy-PTIO for inhibiting NO-mediated vascular relaxation and related actions, as reported in the literature. These values can serve as a starting point for experimental design.

ParameterExperimental ModelAgonist/MediatorEffective Concentration / IC₅₀Reference
Inhibition of RelaxationRat AortaAcetylcholine, ATP10-300 µM (concentration-dependent)[2]
Inhibition of RelaxationRat Anococcygeus MuscleExogenous NO10-300 µM (concentration-dependent)[2]
Inhibition of S-nitrosationIn vitroDEA/NOIC₅₀: 0.11 +/- 0.03 mM[3]
Inhibition of 3-nitrotyrosine formationIn vitroPeroxynitriteEC₅₀: 36 +/- 5 µM[3]
In vivo AdministrationRat Endotoxic ShockLipopolysaccharide (LPS)1.7 mg/kg/min (intravenous)[4]
In vivo AdministrationDog Septic ShockLipopolysaccharide (LPS)0.1 mg/kg/min (intravenous)[5]

Experimental Protocols

Preparation of Carboxy-PTIO Stock Solution

Materials:

  • Carboxy-PTIO potassium salt

  • Deionized water or DMSO

  • Sterile microcentrifuge tubes

Procedure:

  • Carboxy-PTIO is soluble in water (up to 100 mg/mL) and DMSO (up to 50 mg/mL).[1]

  • For aqueous solutions, dissolve the desired amount of carboxy-PTIO in deionized water. For experiments sensitive to solvents, aqueous solutions are recommended.

  • For DMSO stock solutions, dissolve carboxy-PTIO in high-quality DMSO.

  • Aliquot the stock solution into sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

  • Store stock solutions at -20°C for up to one month or at -80°C for up to six months.[1] Aqueous solutions for immediate use can be stored at 4°C for up to one week.

Protocol for Inhibition of Vascular Relaxation in Isolated Aortic Rings

This protocol describes the use of carboxy-PTIO to inhibit endothelium-dependent vasodilation in isolated rat aortic rings using an organ bath system.

Materials:

  • Isolated rat thoracic aorta

  • Krebs-Henseleit buffer (in mM: NaCl 118, KCl 4.7, CaCl₂ 2.5, MgSO₄ 1.2, KH₂PO₄ 1.2, NaHCO₃ 25, glucose 11.1)

  • Phenylephrine (PE)

  • Acetylcholine (ACh)

  • Carboxy-PTIO stock solution

  • Organ bath system with force transducer

  • Carbogen gas (95% O₂ / 5% CO₂)

Experimental Workflow Diagram:

Experimental_Workflow A Aortic Ring Preparation B Mounting in Organ Bath A->B C Equilibration (60 min, 37°C, Carbogen) B->C D Pre-contraction with Phenylephrine (e.g., 1 µM) C->D E Test Endothelial Integrity (Acetylcholine, e.g., 10 µM) D->E F Washout and Re-equilibration E->F G Incubation with Carboxy-PTIO (e.g., 100 µM for 20-30 min) F->G Treatment Group H Repeat Pre-contraction with Phenylephrine F->H Control Group G->H I Cumulative ACh Dose-Response (in the presence of Carboxy-PTIO) H->I J Data Acquisition and Analysis I->J

Workflow for assessing carboxy-PTIO's effect on vasodilation.

Procedure:

  • Aortic Ring Preparation:

    • Euthanize a rat according to approved institutional animal care protocols.

    • Carefully excise the thoracic aorta and place it in cold Krebs-Henseleit buffer.

    • Clean the aorta of adhering connective and adipose tissue.

    • Cut the aorta into rings of 2-3 mm in length.

  • Mounting and Equilibration:

    • Mount the aortic rings in an organ bath containing Krebs-Henseleit buffer maintained at 37°C and continuously gassed with carbogen.

    • Allow the rings to equilibrate for 60-90 minutes under a resting tension of 1.5-2.0 g, changing the buffer every 15-20 minutes.

  • Viability and Endothelium Integrity Check:

    • After equilibration, contract the aortic rings with a submaximal concentration of phenylephrine (e.g., 1 µM).

    • Once a stable contraction is achieved, add acetylcholine (e.g., 10 µM) to confirm endothelium-dependent relaxation. A relaxation of >80% indicates intact endothelium.

    • Wash the rings with fresh buffer to return to baseline tension.

  • Inhibition with Carboxy-PTIO:

    • After a washout period and re-equilibration, incubate the aortic rings with the desired concentration of carboxy-PTIO (e.g., 100 µM) for 20-30 minutes. A parallel set of rings without carboxy-PTIO should serve as a control.

    • Following incubation, pre-contract the rings again with phenylephrine to a stable plateau.

  • Assessment of Vascular Relaxation:

    • Generate a cumulative concentration-response curve to acetylcholine (e.g., 1 nM to 10 µM) in the presence of carboxy-PTIO.

    • Record the relaxation response at each concentration.

  • Data Analysis:

    • Express the relaxation as a percentage of the pre-contraction induced by phenylephrine.

    • Compare the concentration-response curves of acetylcholine in the presence and absence of carboxy-PTIO to determine the extent of inhibition.

Important Considerations and Limitations

  • Specificity: While carboxy-PTIO is a widely used NO scavenger, some studies suggest its effects can be diverse. It has been shown to interact with peroxynitrite-mediated reactions.[3] Researchers should be cautious in interpreting data and may consider using other inhibitors of the NO pathway, such as NOS inhibitors (e.g., L-NAME), to confirm findings.

  • Reaction Product Effects: The reaction of carboxy-PTIO with NO produces carboxy-PTI and NO₂. It has been reported that carboxy-PTI itself can have vasodilator effects, which could potentially complicate the interpretation of results in some experimental settings.[2][6]

  • Concentration-Dependence: The inhibitory effect of carboxy-PTIO is concentration-dependent. It is crucial to perform dose-response experiments to determine the optimal concentration for a specific application and to avoid potential non-specific effects at very high concentrations.

  • Vessel-Specific Effects: The contribution of NO to vascular tone can vary between different blood vessels. Consequently, the inhibitory effect of carboxy-PTIO on endothelium-dependent relaxation may differ across various vascular beds.

By following these guidelines and considering the potential limitations, researchers can effectively use carboxy-PTIO to investigate the critical role of nitric oxide in mediating vascular relaxation and its implications in health and disease.

References

Troubleshooting & Optimization

PTIO solubility and stability in aqueous buffers

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for 2-Phenyl-4,4,5,5-tetramethylimidazoline-1-oxyl 3-oxide (PTIO). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the solubility, stability, and effective use of this compound in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a stable radical and a well-established scavenger of nitric oxide (NO). Its primary mechanism of action involves a direct reaction with nitric oxide, which makes it a valuable tool for investigating the roles of NO in various biological signaling pathways.

Q2: In which solvents is this compound soluble?

A2: this compound is readily soluble in organic solvents such as dimethyl sulfoxide (DMSO), ethanol, and dimethylformamide (DMF). It is sparingly soluble in aqueous buffers. For experiments requiring an aqueous solution, it is recommended to first dissolve this compound in an organic solvent like DMSO and then dilute it with the desired aqueous buffer.

Q3: How stable is this compound in different solutions?

A3: As a crystalline solid, this compound is stable for at least four years when stored at -20°C. However, its stability in aqueous solutions is limited, and it is highly recommended to prepare aqueous solutions fresh for each experiment and not to store them for more than one day. The stability of this compound in aqueous solutions can be influenced by the pH and the composition of the buffer.

Troubleshooting Guides

Issue 1: Inconsistent or unexpected results in cell-based assays.
  • Potential Cause 1: Degradation of this compound in aqueous solution.

    • Solution: Always prepare this compound solutions fresh on the day of the experiment. This compound can degrade in aqueous media, and pre-prepared or stored solutions may have reduced activity.

  • Potential Cause 2: Interference with assay components.

    • Solution: this compound, as a colored compound, may interfere with colorimetric or fluorometric assays. Run proper controls, including a vehicle control (buffer with the same concentration of the solvent used to dissolve this compound) and a this compound-only control (without the cells or analyte of interest) to measure any background signal.

  • Potential Cause 3: Off-target effects or cytotoxicity.

    • Solution: While generally used as a specific NO scavenger, high concentrations of this compound may exert off-target effects. Perform a dose-response experiment to determine the optimal, non-toxic concentration of this compound for your specific cell type and assay conditions. Include a cell viability assay to assess any potential cytotoxicity.

Issue 2: Difficulty dissolving this compound in aqueous buffers.
  • Potential Cause: Poor aqueous solubility of this compound.

    • Solution: this compound is sparingly soluble in aqueous buffers. To achieve the desired concentration, first, dissolve the this compound solid in a small volume of an organic solvent such as DMSO or DMF. Then, slowly add this stock solution to your aqueous buffer while vortexing to ensure proper mixing and prevent precipitation. Be mindful of the final concentration of the organic solvent in your experiment, as it may affect your biological system.

Quantitative Data

Table 1: Solubility of this compound

SolventApproximate Solubility
Dimethylformamide (DMF)~33 mg/mL
Dimethyl sulfoxide (DMSO)~25 mg/mL
Ethanol~25 mg/mL
1:1 solution of DMF:PBS (pH 7.2)~0.5 mg/mL[1]

Table 2: Stability of this compound

FormStorage ConditionStability
Crystalline Solid-20°C≥ 4 years[1]
Aqueous SolutionRoom Temperature or 4°CNot recommended for storage longer than one day[1]

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution
  • Weigh out the required amount of solid this compound in a sterile microcentrifuge tube.

  • Add the appropriate volume of sterile-filtered DMSO to achieve a high-concentration stock solution (e.g., 100 mM).

  • Vortex thoroughly until the this compound is completely dissolved.

  • Store the stock solution at -20°C, protected from light. It is recommended to aliquot the stock solution to avoid repeated freeze-thaw cycles.

Protocol 2: Nitric Oxide Scavenging in Cell Culture
  • Culture your cells of interest to the desired confluency in a multi-well plate.

  • On the day of the experiment, thaw an aliquot of the this compound stock solution.

  • Dilute the this compound stock solution to the desired final concentration in pre-warmed, serum-free cell culture medium. It is crucial to add the this compound stock solution to the medium slowly while mixing to prevent precipitation.

  • Remove the existing medium from the cells and wash once with sterile phosphate-buffered saline (PBS).

  • Add the medium containing the desired concentration of this compound to the cells.

  • Include appropriate controls: a vehicle control (medium with the same final concentration of DMSO used for the highest this compound concentration) and a negative control (untreated cells).

  • Incubate the cells for the desired period to allow for NO scavenging.

  • Proceed with your downstream analysis to assess the effects of NO scavenging.

Visualizations

Nitric Oxide Signaling Pathway and this compound Intervention

The following diagram illustrates the canonical nitric oxide (NO) signaling pathway involving soluble guanylate cyclase (sGC) and the subsequent production of cyclic guanosine monophosphate (cGMP). This compound acts as a scavenger of NO, thereby inhibiting this pathway.

NO_Signaling_Pathway cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space NO_source Nitric Oxide (NO) Source NO NO NO_source->NO sGC Soluble Guanylate Cyclase (sGC) NO->sGC Activates cGMP cGMP sGC->cGMP Converts GTP GTP GTP->sGC PKG Protein Kinase G (PKG) cGMP->PKG Activates Physiological_Effects Downstream Physiological Effects PKG->Physiological_Effects This compound This compound This compound->NO Scavenges

Caption: The NO/cGMP signaling pathway and the inhibitory action of this compound.

Experimental Workflow for this compound Treatment

This workflow outlines the key steps for conducting an experiment using this compound to investigate the role of nitric oxide.

PTIO_Workflow Start Start Prepare_Stock Prepare this compound Stock Solution (in DMSO) Start->Prepare_Stock Culture_Cells Culture Cells to Desired Confluency Start->Culture_Cells Prepare_Working Prepare this compound Working Solution in Medium Prepare_Stock->Prepare_Working Treat_Cells Treat Cells with this compound and Controls Culture_Cells->Treat_Cells Prepare_Working->Treat_Cells Incubate Incubate for Desired Time Treat_Cells->Incubate Analyze Perform Downstream Analysis Incubate->Analyze End End Analyze->End

Caption: A typical experimental workflow for using this compound in cell culture.

References

common issues with PTIO in experimental settings

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for 2-phenyl-4,4,5,5-tetramethylimidazoline-1-oxyl-3-oxide (PTIO). This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues encountered during experiments involving this nitric oxide (NO) scavenger.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work?

This compound is a stable radical molecule widely used in experimental biology as a specific scavenger of nitric oxide (NO). It reacts directly with NO in a rapid chemical reaction to form nitrogen dioxide (NO₂) and 2-phenyl-4,4,5,5-tetramethylimidazoline-1-oxyl (PTI). This scavenging activity makes this compound a valuable tool for investigating the physiological and pathological roles of NO.

Q2: What is the difference between this compound and carboxy-PTIO?

Carboxy-PTIO is a water-soluble analog of this compound. While both are potent NO scavengers, carboxy-PTIO is often preferred for aqueous biological experiments due to its enhanced solubility and stability in solution.[1] However, it's important to be aware that carboxy-PTIO's effects can be diverse, and its specificity as a pure NO scavenger has been questioned in some contexts.[2]

Q3: My this compound/carboxy-PTIO doesn't seem to be scavenging NO effectively. What could be the issue?

Several factors could contribute to reduced efficacy:

  • Incorrect Concentration: Ensure you are using an appropriate concentration for your experimental system. The effective concentration can vary significantly between different cell types and experimental conditions.

  • Compound Degradation: this compound and its analogs can be sensitive to light and temperature. Ensure proper storage and handling to maintain their activity.

  • pH of the Medium: The stability and reactivity of this compound can be influenced by the pH of the experimental medium. Biological processes that alter the local pH can affect its efficacy.

  • Reaction with Other Molecules: Carboxy-PTIO has been shown to react with other molecules besides NO, such as peroxynitrite.[2] This could lead to a depletion of the scavenger or unexpected biological effects.

Q4: I'm observing paradoxical or unexpected effects after using carboxy-PTIO. Why is this happening?

This is a documented phenomenon. The reaction of carboxy-PTIO with NO produces carboxy-PTI, which can have its own biological activity. For instance, carboxy-PTI has been shown to inhibit dopamine uptake, which could explain why carboxy-PTIO paradoxically potentiated the inhibitory effects of NO donors in certain experiments.[3] Researchers should exercise caution and consider the potential effects of the reaction byproducts when interpreting their data.[3]

Q5: Are there any known off-target effects of this compound or carboxy-PTIO?

Yes, the term "off-target effects" refers to unintended interactions of a compound with biological molecules other than its intended target.[4] In the case of this compound and its analogs, these can include:

  • Reaction with other reactive species: As mentioned, carboxy-PTIO can react with peroxynitrite, which questions its specificity for NO alone.[2]

  • Biological activity of byproducts: The formation of carboxy-PTI with its own pharmacological profile is a significant off-target effect to consider.[3]

  • Redox cycling: this compound can act as a redox mediator, which could influence cellular redox-sensitive signaling pathways.[5]

It is crucial to include appropriate controls in your experiments to account for these potential off-target effects.

Troubleshooting Guides

Issue 1: Inconsistent Results in Nitric Oxide Scavenging Assays
Potential Cause Troubleshooting Step
This compound/carboxy-PTIO Degradation Prepare fresh stock solutions for each experiment. Store stock solutions in the dark at -20°C or -80°C. Avoid repeated freeze-thaw cycles.
Incorrect Concentration Perform a dose-response curve to determine the optimal concentration for your specific experimental setup.
Cell Culture Conditions Ensure consistent cell density, passage number, and media composition across experiments. Monitor and maintain a stable pH in your cell culture.[6][7]
Interference with Assay Be aware that this compound and its byproducts might interfere with certain detection methods. For example, the reaction of this compound with NO produces NO₂, which can interfere with the Griess assay.
Issue 2: Unexpected Cellular Toxicity
Potential Cause Troubleshooting Step
High Concentration of this compound/carboxy-PTIO High concentrations of any compound can lead to non-specific toxicity. Determine the optimal, non-toxic concentration range through a cell viability assay (e.g., MTT or LDH assay).
Formation of Toxic Byproducts The reaction of this compound with high levels of NO can produce NO₂, which can be toxic to cells.
Off-target Effects The observed toxicity may not be due to NO scavenging but rather an off-target effect of the compound or its byproducts.[8]
Solvent Toxicity If using a solvent like DMSO to dissolve this compound, ensure the final concentration of the solvent in your experiment is below the toxic threshold for your cells.

Experimental Protocols

Protocol: Griess Assay for Nitrite Determination

The Griess assay is a common method to indirectly measure NO production by quantifying its stable breakdown product, nitrite.

Materials:

  • Griess Reagent: A mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water.

  • Sodium Nitrite Standard Solutions (for standard curve).

  • 96-well microplate.

  • Spectrophotometer.

Procedure:

  • Prepare a standard curve using serial dilutions of sodium nitrite.

  • Collect 50 µL of your experimental sample (e.g., cell culture supernatant) and add it to a well of the 96-well plate.

  • Add 50 µL of the sulfanilamide solution to each well and incubate for 5-10 minutes at room temperature, protected from light.

  • Add 50 µL of the N-(1-naphthyl)ethylenediamine dihydrochloride solution to each well and incubate for another 5-10 minutes at room temperature, protected from light.

  • Measure the absorbance at 540-550 nm using a microplate reader.

  • Determine the nitrite concentration in your samples by comparing their absorbance to the standard curve.

Note: It is crucial to use a culture medium without phenol red for this assay, as it can interfere with the absorbance reading.

Visualizations

experimental_workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_cells Prepare Cells/Tissue treatment Treat with Stimulus +/- this compound prep_cells->treatment prep_this compound Prepare Fresh this compound Solution prep_this compound->treatment incubation Incubate treatment->incubation collect_samples Collect Samples incubation->collect_samples griess_assay Griess Assay for Nitrite collect_samples->griess_assay other_assays Other Assays (e.g., Viability, Western Blot) collect_samples->other_assays

Caption: A typical experimental workflow for studying the effects of this compound.

troubleshooting_logic start Inconsistent/Unexpected Results with this compound check_reagents Are this compound solutions fresh and properly stored? start->check_reagents check_concentration Is the this compound concentration optimal? check_reagents->check_concentration Yes reprepare_reagents Prepare fresh reagents check_reagents->reprepare_reagents No check_controls Are appropriate controls included? check_concentration->check_controls Yes dose_response Perform a dose-response experiment check_concentration->dose_response No include_controls Include controls for this compound alone and vehicle check_controls->include_controls No consider_off_target Consider potential off-target effects or byproduct activity check_controls->consider_off_target Yes reprepare_reagents->check_concentration dose_response->check_controls include_controls->consider_off_target

Caption: A logical troubleshooting guide for experiments involving this compound.

signaling_pathway stimulus Cellular Stimulus (e.g., LPS, Cytokines) nos Nitric Oxide Synthase (NOS) stimulus->nos no Nitric Oxide (NO) nos->no downstream Downstream NO Signaling (e.g., sGC activation, cGMP production) no->downstream This compound This compound This compound->no Scavenges

Caption: The inhibitory effect of this compound on the nitric oxide signaling pathway.

References

Technical Support Center: Optimizing PTIO Concentration for Effective NO Scavenging

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing PTIO (2-phenyl-4,4,5,5-tetramethylimidazoline-1-oxyl-3-oxide) for effective nitric oxide (NO) scavenging in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound as a nitric oxide scavenger?

A1: this compound is a stable radical that directly reacts with nitric oxide (NO). In this reaction, this compound oxidizes NO to nitrogen dioxide (NO₂) while being reduced to PTI (2-phenyl-4,4,5,5-tetramethylimidazoline-1-oxyl).[1][2][3] This stoichiometric reaction effectively removes free NO from the experimental system.

Q2: What is the difference between this compound and carboxy-PTIO (cthis compound)?

A2: Carboxy-PTIO (cthis compound) is a derivative of this compound that contains a carboxyl group. This modification enhances its water solubility, making it more suitable for many biological applications.[4] Both compounds act as potent NO scavengers.[4]

Q3: What are the typical concentrations of this compound used for NO scavenging in cell culture experiments?

A3: The optimal concentration of this compound can vary depending on the cell type, the expected concentration of NO, and the specific experimental conditions. However, a common concentration range used in cell culture is between 10 µM and 200 µM.[4] It is crucial to perform a dose-response experiment to determine the most effective and non-toxic concentration for your specific system.

Q4: How stable is this compound in solution and under experimental conditions?

A4: this compound exhibits reasonable stability in aqueous solutions. However, its stability can be affected by factors such as pH, temperature, and the presence of other reactive species in the experimental medium.[5] In biological systems, cellular reactions can lead to the degradation of this compound over time, which may reduce its NO scavenging efficacy.[5][6][7] It is recommended to prepare fresh solutions and consider the time-dependent degradation in long-term experiments.

Troubleshooting Guides

This section addresses common issues encountered during NO scavenging experiments using this compound.

Problem Possible Cause(s) Recommended Solution(s)
Inconsistent or non-reproducible results - Inconsistent this compound concentration.- Degradation of this compound stock solution.- Variability in cell density or stimulation.- Prepare fresh this compound solutions for each experiment.- Ensure accurate and consistent pipetting.- Standardize cell seeding and treatment protocols.
Incomplete NO scavenging - this compound concentration is too low.- High levels of NO production overwhelm the scavenger.- Degradation of this compound during the experiment.- Increase the concentration of this compound (perform a dose-response curve).- Consider a pre-incubation step with this compound before stimulating NO production.- For long-term experiments, replenish this compound at appropriate intervals.
Observed cytotoxicity - this compound concentration is too high.- The solvent used to dissolve this compound is toxic to the cells.- Determine the optimal, non-toxic concentration of this compound through a viability assay (e.g., MTT or LDH assay).- Ensure the final concentration of the solvent (e.g., DMSO) is below the toxic threshold for your cells.
Interference with fluorescent NO indicators (e.g., DAF-FM) - this compound can quench the fluorescence of some dyes.- The reaction of this compound with NO can produce species that react with the indicator.- Run appropriate controls, including cells treated with the indicator and this compound alone.- Optimize the timing of this compound addition and fluorescence measurement.

Experimental Protocols

Detailed Methodology for a this compound-Based NO Scavenging Assay in Cell Culture

1. Reagent Preparation:

  • This compound Stock Solution (e.g., 10 mM): Dissolve the appropriate amount of this compound in a suitable solvent (e.g., DMSO or water, depending on the specific this compound derivative). Store in small aliquots at -20°C, protected from light.

  • Cell Culture Medium: Use the appropriate medium for your cell line.

  • NO Inducer (e.g., Lipopolysaccharide - LPS): Prepare a stock solution at the desired concentration.

  • Griess Reagent: For colorimetric detection of nitrite (a stable end-product of NO).

2. Experimental Procedure:

  • Cell Seeding: Seed cells in a multi-well plate at a density that will result in a confluent monolayer on the day of the experiment.

  • Cell Treatment:

    • The following day, replace the medium with fresh medium.

    • Add the desired concentrations of this compound to the appropriate wells. It is recommended to test a range of concentrations (e.g., 10, 50, 100, 200 µM).

    • Include a "vehicle control" group treated with the same volume of solvent used to dissolve this compound.

    • Pre-incubate the cells with this compound for a specific time (e.g., 30 minutes to 1 hour).

    • Induce NO production by adding the NO inducer (e.g., LPS) to the wells.

    • Include a "control" group with cells and the NO inducer but without this compound.

  • Incubation: Incubate the plate for the desired period (e.g., 24 hours) at 37°C in a humidified incubator.

  • Nitrite Measurement (Griess Assay):

    • After incubation, collect the cell culture supernatant.

    • Add the Griess reagent to the supernatant according to the manufacturer's instructions.

    • Measure the absorbance at the appropriate wavelength (typically 540-570 nm) using a microplate reader.

  • Data Analysis:

    • Calculate the concentration of nitrite in each sample using a standard curve generated with known concentrations of sodium nitrite.

    • Determine the percentage of NO scavenging by comparing the nitrite levels in the this compound-treated groups to the control group (NO inducer alone).

Visualizations

Signaling Pathway and Experimental Workflow

NO_Scavenging_Workflow cluster_workflow Experimental Workflow cluster_pathway Cellular Signaling cluster_scavenging NO Scavenging by this compound A 1. Seed Cells B 2. Pre-incubate with this compound A->B C 3. Induce NO Production (e.g., with LPS) B->C D 4. Incubation C->D LPS LPS E 5. Measure Nitrite (Griess Assay) D->E F 6. Analyze Data E->F TLR4 TLR4 Receptor LPS->TLR4 iNOS iNOS Induction TLR4->iNOS Arginine L-Arginine NO Nitric Oxide (NO) Arginine->NO iNOS Nitrite Nitrite (NO2-) NO->Nitrite This compound This compound NO->this compound Scavenged NO2 NO2 NO->NO2 Oxidized by this compound PTI PTI This compound->PTI Reacts with NO Troubleshooting_Logic Problem Inconsistent Results Cause1 This compound Degradation? Problem->Cause1 Cause2 Inaccurate Concentration? Problem->Cause2 Cause3 Cell Variability? Problem->Cause3 Solution1 Prepare Fresh Solution Cause1->Solution1 Solution2 Verify Pipetting Cause2->Solution2 Solution3 Standardize Cell Culture Cause3->Solution3

References

Technical Support Center: Interference of Carboxy-PTIO with Peroxynitrite Reactions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with carboxy-PTIO and peroxynitrite.

Frequently Asked Questions (FAQs)

Q1: What is the primary reaction of carboxy-PTIO?

Carboxy-PTIO (2-(4-carboxyphenyl)-4,4,5,5-tetramethylimidazoline-1-oxyl-3-oxide) is primarily known as a potent scavenger of nitric oxide (NO).[1][2] It reacts stoichiometrically with NO in a radical-radical reaction to form the corresponding imino nitroxide, carboxy-PTI, and nitrogen dioxide (NO₂).[3][4]

Q2: How does carboxy-PTIO interfere with peroxynitrite (ONOO⁻) reactions?

The interference of carboxy-PTIO with peroxynitrite reactions is complex and multifaceted. Its effects are not always straightforward, and it is not a simple peroxynitrite scavenger.

  • Inhibition of Nitration: Carboxy-PTIO has been shown to inhibit peroxynitrite-induced nitration of tyrosine and bovine serum albumin.[5]

  • Potentiation of Nitrosation: Conversely, it can stimulate peroxynitrite-mediated nitrosation of glutathione (GSH).[5]

  • Indirect Effects: Since peroxynitrite is formed from the reaction of NO and superoxide (O₂⁻), carboxy-PTIO can indirectly affect peroxynitrite levels by scavenging NO.[6][7] However, its efficiency in preventing peroxynitrite formation has been questioned, especially at low fluxes of NO and O₂⁻.[3][8]

Q3: What are the side reactions or unexpected effects of carboxy-PTIO that I should be aware of?

Researchers should be cautious of the following:

  • Formation of Reactive Species: The reaction of carboxy-PTIO with NO produces nitrogen dioxide (NO₂), a reactive species that can participate in other reactions.[3][8]

  • Biological Activity of Byproducts: The product of the reaction with NO, carboxy-PTI, can have its own biological effects. For example, it has been shown to inhibit dopamine uptake, which can complicate the interpretation of results in neurological studies.[4]

  • Lack of Specificity: The diverse effects of carboxy-PTIO on different NO- and peroxynitrite-mediated reactions question its claimed specificity as a simple NO scavenger.[5]

Q4: How should I prepare and store carboxy-PTIO solutions?

  • Solubility: Carboxy-PTIO potassium salt is soluble in aqueous buffers like PBS (pH 7.2) at approximately 35 mg/ml.[1][9] It is also soluble in organic solvents such as DMSO, ethanol, and DMF.[1][9]

  • Preparation: For biological experiments, it is recommended to prepare fresh aqueous solutions.[9] If using an organic solvent to create a stock solution, ensure the final concentration of the solvent is insignificant in the experimental system to avoid physiological effects.[9] Stock solutions in organic solvents should be purged with an inert gas.[9]

  • Storage: The solid crystalline form of carboxy-PTIO is stable for at least four years when stored at -20°C.[1] It is not recommended to store aqueous solutions for more than one day.[9]

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Unexpected potentiation of an effect believed to be mediated by peroxynitrite. Carboxy-PTIO may be stimulating a specific reaction pathway, such as nitrosation, rather than inhibiting it.[5] The reaction byproduct, carboxy-PTI, may also be exerting its own biological effect.[4]Consider alternative methods to confirm the role of peroxynitrite. Use other scavengers with different mechanisms of action to see if the effect is consistent. Directly measure the specific reaction product (e.g., S-nitrosoglutathione) to confirm the pathway being affected.
Inconsistent or variable results when using carboxy-PTIO as a NO scavenger. The reaction between carboxy-PTIO and NO can be complex, with the stoichiometry varying depending on the flux of NO.[3][8] This can lead to incomplete scavenging or the production of other reactive species like NO₂.Ensure that the concentration of carboxy-PTIO is sufficient to scavenge the expected amount of NO. Consider the kinetics of NO production in your system. It may be necessary to use a higher molar excess of carboxy-PTIO. Be aware that at high NO fluxes, the scavenging may not be stoichiometric.
Carboxy-PTIO fails to block a biological effect attributed to NO. The biological effect may not be solely mediated by NO. Peroxynitrite or other downstream products of NO could be involved. The byproduct carboxy-PTI might be mimicking the effect of NO or interfering with the measurement.[4]Use other NO synthase inhibitors (e.g., L-NAME) to confirm the involvement of NO. Measure downstream targets of NO signaling (e.g., cGMP) to verify the scavenging effect of carboxy-PTIO.[5]
Difficulty dissolving carboxy-PTIO. The free acid form of carboxy-PTIO has lower aqueous solubility.Use the potassium salt of carboxy-PTIO, which has better water solubility.[2] For stock solutions, consider using DMSO, DMF, or ethanol, followed by dilution in your experimental buffer.[1][9]

Quantitative Data Summary

Reaction Compound Effect Value Reference
Peroxynitrite-induced 3-nitrotyrosine formationCarboxy-PTIOInhibition (EC₅₀)36 ± 5 µM[5]
Peroxynitrite-mediated nitrosation of GSHCarboxy-PTIOStimulation (EC₅₀)0.12 ± 0.03 mM[5]
DEA/NO-induced S-nitrosationCarboxy-PTIOInhibition (IC₅₀)0.11 ± 0.03 mM[5]
Reaction of NO₂ with PTIO and C-PTIOThis compound/C-PTIORate Constant(1.5 - 2) x 10⁷ M⁻¹s⁻¹[3][8]

Experimental Protocols

Measurement of Peroxynitrite-Induced Tyrosine Nitration

This protocol is based on the methodology described by Pfeiffer et al. (1997).[5]

  • Reagents:

    • L-tyrosine solution

    • Peroxynitrite solution (concentration determined spectrophotometrically)

    • Carboxy-PTIO solution of varying concentrations

    • Phosphate buffer (pH 7.4)

  • Procedure:

    • Prepare a reaction mixture containing L-tyrosine and carboxy-PTIO at the desired concentrations in phosphate buffer.

    • Initiate the reaction by adding the peroxynitrite solution.

    • Incubate the reaction mixture for a specified time at a controlled temperature (e.g., 37°C).

    • Stop the reaction (e.g., by adding a quenching agent or by immediate analysis).

    • Analyze the formation of 3-nitrotyrosine using High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Data Analysis:

    • Quantify the 3-nitrotyrosine peak area.

    • Plot the concentration of 3-nitrotyrosine formed against the concentration of carboxy-PTIO.

    • Calculate the EC₅₀ value for the inhibition of tyrosine nitration.

Visualizations

Interference_Pathways cluster_NO_Pathway Nitric Oxide (NO) Pathway cluster_Peroxynitrite_Pathway Peroxynitrite (ONOO⁻) Pathway NO Nitric Oxide (NO) Carboxy_PTI Carboxy-PTI NO2 Nitrogen Dioxide (NO₂) Biological_Effect_NO NO-mediated Biological Effect NO->Biological_Effect_NO Direct Effect Carboxy_this compound Carboxy-PTIO Carboxy_this compound->NO Scavenges Carboxy_this compound->Carboxy_PTI Forms Carboxy_this compound->NO2 Forms Tyrosine Tyrosine Carboxy_this compound->Tyrosine Inhibits Nitration GSH Glutathione (GSH) Carboxy_this compound->GSH Stimulates Nitrosation Peroxynitrite Peroxynitrite (ONOO⁻) Peroxynitrite->Tyrosine Nitrates Peroxynitrite->GSH Nitrosates Nitrotyrosine 3-Nitrotyrosine Tyrosine->Nitrotyrosine Forms GSNO S-Nitrosoglutathione (GSNO) GSH->GSNO Forms

Caption: Carboxy-PTIO's dual interference with peroxynitrite reactions.

Experimental_Workflow cluster_Preparation 1. Reagent Preparation cluster_Reaction 2. Reaction Incubation cluster_Analysis 3. Analysis Tyrosine_Sol Prepare L-Tyrosine Solution Mix Combine Tyrosine and Carboxy-PTIO in Buffer Tyrosine_Sol->Mix ONOO_Sol Prepare Peroxynitrite Solution Initiate Add Peroxynitrite to Initiate Reaction ONOO_Sol->Initiate CPTIO_Sol Prepare Serial Dilutions of Carboxy-PTIO CPTIO_Sol->Mix Mix->Initiate Incubate Incubate at Controlled Temperature Initiate->Incubate Stop_Reaction Stop Reaction Incubate->Stop_Reaction HPLC Analyze 3-Nitrotyrosine by HPLC Stop_Reaction->HPLC Analyze_Data Quantify and Plot Data to Determine EC₅₀ HPLC->Analyze_Data

Caption: Workflow for assessing carboxy-PTIO's effect on nitration.

References

degradation of cPTIO in plant cell and seedling experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the use of 2-(4-Carboxyphenyl)-4,4,5,5-tetramethylimidazoline-1-oxyl-3-oxide (cPTIO), a widely used nitric oxide (NO) scavenger, in plant cell and seedling experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary function of cthis compound in plant biology experiments?

A1: cthis compound is utilized as a specific scavenger of nitric oxide (NO). Its primary role is to either quantify NO production or to elucidate the involvement of NO in various physiological processes by observing the effects of its removal.

Q2: How does cthis compound scavenge nitric oxide?

A2: cthis compound is a stable organic radical that reacts with NO. In this reaction, cthis compound oxidizes NO to nitrogen dioxide (•NO2), while cthis compound itself is reduced to cPTI.

Q3: How stable is cthis compound in a typical plant experiment?

A3: The stability of cthis compound is a critical concern in plant-based experiments. In the presence of plant cells or seedlings, cthis compound can be rapidly degraded.[1][2] Studies have shown that in Arabidopsis cell cultures, the EPR signal of cthis compound decreases significantly within minutes.[1] This degradation is much slower in whole seedlings, likely due to a slower uptake rate.[1]

Q4: What causes the degradation of cthis compound in plant systems?

A4: The degradation of cthis compound is primarily due to reduction by endogenous cellular components. Plant cells contain reducing agents such as ascorbate and glutathione, which can convert cthis compound into its EPR-silent hydroxylamine form. This is a cell-linked metabolic activity, as boiled (dead) cells do not cause the same rapid degradation.[1]

Q5: Are the degradation products of cthis compound still effective at scavenging NO?

A5: No, the molecules resulting from the reaction of cthis compound with plant cells are not able to scavenge NO.[1] This means that the effective concentration of the scavenger decreases over time, a crucial factor to consider in the experimental design.

Q6: Can cthis compound interfere with other reagents, such as fluorescent NO indicators?

A6: Yes, cthis compound can have complex interactions with fluorescent dyes like 4-amino-5-methylamino-2',7'-difluorofluorescein (DAF-FM). While it is often used to confirm the specificity of DAF-FM for NO, cthis compound can, under certain conditions, oxidize NO to •NO2. This can then react with another NO molecule to form N2O3, which in turn can increase DAF-FM fluorescence, leading to potentially misleading results.

Troubleshooting Guide

Problem Possible Cause(s) Recommended Solution(s)
No effect of cthis compound is observed where NO is expected to be involved. 1. Degradation of cthis compound: The scavenger may be degrading too quickly in your experimental system to exert an effect.[1] 2. Insufficient Concentration: The initial concentration of cthis compound may be too low to effectively scavenge the produced NO. 3. Timing of Application: cthis compound might be applied too late to inhibit the NO-dependent signaling cascade.1. Pre-incubation Time: Minimize the pre-incubation time of cthis compound with the plant material. An incubation of 10 minutes has been shown to be effective, while longer times (e.g., 60 minutes) can significantly decrease its scavenging efficacy.[1] 2. Concentration Optimization: Test a range of cthis compound concentrations (e.g., 100 µM to 400 µM) to find the optimal concentration for your system.[1] 3. Control Experiments: Include a positive control with an NO donor (e.g., SNP) to confirm that cthis compound is active in your system.
Inconsistent or contradictory results when using cthis compound with DAF-FM. 1. Interference from cthis compound: cthis compound can react with NO to produce other reactive nitrogen species that may interact with DAF-FM. 2. DAF-FM Autofluorescence: The plant tissue itself may have autofluorescence at the detection wavelength. 3. pH Sensitivity of DAF-FM: The fluorescence of DAF-FM can be influenced by changes in cellular pH.1. Careful Interpretation: Be cautious when interpreting DAF-FM fluorescence quenching by cthis compound as definitive proof of NO scavenging. 2. Multiple Detection Methods: Whenever possible, use a second, independent method to measure NO to validate your findings. 3. Control for Autofluorescence: Always measure the autofluorescence of your plant material without any dye. 4. Maintain Stable pH: Ensure that the pH of your experimental medium is buffered and stable.
Difficulty in reproducing results from the literature. 1. Differences in Experimental Conditions: Minor variations in plant age, growth conditions, cell culture density, or temperature can affect cthis compound stability and efficacy. 2. Purity of cthis compound: The quality and purity of the cthis compound used can vary between suppliers.1. Standardize Protocols: Meticulously document and standardize all experimental parameters. 2. Source of Reagents: Note the source and lot number of your cthis compound for traceability.

Quantitative Data on cthis compound Degradation

The stability of cthis compound is significantly reduced in the presence of plant cells and, to a lesser extent, in seedlings. The following tables summarize the observed degradation based on the reduction of its Electron Paramagnetic Resonance (EPR) signal.

Table 1: Degradation of 100 µM cthis compound in Arabidopsis Cell Culture Medium

Incubation Time (minutes)Remaining cthis compound(NNO) Signal (%)
1~80%
10~40%
30~20%
60~10%
130<5%

Data adapted from studies on Arabidopsis cell cultures. The decay time constant for cthis compound(NNO) in this system is approximately 15 minutes.[1]

Table 2: Degradation of 100 µM cthis compound in the Medium of Arabidopsis Seedlings

Incubation Time (minutes)Remaining cthis compound(NNO) Signal (%)
1~95%
30~70%
60~50%
130~30%

Data adapted from studies on 8-day-old Arabidopsis seedlings.[1] The degradation is noticeably slower compared to cell cultures.

Experimental Protocols

Protocol 1: Application of cthis compound to Arabidopsis Seedlings in Liquid Culture

This protocol describes a general method for applying cthis compound to seedlings grown in a liquid medium.

  • Seedling Preparation: Grow Arabidopsis seedlings under sterile conditions for 8 days in a liquid culture medium (e.g., ½ MS with 1% sucrose).

  • cthis compound Stock Solution: Prepare a fresh stock solution of cthis compound in water. For example, to make a 10 mM stock, dissolve 3.15 mg of cthis compound in 1 ml of sterile water. Protect the solution from light.

  • Application: Add the cthis compound stock solution directly to the liquid culture medium of the seedlings to achieve the desired final concentration (e.g., 100-200 µM).[3] Gently swirl the flask to ensure even distribution.

  • Incubation: Incubate the seedlings with cthis compound for the desired period (e.g., 10 minutes to a few hours), depending on the experimental goals.[1][3] Remember that the effectiveness of cthis compound decreases over time.

  • Subsequent Treatments: After the cthis compound incubation, proceed with your experimental treatment (e.g., hormone application, stress induction).

  • Analysis: Harvest the seedlings for downstream analysis (e.g., gene expression, physiological measurements).

Protocol 2: Infiltration of cthis compound into Plant Leaves

This protocol is adapted from agroinfiltration methods and can be used to introduce cthis compound directly into the leaf apoplast.

  • Plant Growth: Grow healthy, well-watered plants (e.g., Nicotiana benthamiana or Arabidopsis) with fully expanded leaves.

  • Infiltration Buffer: Prepare an infiltration buffer, for example, 10 mM MES pH 5.6, 10 mM MgCl2.

  • cthis compound Infiltration Solution: Prepare a fresh solution of cthis compound in the infiltration buffer at the desired final concentration (e.g., 200-400 µM).

  • Infiltration Procedure:

    • Use a 1 mL needless syringe to draw up the cthis compound infiltration solution.

    • Gently press the tip of the syringe against the abaxial (lower) side of the leaf.

    • Slowly and steadily apply pressure to the plunger to infiltrate the solution into the leaf tissue. A successful infiltration will appear as a dark, water-soaked area.

  • Incubation: Keep the plants under controlled conditions for the desired time post-infiltration before applying other treatments or harvesting the tissue.

Signaling Pathways and Experimental Workflows

Nitric Oxide Signaling in ABA-Induced Stomatatal Closure

Nitric oxide is a key signaling molecule in the abscisic acid (ABA) pathway that leads to stomatal closure, a crucial response to drought stress.

ABA_Stomatal_Closure ABA Abscisic Acid (ABA) H2O2 Hydrogen Peroxide (H2O2) ABA->H2O2 NR Nitrate Reductase (NIA1/NIA2) ABA->NR activates H2O2->NR activates NO Nitric Oxide (NO) NR->NO produces Stomatal_Closure Stomatal Closure NO->Stomatal_Closure cthis compound cthis compound cthis compound->NO inhibits

ABA-induced stomatal closure pathway.
NO's Role in Plant Pathogen Defense

Upon recognition of a pathogen, plants often trigger a burst of nitric oxide, which acts as a signaling molecule to activate defense responses, including the expression of pathogenesis-related (PR) genes.

Plant_Pathogen_Defense Pathogen Pathogen Recognition (PAMPs/Effectors) NO_Burst Nitric Oxide (NO) Burst Pathogen->NO_Burst MAPK MAPK Cascade NO_Burst->MAPK SA Salicylic Acid (SA) Accumulation NO_Burst->SA HR Hypersensitive Response (HR) NO_Burst->HR cthis compound cthis compound cthis compound->NO_Burst scavenges PR_Genes Pathogenesis-Related (PR) Gene Expression MAPK->PR_Genes SA->PR_Genes

Simplified NO signaling in plant defense.
Experimental Workflow for Assessing cthis compound Efficacy

This workflow outlines the steps to verify that cthis compound is effectively scavenging NO in your experiment.

cPTIO_Efficacy_Workflow cluster_setup Experimental Setup cluster_procedure Procedure cluster_analysis Analysis Start Prepare Plant Material (e.g., seedlings, cell culture) Treatment_Groups Divide into Treatment Groups: 1. Control 2. NO Donor (e.g., SNP) 3. NO Donor + cthis compound 4. cthis compound alone Start->Treatment_Groups Preincubate Pre-incubate with cthis compound (Groups 3 & 4) Treatment_Groups->Preincubate Add_Donor Add NO Donor (Groups 2 & 3) Preincubate->Add_Donor Incubate Incubate for a defined period Add_Donor->Incubate Measure_NO Measure NO-dependent response (e.g., DAF-FM fluorescence, gene expression) Incubate->Measure_NO Compare Compare results between groups Measure_NO->Compare Conclusion Conclusion on cthis compound efficacy Compare->Conclusion Is response in Group 3 significantly lower than Group 2?

Workflow to test cthis compound's effectiveness.

References

Technical Support Center: Understanding the Paradoxical Effects of Carboxy-PTIO on Dopamine Uptake

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the unexpected effects of 2-(4-carboxyphenyl)-4,4,5,5-tetramethylimidazoline-1-oxyl-3-oxide (carboxy-PTIO) in dopamine uptake experiments. Carboxy-PTIO is widely used as a nitric oxide (NO) scavenger, but its application in the context of the dopamine transporter (DAT) can yield counterintuitive results. This guide will help you understand these effects, troubleshoot your experiments, and interpret your data accurately.

Frequently Asked Questions (FAQs)

Q1: I'm using carboxy-PTIO to scavenge nitric oxide (NO) in my dopamine uptake assay, but instead of reversing the inhibitory effect of an NO donor, it seems to enhance it. Is this expected?

A1: Yes, this is a documented paradoxical effect. Instead of simply neutralizing nitric oxide, carboxy-PTIO reacts with NO to produce a byproduct, 2-(4-carboxyphenyl)-4,4,5,5-tetramethylimidazoline-1-oxyl (carboxy-PTI).[1] This byproduct, carboxy-PTI, is itself an inhibitor of the dopamine transporter (DAT). Therefore, while you are scavenging NO, you are also generating a DAT inhibitor, which leads to a potentiation of the inhibition of dopamine uptake.[1]

Q2: What is the mechanism behind carboxy-PTI's inhibition of dopamine uptake?

A2: The precise mechanism of how carboxy-PTI inhibits the dopamine transporter is not fully elucidated in the currently available literature. However, it is known to concentration-dependently reduce dopamine uptake.[1] It likely interacts with the dopamine transporter, affecting its conformational changes or substrate binding, thereby reducing its transport efficiency.

Q3: Are there alternative NO scavengers that do not have this paradoxical effect on dopamine uptake?

A3: While other NO scavengers exist, such as hemoglobin, they may also have their own limitations and potential off-target effects. It is crucial to carefully validate any NO scavenger in your specific experimental system. For instance, some scavengers may also trap nitric oxide synthase (NOS) inhibitors.[2] The unique issue with carboxy-PTIO is its conversion to an active inhibitor of DAT. When choosing an alternative, consider its reaction products and their potential pharmacological activity.

Q4: What are the known off-target effects of carboxy-PTIO?

A4: Besides its reaction with NO to form an inhibitory byproduct, carboxy-PTIO's effects can be diverse, questioning its specificity as a sole NO scavenger.[3] It can potentiate the effects of peroxynitrite donors and inhibit peroxynitrite-induced nitration.[3] It is essential to be aware of these potential confounding factors when interpreting your results.

Q5: How does nitric oxide (NO) itself regulate the dopamine transporter (DAT)?

A5: Nitric oxide is known to be a regulator of DAT function. The NO-cGMP signaling pathway is a key player. NO activates soluble guanylate cyclase (sGC), which increases the production of cyclic guanosine monophosphate (cGMP). cGMP, in turn, activates cGMP-dependent protein kinase (PKG). While the direct phosphorylation of DAT by PKG is still a subject of investigation, PKG can influence DAT activity, potentially through interactions with other proteins in the trafficking and regulatory machinery of the transporter.

Troubleshooting Guide

Problem 1: Unexpected Inhibition of Dopamine Uptake with Carboxy-PTIO

Symptoms:

  • You are trying to demonstrate that an effect is NO-dependent by using carboxy-PTIO to reverse it.

  • Instead of reversal, you observe a persistent or even enhanced inhibition of dopamine uptake.

Possible Cause:

  • The paradoxical effect of carboxy-PTIO is occurring, where it reacts with NO to form the DAT inhibitor, carboxy-PTI.[1]

Solutions:

  • Acknowledge the Paradox: Recognize that this is a known phenomenon and not necessarily an artifact of your experimental technique.

  • Control for Carboxy-PTI: If possible, synthesize or obtain carboxy-PTI and test its direct effect on dopamine uptake in your system. This will confirm that it is the likely cause of the observed inhibition.

  • Use Alternative NO Scavengers with Caution: Consider using a different class of NO scavenger, but be sure to run appropriate controls to test for any intrinsic effects of the scavenger on DAT activity.

  • Consider NOS Inhibitors: As an alternative to scavenging NO, consider using a nitric oxide synthase (NOS) inhibitor (e.g., L-NAME) to prevent the production of NO in the first place. This can help to clarify the role of endogenously produced NO.

Signaling Pathways and Experimental Workflow

To better understand the molecular interactions at play, the following diagrams illustrate the paradoxical effect of carboxy-PTIO and a typical experimental workflow for a dopamine uptake assay.

paradoxical_effect cluster_0 Standard NO Scavenging (Expected) cluster_1 Paradoxical Effect in Dopamine Uptake NO_source NO Donor NO Nitric Oxide (NO) NO_source->NO DAT_inhibition DAT Inhibition NO->DAT_inhibition Inhibits Carboxy_PTIO_expected Carboxy-PTIO NO->Carboxy_PTIO_expected Inactive_products Inactive Products Carboxy_PTIO_expected->Inactive_products Scavenges NO_source_paradox NO Donor NO_paradox Nitric Oxide (NO) NO_source_paradox->NO_paradox DAT_inhibition_paradox DAT Inhibition NO_paradox->DAT_inhibition_paradox Inhibits Carboxy_PTIO_paradox Carboxy-PTIO Carboxy_PTI Carboxy-PTI (Inhibitor) Carboxy_PTIO_paradox->Carboxy_PTI Reacts with NO to form Carboxy_PTI->DAT_inhibition_paradox Potentiates Inhibition dopamine_uptake_workflow start Start: Prepare Cell Culture (e.g., C6 glioma cells expressing hDAT) preincubation Pre-incubation with Test Compounds (e.g., NO donor, carboxy-PTIO) start->preincubation add_radiolabel Add [3H]-Dopamine preincubation->add_radiolabel incubation Incubate at 37°C add_radiolabel->incubation stop_reaction Stop Uptake Reaction (e.g., rapid washing with ice-cold buffer) incubation->stop_reaction cell_lysis Cell Lysis stop_reaction->cell_lysis scintillation_counting Measure Radioactivity (Scintillation Counting) cell_lysis->scintillation_counting data_analysis Data Analysis (Calculate Vmax, Km, IC50) scintillation_counting->data_analysis end End data_analysis->end

References

Technical Support Center: Quantitative Measurement of Nitric Oxide (NO) Using cPTIO

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals utilizing cPTIO (2-(4-Carboxyphenyl)-4,4,5,5-tetramethylimidazoline-1-oxyl-3-oxide) for the quantitative measurement of nitric oxide. This resource provides in-depth troubleshooting guides and frequently asked questions to address common challenges encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is cthis compound and how does it work to measure NO?

A1: cthis compound is a stable organic radical and a potent scavenger of nitric oxide (NO).[1] Its mechanism involves a direct and rapid reaction with NO.[1] In this reaction, cthis compound, a nitronyl nitroxide (NNO), oxidizes NO to nitrogen dioxide (NO₂), while cthis compound itself is reduced to an imino nitroxide (INO), also known as cPTI.[2][3] This transformation can be detected and quantified using methods like Electron Paramagnetic Resonance (EPR) spectroscopy, where the initial five-line spectrum of cthis compound changes to a seven-line spectrum characteristic of the INO product.[2][4] Alternatively, the product cPTI can be quantified using Liquid Chromatography-Mass Spectrometry (LCMS).[3]

Q2: What are the primary applications of cthis compound in research?

A2: cthis compound is widely used in biological research for two main purposes:

  • NO Scavenging: To confirm the involvement of NO in specific biological pathways. By observing the reversal of a biological effect after applying cthis compound, researchers can infer that the effect was mediated by NO.[4][5]

  • NO Quantification: As a spin trap in EPR spectroscopy to detect and quantify NO.[2][6] The amount of the resulting INO compound is proportional to the amount of NO scavenged. More recently, LC-MS methods have been developed to quantify the cPTI product for more accurate measurements.[3]

Q3: Is cthis compound specific to nitric oxide?

A3: cthis compound is highly specific for NO compared to other spin traps.[4] However, it is not entirely without off-target effects. It has been reported to react with superoxide (O₂⁻), although this reaction produces a different product (carboxy-PTIOH) than the reaction with NO.[3] Its radical-specific nature makes it unreactive with most other molecules in biological systems.[3]

Troubleshooting Guides

Problem 1: My EPR signal for cthis compound is disappearing rapidly in my biological sample, even before adding an NO donor.

Possible Cause: Biological systems contain endogenous reducing agents like ascorbate and glutathione that can reduce cthis compound to its EPR-silent hydroxylamine form.[2][4] This reduction can be enzyme-mediated and happens within minutes in cell cultures or seedlings, compromising the ability to measure NO accurately.[2][4]

Solution:

  • Perform Control Experiments: Always run a control where cthis compound is added to your biological sample (cells, tissue homogenate) without any NO stimulus. Monitor the decay of the cthis compound EPR signal over time to determine its stability in your specific system.[6]

  • Boiled Control: To check if the degradation is enzyme-mediated, incubate cthis compound with a boiled cell suspension. The signal should remain stable if enzymes are responsible for the degradation.[2]

  • Limit Incubation Time: Based on your stability tests, minimize the pre-incubation time of cthis compound with your sample before starting the NO measurement. Longer pre-incubation times can significantly decrease scavenging efficacy as the cthis compound is degraded.[4]

  • Consider Alternatives: If cthis compound is too unstable in your system, you may need to consider alternative NO detection methods such as chemiluminescence or NO-specific electrodes.[7][8]

Problem 2: I am using the fluorescent dye DAF-FM to detect NO, and adding cthis compound unexpectedly increases the fluorescence instead of quenching it.

Possible Cause: This paradoxical effect can occur under conditions of high NO concentration. The reaction of cthis compound with NO produces NO₂.[2] This NO₂ can then react with excess NO to form dinitrogen trioxide (N₂O₃), which is a potent nitrosating agent that reacts strongly with DAF-FM to increase its fluorescence.[4][8]

Solution:

  • Optimize Concentrations: The concentrations of both NO and cthis compound must be carefully selected.[9] This effect is concentration-dependent. Try reducing the concentration of the NO donor or using a lower concentration of cthis compound.

  • Use an Alternative Scavenger: As a control, use a different type of NO scavenger, such as hemoglobin, to confirm that the DAF-FM fluorescence is indeed NO-dependent.[10]

  • Validate with a Second Method: Do not rely solely on DAF-FM fluorescence with cthis compound scavenging to quantify NO.[8] Validate your findings using a second, independent method like the Griess assay or an NO-specific electrode.[7]

Problem 3: I cannot detect the imino nitroxide (INO or cPTI) product with EPR after my experiment.

Possible Cause: The INO product, like the parent cthis compound compound, is also susceptible to rapid degradation and reduction to an EPR-silent form in biological systems.[2][4] Studies in plant cells have shown that the INO compound is degraded even faster than cthis compound itself, preventing it from accumulating to a concentration detectable by EPR.[4][6]

Solution:

  • Use a Different Detection Method: Quantitative measurement of NO via EPR using cthis compound in live biological systems is often not feasible due to the instability of both the trap and the product.[4] Consider using a more robust method like LC-MS to quantify the cPTI product, which has a lower limit of detection.[3]

  • In Vitro Systems: For mechanistic studies, you may have more success in a simplified in vitro system (e.g., purified enzymes, chemical NO donors in buffer) where the concentrations of interfering reducing agents are minimal.

Problem 4: My quantitative results are inconsistent and not reproducible.

Possible Cause: Several factors can contribute to poor reproducibility:

  • Complex Stoichiometry: The reaction between NO and cthis compound is not a simple 1:1 reaction. Subsequent reactions involving byproducts mean the overall stoichiometry of NO consumed per molecule of cPTI formed can range from 1 to 2.[3]

  • Interference from Superoxide: If your system produces both NO and superoxide, they can react to form peroxynitrite. Furthermore, cthis compound can react with superoxide, which can complicate the interpretation of NO scavenging.[3][11]

  • Off-Target Cellular Effects: cthis compound is not just a passive scavenger; it can trigger cellular signaling pathways, such as the Src/PI3-K/PKC pathway, which could alter the system you are trying to measure.[12]

Solution:

  • LC-MS Quantification: For the most accurate quantitative data, use an LC-MS method to measure the formation of the cPTI product. This method is highly sensitive and can be standardized.[3]

  • Characterize Your System: Use specific inhibitors or scavengers for other reactive oxygen species (ROS) to understand the potential for cross-reactivity and interference in your system. For example, use superoxide dismutase (SOD) to eliminate superoxide.

  • Acknowledge Limitations: Be aware that cthis compound can have biological effects beyond simply scavenging NO. Design control experiments to account for these potential confounding factors.[12]

Quantitative Data Summary

The following tables summarize key quantitative parameters related to the use of cthis compound.

Table 1: Reaction Rate Constants

Reactants Product(s) Rate Constant (M⁻¹s⁻¹) Reference(s)
cthis compound + NO cPTI + NO₂ ~10⁴ - 10⁵ [2]
This compound/cthis compound + NO₂ This compound⁺/cthis compound⁺ + NO₂⁻ (1.5 - 2.0) x 10⁷ [13]

| this compound⁺/cthis compound⁺ + NO | this compound/cthis compound + NO₂⁻ | High |[13] |

Table 2: Recommended Concentration Ranges for Experiments

Application Technique Recommended cthis compound Concentration Notes Reference(s)
NO Scavenging Cell Culture 100 - 200 µM Concentration should be optimized. Pre-incubation time is critical. [4][14]
NO Detection EPR Spectroscopy 100 - 500 µM Often not feasible in vivo. Best for in vitro systems. [2][15]
NO Quantification LC-MS 5 nM - 1 µM (for NO) Measures the cPTI product. Highly sensitive. [3]

| Co-application with DAF-FM | Fluorescence Microscopy | Tightly select range | High concentrations can cause artifacts. |[2][9] |

Experimental Protocols

Protocol 1: General Protocol for NO Scavenging in Cell Culture

  • Prepare cthis compound Stock: Dissolve cthis compound in an appropriate solvent (e.g., water or PBS) to make a concentrated stock solution (e.g., 10-100 mM). Store protected from light.

  • Cell Culture: Culture cells to the desired confluency.

  • Control for Stability: In a parallel experiment, add cthis compound to the cell culture medium at the final desired concentration (e.g., 100 µM) and incubate for the planned duration of your experiment. At various time points, collect aliquots to measure the remaining cthis compound concentration (e.g., by EPR) to determine its stability.

  • Experiment: Replace the cell medium with fresh medium containing your experimental treatment (e.g., a cytokine to induce NO production) with and without cthis compound at the final desired concentration.

  • Incubation: Incubate for the desired period. The pre-incubation time with cthis compound should be minimized based on stability data.

  • Assay: Perform your downstream assay to measure the biological effect of interest (e.g., cell viability, protein expression, locomotor activity).[16]

  • Analysis: Compare the results from the treatment group, the treatment + cthis compound group, and the control group to determine if the observed effect is NO-dependent.

Protocol 2: Quantification of NO via cthis compound Derivatization and LC-MS

This protocol is adapted from Li et al. (2014), "Quantitative determination of nitric oxide from tissue samples using liquid chromatography—Mass spectrometry".[3]

  • Sample Preparation: Collect your biological sample (e.g., tissue homogenate, cell culture supernatant).

  • Reaction: Immediately add a known concentration of cthis compound to the sample to trap the NO as it is produced. The reaction should proceed rapidly.

  • Extraction: Stop the reaction and prepare the sample for LC-MS analysis. This may involve protein precipitation (e.g., with acetonitrile) followed by centrifugation.

  • LC-MS Analysis:

    • Inject the supernatant onto a suitable C18 liquid chromatography column.

    • Use a mobile phase gradient (e.g., water with formic acid and acetonitrile with formic acid) to separate the cPTI product from other components.

    • Detect cPTI using a mass spectrometer, typically in selected ion monitoring (SIM) or multiple reaction monitoring (MRM) mode for high specificity and sensitivity.

  • Quantification: Create a standard curve using known concentrations of a stable cPTI standard. Use this curve to determine the concentration of cPTI in your experimental samples.

  • Calculation: Relate the amount of cPTI detected back to the initial concentration of NO. Note the potential for non-1:1 stoichiometry.[3]

Signaling Pathways and Experimental Workflows

cPTIO_Reaction cluster_reaction Primary Reaction cluster_products Products cthis compound cthis compound (NNO) cPTI cPTI (INO) cthis compound->cPTI Reduction NO Nitric Oxide (NO) NO2 Nitrogen Dioxide (NO₂) NO->NO2 Oxidation

Caption: Primary reaction of cthis compound with nitric oxide (NO).

DAF_FM_Interference cluster_step1 Step 1: Standard Reaction cluster_step2 Step 2: Byproduct Formation cluster_step3 Step 3: Dye Reaction NO_excess High [NO] NO2 NO₂ NO_excess->NO2 cthis compound cthis compound cthis compound N2O3 N₂O₃ NO2->N2O3 + Excess NO DAF_FM_T DAF-FM-T (High Fluorescence) DAF_FM DAF-FM (Low Fluorescence) DAF_FM->DAF_FM_T + N₂O₃

Caption: Interference pathway leading to increased DAF-FM fluorescence.

cPTIO_Degradation cthis compound cthis compound (EPR Active) Hydroxylamine Hydroxylamine Form (EPR Silent) cthis compound->Hydroxylamine Reduction Reductants Cellular Reductants (e.g., Glutathione, Ascorbate) Enzymes Enzymes

Caption: Cellular reduction of cthis compound to an EPR-silent form.

Troubleshooting_Workflow start Unexpected Result with cthis compound check_stability Is cthis compound stable in my system? (Run controls) start->check_stability check_conc Are concentrations optimal? (High [NO] issue?) check_stability->check_conc Yes unstable cthis compound is rapidly degraded. -> Minimize incubation time. -> Consider alternative method. check_stability->unstable No check_product Is the cPTI product stable? check_conc->check_product Yes conc_issue Artifactual fluorescence increase. -> Lower NO or cthis compound conc. -> Use 2nd validation method. check_conc->conc_issue No product_unstable cPTI is rapidly degraded. -> EPR is not feasible. -> Use LC-MS for detection. check_product->product_unstable No reassess Re-assess experiment design. Consider off-target effects. check_product->reassess Yes

References

Technical Support Center: Navigating PTIO-Induced Artifacts in Fluorescence Microscopy

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help you identify and mitigate potential artifacts arising from the use of the nitric oxide (NO) scavenger, 2-phenyl-4,4,5,5-tetramethylimidazoline-1-oxyl 3-oxide (PTIO), and its carboxylated analog (cthis compound) in fluorescence microscopy experiments. Careful consideration of the information presented here will enhance the accuracy and reliability of your experimental data.

Troubleshooting Guide

This section addresses specific issues you may encounter when using this compound in your fluorescence microscopy experiments.

Q1: Why is my fluorescence signal unexpectedly decreasing after adding this compound, even with fluorophores not designed to detect nitric oxide?

You may be observing a direct quenching effect of this compound or its byproducts on your fluorescent probe. While primarily used as a nitric oxide scavenger, this compound is a stable radical, and its reaction with NO produces other reactive species, namely nitrogen dioxide (NO₂) and 2-phenyl-4,4,5,5-tetramethylimidazoline-1-oxyl (PTI). These molecules can potentially interact with and quench the fluorescence of various dyes.

Recommended Actions:

  • Perform an in vitro fluorophore sensitivity test. This is a critical control experiment to determine if your fluorescent dye is directly affected by this compound or its reaction products. (See Experimental Protocols section for a detailed method).

  • Evaluate the fluorescence of a control sample. Prepare a sample with your fluorescently labeled cells or molecules, but without the biological stimulus that generates NO. Add this compound and monitor the fluorescence over time. Any signal decrease in this control sample points to a direct chemical interaction.

  • Consider alternative NO scavengers. If your fluorophore is sensitive to this compound, explore other NO scavengers that may have different chemical properties and fewer off-target effects on your specific dye.

Q2: My fluorescence signal is unexpectedly increasing after the addition of cthis compound, particularly when using an NO-sensitive probe like DAF-FM. What could be happening?

This paradoxical increase in fluorescence is a known artifact, especially under conditions of high nitric oxide concentration. The reaction between cthis compound and NO can lead to complex secondary reactions that, in the case of certain probes like 4-amino-5-methylamino-2',7'-difluorofluorescein (DAF-FM), can result in an enhancement of the fluorescent signal rather than the expected quenching.[1][2]

Recommended Actions:

  • Titrate your cthis compound concentration. Use the lowest effective concentration of cthis compound that is sufficient to scavenge the expected amount of NO in your system.

  • Carefully control for NO levels. Be aware that high local concentrations of NO can exacerbate this artifact.

  • Use multiple, chemically distinct NO-sensitive probes. If possible, confirm your findings with a different class of NO indicator to ensure the observed effect is not a probe-specific artifact.

  • Implement rigorous controls. Include samples with the NO-sensitive dye and cthis compound, but without the NO-generating stimulus, to establish a baseline.

Q3: How can I distinguish between a genuine biological effect of NO scavenging and a this compound-induced artifact?

This is a fundamental challenge that requires a series of well-designed control experiments. The goal is to isolate the effects of this compound and its byproducts from the biological consequences of NO removal.

Recommended Actions:

  • "this compound-only" control: Treat your cells with this compound in the absence of the stimulus that induces NO production. Any observed changes in fluorescence or cell morphology can be attributed to off-target effects of this compound.

  • "Inactive analog" control (if available): Use a structurally similar but inactive analog of this compound that does not scavenge NO. This can help to control for non-specific chemical effects.

  • Rescue experiment: After treatment with an NO synthase inhibitor to block NO production, see if the addition of an NO donor can reverse the observed effect. Then, test if this compound can block this reversal. This helps to confirm that the initial observation is indeed NO-dependent.

  • Corroborate findings with an alternative method: Whenever possible, use a non-fluorescence-based method to confirm the biological outcome of NO scavenging.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used in fluorescence microscopy?

This compound (2-phenyl-4,4,5,5-tetramethylimidazoline-1-oxyl 3-oxide) and its more water-soluble analog, carboxy-PTIO (cthis compound), are stable organic radicals that act as potent nitric oxide (NO) scavengers.[3] They are used in biological experiments, including fluorescence microscopy, to investigate the role of NO in various cellular processes. By removing NO from the system, researchers can observe the resulting physiological changes.

Q2: How does this compound scavenge nitric oxide?

This compound reacts directly with nitric oxide in a stoichiometric manner. This reaction converts NO to nitrogen dioxide (NO₂) and reduces this compound to PTI (2-phenyl-4,4,5,5-tetramethylimidazoline-1-oxyl).

Q3: What are the known artifacts associated with this compound use in fluorescence microscopy?

The primary artifacts stem from the chemical reactivity of this compound itself and its reaction byproducts (PTI and NO₂). These can include:

  • Direct fluorescence quenching: this compound or its byproducts may directly interact with and reduce the fluorescence intensity of certain dyes.

  • Paradoxical fluorescence enhancement: In some cases, particularly with NO-sensitive probes under high NO conditions, the reaction of cthis compound with NO can lead to an unexpected increase in fluorescence.[1][2]

  • Biological side effects: The reaction product, PTI, and NO₂ can have their own biological activities, which may be mistakenly attributed to the scavenging of NO. The effects of cthis compound are diverse, which calls into question its specificity as a simple NO scavenger.[4]

Q4: Are there specific fluorescent dyes that are known to be affected by this compound?

While comprehensive data is limited, the most well-documented interactions are with NO-sensitive probes like DAF-FM. There is a need for more systematic studies on the effects of this compound on a wider range of common fluorophores. It is crucial for researchers to perform their own validation experiments for the specific dyes used in their studies.

Q5: What are the best practices for preparing and using this compound solutions?

  • Follow manufacturer's instructions: Always refer to the supplier's datasheet for information on solubility and stability.

  • Use freshly prepared solutions: To avoid degradation, it is best to prepare this compound solutions fresh for each experiment.

  • Protect from light: Some radical compounds can be light-sensitive. Store stock solutions and handle them in a way that minimizes light exposure.

  • Determine the optimal concentration: The effective concentration of this compound can vary depending on the experimental system and the rate of NO production. It is advisable to perform a dose-response curve to find the lowest concentration that achieves the desired effect.

Quantitative Data Summary

The following tables summarize the known and potential interactions of this compound with different classes of fluorophores. Note that quantitative data on direct quenching effects are sparse in the literature, and the information provided is based on known chemical properties and reported artifacts.

Table 1: Susceptibility of Common Fluorophore Classes to this compound-Induced Artifacts

Fluorophore ClassPotential for InterferenceNotes
NO-sensitive Probes (e.g., DAF-FM) HighProne to paradoxical fluorescence enhancement under high NO conditions.[1][2]
Rhodamines (e.g., TRITC, Texas Red) ModerateRhodamine dyes can be sensitive to their chemical environment and radical species. Direct quenching is possible.
Fluoresceins (e.g., FITC, Alexa Fluor 488) ModerateThe fluorescence of fluorescein is known to be sensitive to pH and the presence of oxidizing agents.
Cyanines (e.g., Cy3, Cy5, Alexa Fluor 647) Low to ModerateCyanine dyes are generally more photostable, but their fluorescence can be influenced by their local environment.
Fluorescent Proteins (e.g., GFP, YFP, mCherry) LowThe fluorophore is protected within the protein barrel, making it less susceptible to direct chemical quenching. However, cellular stress induced by this compound or its byproducts could indirectly affect protein expression and folding.

Table 2: Recommended Concentrations for cthis compound in Cell Culture Experiments

ApplicationRecommended Concentration RangeReference
Inhibition of NO-induced effects in cell culture10 - 200 µM[3]
In vivo studies (animal models)Varies significantly with administration route and target tissue[3]

Note: The optimal concentration should always be determined empirically for each specific experimental system.

Experimental Protocols

Protocol 1: In Vitro Fluorophore Sensitivity Test to this compound

Objective: To determine if a fluorescent dye is directly quenched by this compound or its reaction products.

Materials:

  • Your fluorescent dye of interest (e.g., Alexa Fluor 488 conjugated to an antibody)

  • This compound or cthis compound

  • A nitric oxide donor (e.g., SNAP or DEA/NONOate)

  • A suitable buffer (e.g., PBS, pH 7.4)

  • A fluorometer or a fluorescence microplate reader

Methodology:

  • Prepare a solution of your fluorescent dye in the buffer at a concentration that gives a stable and measurable fluorescence signal.

  • Aliquot the dye solution into multiple wells of a microplate or cuvettes.

  • Establish a baseline fluorescence reading for each sample.

  • Create the following experimental groups:

    • Control: Dye solution + buffer

    • This compound only: Dye solution + this compound at the final concentration used in your experiments.

    • NO donor only: Dye solution + NO donor.

    • This compound + NO donor: Dye solution + this compound + NO donor.

  • Incubate the samples for a duration that is relevant to your microscopy experiments, taking fluorescence readings at several time points.

  • Analyze the data: Compare the fluorescence intensity of the different groups over time. A significant decrease in fluorescence in the "this compound only" group compared to the control indicates direct quenching.

Protocol 2: Control Experiment to Identify this compound-Induced Artifacts in Live Cells

Objective: To differentiate between the biological effects of NO scavenging and off-target effects of this compound in a cellular context.

Materials:

  • Your cell line of interest, cultured under appropriate conditions

  • Your fluorescent probe for imaging

  • This compound or cthis compound

  • A stimulus to induce NO production (e.g., a cytokine or pharmacological agent)

  • An NO synthase inhibitor (e.g., L-NAME)

  • A fluorescence microscope

Methodology:

  • Plate your cells and allow them to adhere or reach the desired confluency.

  • Label the cells with your fluorescent probe according to the manufacturer's protocol.

  • Prepare the following experimental groups:

    • Untreated Control: Cells with the fluorescent probe in media.

    • Stimulus only: Cells treated with the NO-inducing stimulus.

    • Stimulus + this compound: Cells treated with the stimulus and this compound.

    • This compound only: Cells treated with this compound alone.

    • NOS inhibitor only: Cells treated with an NO synthase inhibitor.

    • NOS inhibitor + Stimulus: Cells treated with the NOS inhibitor prior to the addition of the stimulus.

  • Acquire fluorescence images at baseline (before adding treatments) and at various time points after treatment.

  • Analyze the images: Quantify the fluorescence intensity and any other relevant parameters (e.g., cell morphology, localization of the fluorescent signal).

  • Interpret the results:

    • If the "Stimulus only" group shows a change in fluorescence and this change is reversed in the "Stimulus + this compound" and "NOS inhibitor + Stimulus" groups, it suggests the effect is NO-dependent.

    • If the "this compound only" group shows a similar effect to the "Stimulus + this compound" group, it indicates a significant this compound-induced artifact.

Visualizations

PTIO_Mechanism This compound This compound (Stable Radical) PTI PTI (Reaction Product) This compound->PTI reacts with NO NO2 Nitrogen Dioxide (NO₂) (Reactive Species) This compound->NO2 produces Bio_Effect Biological Effect (NO Scavenging) This compound->Bio_Effect leads to NO Nitric Oxide (NO) NO->PTI NO->NO2 Artifact Potential Artifacts (Quenching, Off-target effects) PTI->Artifact NO2->Artifact Fluorophore Fluorophore Artifact->Fluorophore interacts with Experimental_Workflow cluster_in_vitro In Vitro Validation cluster_cellular Cellular Experiment in_vitro_start Select Fluorophore in_vitro_test Test with this compound and NO donor in_vitro_start->in_vitro_test in_vitro_result Direct Quenching? in_vitro_test->in_vitro_result in_vitro_end_ok Proceed to Cellular Assay in_vitro_result->in_vitro_end_ok No in_vitro_end_bad Select Alternative Fluorophore or Scavenger in_vitro_result->in_vitro_end_bad Yes cell_assay Live Cell Imaging with Controls in_vitro_end_ok->cell_assay cell_analysis Quantitative Image Analysis cell_assay->cell_analysis cell_interpretation Interpret Results cell_analysis->cell_interpretation Troubleshooting_Tree start Unexpected Fluorescence Change with this compound q1 Is the change a decrease in signal? start->q1 q2 Is the change an increase in signal (with NO probe)? q1->q2 No a1 Potential Direct Quenching q1->a1 Yes a2 Known Artifact with NO-sensitive Probes q2->a2 Yes a3 Perform in vitro sensitivity test a1->a3 a5 Run 'this compound-only' cellular control a1->a5 a4 Use lowest effective this compound conc. & consider alternative probes a2->a4

References

Technical Support Center: Stability of PTIO Stock Solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance on the stability of 2-phenyl-4,4,5,5-tetramethylimidazoline-1-oxyl-3-oxide (PTIO) stock solutions for researchers, scientists, and drug development professionals. This compound is a stable radical scavenger widely used for the detection and quantification of nitric oxide (NO). The stability of its stock solutions is critical for obtaining reliable and reproducible experimental results.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing this compound stock solutions?

A1: Dimethyl sulfoxide (DMSO) is the most recommended solvent for preparing this compound stock solutions for long-term storage. While this compound is soluble in water, aqueous solutions of its derivatives, such as carboxy-PTIO, have been reported to be unstable for more than a day. Anecdotal evidence from researchers suggests that DMSO solutions are significantly more stable.

Q2: At what temperature should I store my this compound stock solution?

A2: For long-term storage, it is best to store this compound stock solutions at -20°C or -80°C. For short-term storage (up to two weeks), refrigeration at 2-8°C is also an option, particularly for solutions in DMSO. The solid, powdered form of this compound should be stored at 2-8°C.

Q3: How long can I store a this compound stock solution?

Q4: Should I protect my this compound stock solution from light?

A4: Yes, it is good laboratory practice to protect this compound stock solutions from light by storing them in amber vials or by wrapping the container in aluminum foil. While specific photodecomposition studies for this compound are not widely published, many organic radical species are light-sensitive.

Q5: Can I freeze and thaw my this compound stock solution multiple times?

A5: It is generally recommended to aliquot your this compound stock solution into single-use volumes to avoid multiple freeze-thaw cycles. Studies on a wide range of compounds stored in DMSO have shown that many are stable to multiple freeze-thaw cycles, but it is a potential source of degradation for some molecules.[1][2][3] Aliquoting minimizes this risk.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Loss of this compound activity in my experiment (e.g., no longer scavenges NO effectively). 1. Degradation of the stock solution: The this compound may have degraded due to improper storage (e.g., prolonged storage at room temperature, exposure to light). 2. Reaction with target molecule: this compound is consumed in its reaction with nitric oxide. If the concentration of NO is high, the this compound may be depleted.1. Prepare a fresh stock solution: If the stock solution is old or has been stored improperly, it is best to prepare a fresh solution. 2. Verify stock solution concentration: Use spectrophotometry to check the concentration of your this compound stock solution before use. 3. Optimize this compound concentration for your experiment: You may need to use a higher concentration of this compound if you are working with high levels of NO.
Inconsistent results between experiments. 1. Variability in stock solution stability: The use of stock solutions of different ages or storage conditions can lead to variability. 2. Inconsistent pipetting of viscous DMSO stock. 1. Use freshly prepared or properly stored, aliquoted stock solutions for each set of experiments. 2. Ensure proper mixing of the stock solution before use and be mindful of accurate pipetting with viscous solvents like DMSO.
Unexpected or paradoxical results. Formation of reactive byproducts: The reaction of this compound with NO produces nitrogen dioxide (NO₂) and the corresponding imino nitroxide (PTI).[4][5][6] These byproducts can have their own biological activities and may interfere with your experimental system.[6]Consider the reaction stoichiometry and byproducts in your experimental design and interpretation of results. Be aware that the effects observed may not be solely due to the scavenging of NO.

Data on this compound and Related Compound Stability

Quantitative, long-term stability data for this compound in various solvents is limited in the published literature. However, information on the related compound, carboxy-PTIO, and general compound stability in DMSO provides some guidance.

Table 1: Summary of Storage Recommendations for this compound and Carboxy-PTIO Stock Solutions

CompoundSolventStorage TemperatureReported StabilitySource
This compound (solid) -2-8°CNot specifiedSigma-Aldrich
Carboxy-PTIO WaterNot specifiedUnstable for more than a dayAnecdotal (ResearchGate)
Carboxy-PTIO DMSOLow temperaturesGuaranteed stable for two weeksAnecdotal (ResearchGate)
General Compounds DMSO4°C85% of compounds stable for 2 years (in 90/10 DMSO/water)[7]
General Compounds DMSO-15°CNo significant loss after 11 freeze-thaw cycles[2]

Experimental Protocols

Preparation of this compound Stock Solution in DMSO

A common protocol for preparing a this compound stock solution is as follows:

  • Weighing: Accurately weigh the desired amount of solid this compound in a sterile microcentrifuge tube.

  • Dissolving: Add the appropriate volume of high-purity, anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM or 100 mM).

  • Vortexing: Vortex the solution until the this compound is completely dissolved. Gentle warming in a water bath may aid dissolution.

  • Aliquoting: Dispense the stock solution into smaller, single-use aliquots in amber or light-protected tubes.

  • Storage: Store the aliquots at -20°C or -80°C for long-term storage.

Quantification of this compound Stock Solution by Spectrophotometry

The concentration of a this compound stock solution can be verified using a spectrophotometer.

  • Dilution: Prepare a dilute solution of your this compound stock in the appropriate solvent (e.g., ethanol or phosphate buffer).

  • Measurement: Measure the absorbance of the diluted solution at the wavelength of maximum absorbance (λmax). The λmax for this compound in ethanol is around 358-362 nm.

  • Calculation: Use the Beer-Lambert law (A = εbc) to calculate the concentration, where A is the absorbance, ε is the molar absorptivity, b is the path length of the cuvette, and c is the concentration. The molar absorptivity of this compound in ethanol is approximately 10,000 M⁻¹cm⁻¹.

Visualizations

Signaling Pathway of this compound as a Nitric Oxide Scavenger

PTIO_NO_Pathway This compound Reaction with Nitric Oxide This compound This compound (2-phenyl-4,4,5,5-tetramethylimidazoline- 1-oxyl-3-oxide) PTI PTI (imino nitroxide) This compound->PTI Reacts with NO to form NO2 Nitrogen Dioxide (NO₂) This compound->NO2 and Biological_Effects_NO Biological Effects of NO (e.g., vasodilation, neurotransmission) This compound->Biological_Effects_NO Inhibits NO Nitric Oxide (NO) NO->PTI NO->NO2 NO->Biological_Effects_NO Leads to Biological_Effects_NO2 Potential Biological Effects of NO₂ (e.g., oxidative stress) NO2->Biological_Effects_NO2 Can cause

Caption: Reaction pathway of this compound with nitric oxide.

Experimental Workflow for Assessing this compound Stock Solution Stability

PTIO_Stability_Workflow Workflow for this compound Stock Solution Stability Assessment cluster_prep 1. Solution Preparation cluster_storage 2. Storage cluster_analysis 3. Analysis Over Time cluster_data 4. Data Interpretation prep_stock Prepare this compound stock solution (e.g., in DMSO) aliquot Aliquot into multiple tubes prep_stock->aliquot storage_conditions Store aliquots under different conditions (-20°C, 4°C, RT, light, dark) aliquot->storage_conditions time_points At various time points (t=0, 1 wk, 1 mo, etc.) storage_conditions->time_points quantify Quantify this compound concentration (e.g., by spectrophotometry) time_points->quantify activity_assay Assess activity (e.g., NO scavenging assay) time_points->activity_assay plot_data Plot % degradation vs. time quantify->plot_data activity_assay->plot_data determine_stability Determine optimal storage conditions plot_data->determine_stability

Caption: Experimental workflow for assessing this compound stability.

Logical Relationship for Troubleshooting this compound Activity

PTIO_Troubleshooting Troubleshooting Loss of this compound Activity start Loss of this compound activity observed? check_stock Is the stock solution old or improperly stored? start->check_stock fresh_stock Prepare fresh stock solution check_stock->fresh_stock Yes check_conc Is NO concentration high? check_stock->check_conc No retest Retest experiment fresh_stock->retest increase_this compound Increase this compound concentration check_conc->increase_this compound Yes consider_byproducts Consider byproduct effects check_conc->consider_byproducts No increase_this compound->retest consider_byproducts->retest

References

Technical Support Center: Troubleshooting PTIO Treatment

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals utilizing PTIO (2-phenyl-4,4,5,5-tetramethylimidazoline-1-oxyl-3-oxide) and its derivatives like carboxy-PTIO (c-PTIO) as nitric oxide (NO) scavengers. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address unexpected results and common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: How should I prepare and store my c-PTIO stock solution?

A1: For optimal performance and stability, c-PTIO should be handled with care. Following reconstitution, it is recommended to refrigerate aqueous stock solutions at 4°C, where they are stable for up to one week.[1][2] For long-term storage, it is best to store the solid compound or frozen aliquots of the stock solution at -20°C.[3] Carboxy-PTIO potassium salt has good solubility in aqueous buffers like PBS (approximately 35 mg/ml), and it is also soluble in organic solvents such as ethanol, DMSO, and dimethylformamide.[3] When preparing aqueous solutions from a crystalline solid, it is advisable to purge the solvent with an inert gas.[3] It is not recommended to store aqueous solutions for more than a day.[3]

Q2: What is the recommended working concentration and incubation time for c-PTIO in cell culture experiments?

A2: The optimal concentration and incubation time for c-PTIO are highly dependent on the specific experimental system, including the cell type, the rate of NO production, and the biological question being investigated. However, a common starting point reported in the literature is a concentration of around 200 µM with a pre-incubation time of 1 hour before the application of the NO-inducing stimulus.[4][5] It is crucial to perform a dose-response experiment to determine the most effective and non-toxic concentration for your specific model.

Q3: Can this compound or its derivatives have off-target effects?

A3: Yes, it is important to be aware of potential off-target effects. Research has shown that carboxy-PTIO can have effects independent of its NO scavenging activity. For instance, its reaction with NO produces carboxy-PTI, a metabolite that has been shown to inhibit dopamine uptake in glioma cells.[6] This could lead to confounding results in neurological studies. Furthermore, some studies suggest that the effects of carboxy-PTIO are diverse, questioning its specificity as a sole NO scavenger, as it can interfere with peroxynitrite-mediated reactions.[7]

Q4: I am not seeing the expected rescue of my phenotype with c-PTIO treatment. What could be the reason?

A4: There are several potential reasons for this. Firstly, the concentration of c-PTIO may be insufficient to scavenge the amount of NO being produced in your system. Consider performing a dose-response experiment. Secondly, the timing of c-PTIO addition might not be optimal. It should be present before and during the period of NO production. Thirdly, in some biological systems, particularly in plant cells, c-PTIO can be rapidly taken up by cells and metabolized into an inactive form, leading to a much shorter effective scavenging time than anticipated.[8] It is also possible that NO is not the primary mediator of the observed phenotype.

Troubleshooting Guide for Unexpected Results

Unexpected outcomes with this compound treatment can be frustrating. This guide provides a systematic approach to troubleshooting common issues.

Problem 1: No effect of this compound treatment observed.
Possible Cause Troubleshooting Step
Inactive this compound Prepare fresh stock solutions of this compound. Ensure proper storage conditions (-20°C for long-term).
Insufficient this compound Concentration Perform a dose-response curve to determine the optimal concentration for your experimental system.
Incorrect Timing of Treatment Optimize the pre-incubation time to ensure this compound is present before and during NO production.
Rapid Degradation/Uptake of this compound In cell cultures, consider replenishing this compound during long-term experiments. For plant studies, be aware of rapid cellular uptake and transformation.[8]
NO is not the key signaling molecule Use an alternative NO scavenger or an inhibitor of nitric oxide synthase (NOS) to confirm the role of NO.
Problem 2: this compound treatment shows unexpected or paradoxical effects.
Possible Cause Troubleshooting Step
Off-target effects of this compound or its byproducts Be aware that the reaction product of c-PTIO with NO, carboxy-PTI, can have its own biological activity, such as inhibiting dopamine uptake.[6] Consider if this could be a confounding factor in your system.
Interaction with other reactive species c-PTIO can interact with other molecules like peroxynitrite, which may lead to complex and unexpected outcomes.[7]
Cellular stress response High concentrations of any chemical can induce cellular stress. Perform a cytotoxicity assay to ensure the used concentration of this compound is not toxic to your cells.

Experimental Protocols

Key Experiment: Validation of c-PTIO Activity using the Griess Assay

This protocol describes how to validate the NO scavenging activity of c-PTIO in a cell-free system or in cell culture supernatants.

Materials:

  • c-PTIO

  • Griess Reagent (typically a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine)

  • Nitrite standard solution

  • NO donor (e.g., SNAP or SIN-1)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare a nitrite standard curve: Prepare a series of known concentrations of sodium nitrite in your experimental buffer.

  • Prepare your samples: In a 96-well plate, add your NO donor to the experimental buffer. In parallel wells, add the NO donor along with different concentrations of c-PTIO.

  • Incubation: Incubate the plate at 37°C for a duration sufficient for the NO donor to release NO (e.g., 30-60 minutes).

  • Griess Reaction: Add the Griess reagent to all wells (standards and samples) and incubate in the dark at room temperature for 10-15 minutes.

  • Measurement: Measure the absorbance at 540 nm using a microplate reader.

  • Analysis: Calculate the nitrite concentration in your samples using the standard curve. A successful scavenging by c-PTIO will result in a dose-dependent decrease in the measured nitrite concentration.

Quantitative Data Summary

The following tables summarize quantitative data from studies using c-PTIO.

Table 1: Effect of c-PTIO on Hematopoietic Progenitor Cell Colony Formation [9]

TreatmentFold Increase in Colonies (vs. Control)
Erythropoietin + IL-6 + c-PTIO2.2
Erythropoietin + SCF + c-PTIO1.7
IL-6 + SCF + c-PTIO (single addition)1.8 (CFC), 1.7 (CFU-S)
IL-6 + SCF + c-PTIO (added twice)3.6 (CFC), 1.7 (CFU-S)

Table 2: In Vivo Antitumor Activity of c-PTIO in Combination with CTL Therapy [10]

Treatment GroupMean Tumor Volume (mm³) on Day 11
CTL-treated1199 ± 480
CTL + c-PTIO-treated321 ± 90

Visualizing Pathways and Workflows

Nitric Oxide Signaling Pathway and this compound Intervention

NO_Signaling cluster_source NO Source cluster_target Cellular Target cluster_intervention This compound Intervention L_Arginine L-Arginine NOS Nitric Oxide Synthase (NOS) L_Arginine->NOS NO Nitric Oxide (NO) NOS->NO sGC Soluble Guanylate Cyclase (sGC) NO->sGC Activates This compound This compound NO->this compound cGMP cGMP sGC->cGMP GTP GTP GTP->sGC PKG Protein Kinase G (PKG) cGMP->PKG Physiological_Response Physiological Response PKG->Physiological_Response PTI PTI + NO2- This compound->PTI Scavenges NO

Caption: Nitric oxide (NO) signaling pathway and the scavenging action of this compound.

Experimental Workflow for Investigating the Role of NO using this compound

Experimental_Workflow start Hypothesize NO involvement in a biological process setup Set up experimental system (e.g., cell culture) start->setup stimulate Induce NO production (e.g., with LPS, cytokine) setup->stimulate treat_this compound Treat with this compound (optimized concentration) stimulate->treat_this compound treat_control Treat with vehicle control stimulate->treat_control measure Measure biological endpoint treat_this compound->measure treat_control->measure analyze Analyze and compare results measure->analyze conclusion Conclude on the role of NO analyze->conclusion

Caption: A typical experimental workflow for using this compound to study the role of nitric oxide.

Troubleshooting Logic for Unexpected this compound Results

Troubleshooting_Logic start Unexpected Result with this compound Treatment q1 Is the this compound solution fresh and properly stored? start->q1 a1_yes Yes q1->a1_yes a1_no No q1->a1_no q2 Was a dose-response experiment performed? a1_yes->q2 action1 Prepare fresh this compound solution a1_no->action1 action1->q2 a2_yes Yes q2->a2_yes a2_no No q2->a2_no q3 Have potential off-target effects been considered? a2_yes->q3 action2 Perform dose-response and cytotoxicity assays a2_no->action2 action2->q3 a3_yes Yes q3->a3_yes a3_no No q3->a3_no q4 Were appropriate controls included? a3_yes->q4 action3 Research this compound's effects in your specific system a3_no->action3 action3->q4 a4_yes Yes q4->a4_yes a4_no No q4->a4_no end Re-evaluate hypothesis or seek alternative methods a4_yes->end action4 Include positive and negative controls (e.g., NOS inhibitor) a4_no->action4 action4->end

Caption: A decision-making flowchart for troubleshooting unexpected this compound experimental outcomes.

References

PTIO Technical Support Center: Troubleshooting Potential Off-Target Effects

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to understanding and mitigating the potential off-target effects of PTIO (2-phenyl-4,4,5,5-tetramethylimidazoline-1-oxyl-3-oxide) and its derivatives (e.g., carboxy-PTIO) in biological assays.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

A1: this compound is a stable radical that acts as a nitric oxide (NO) scavenger. It reacts with NO in a stoichiometric manner to produce 2-phenyl-4,4,5,5-tetramethylimidazoline-1-oxyl (PTI) and nitrogen dioxide (NO₂). This reaction effectively removes free NO from the experimental system.

Q2: What are the main known off-target effects of this compound?

A2: The primary off-target effects stem from its reaction byproducts and its own reactivity with other biological molecules. These include:

  • Bioactivity of Byproducts: The reaction of carboxy-PTIO with NO generates carboxy-PTI, which has been shown to inhibit the dopamine transporter, a significant off-target effect in neurological studies.[1][2]

  • Generation of Reactive Nitrogen Species (RNS): The production of nitrogen dioxide (NO₂) is an intrinsic part of this compound's NO scavenging mechanism. NO₂ is itself a reactive species that can participate in further cellular reactions, including the formation of other RNS.[3]

  • Interaction with Thiols: this compound can be reduced by biological thiols such as glutathione (GSH) and cysteine. This can deplete the intracellular antioxidant pool and also reduce the effective concentration of this compound available for NO scavenging.

  • Potential for Redox Cycling and Superoxide Production: While not definitively proven for this compound itself, similar compounds like methylene blue have been shown to induce superoxide generation.[4] This is a critical potential off-target effect that should be experimentally evaluated.

Q3: How can the byproducts of the this compound-NO reaction interfere with my assay?

A3: The byproduct nitrogen dioxide (NO₂) is a reactive molecule that can diffuse across cell membranes and potentially influence cell signaling pathways independently of NO.[3] The other byproduct, carboxy-PTI, has been demonstrated to inhibit dopamine uptake, which could confound results in studies involving dopaminergic systems.[1][2]

Q4: At what concentrations are off-target effects of this compound likely to be observed?

A4: While specific IC50 values for most off-target effects are not well-documented, concentrations of carboxy-PTIO in the range of 100 µM have been used effectively for NO scavenging.[5] However, it is crucial to perform concentration-response experiments in your specific system to determine the optimal concentration that scavenges NO without inducing significant off-target effects. The concentration at which the byproduct carboxy-PTI inhibits the dopamine transporter is also concentration-dependent.[2]

Q5: Are there alternatives to this compound for NO scavenging, and do they have off-target effects?

A5: Yes, several alternatives exist, each with its own set of potential off-target effects. A comparison is summarized in the table below.

Troubleshooting Guides

This section provides a question-and-answer formatted guide to address specific issues that may arise during experiments using this compound.

Problem 1: I'm using this compound to confirm that my observed effect is NO-dependent, but I'm seeing unexpected or paradoxical results.

  • Possible Cause 1: Bioactive Byproducts. The reaction of this compound with NO produces carboxy-PTI and NO₂ which may have their own biological effects.[1][2][3]

    • Troubleshooting Step: Test the effect of the this compound byproduct, carboxy-PTI, alone in your experimental system if it is commercially available. Additionally, consider the potential downstream effects of NO₂ in your cellular context.

  • Possible Cause 2: Reaction with Thiols. this compound may be reacting with intracellular thiols like glutathione, altering the cellular redox state.

    • Troubleshooting Step: Measure the levels of key intracellular thiols (e.g., GSH) in the presence and absence of this compound to determine if it is causing significant depletion.

  • Possible Cause 3: Superoxide Production. this compound may be participating in redox cycling, leading to the generation of superoxide.

    • Troubleshooting Step: Use a fluorescent probe like Dihydroethidium (DHE) or MitoSOX Red to measure intracellular or mitochondrial superoxide levels in the presence of this compound. (See Experimental Protocol 2).

Problem 2: The concentration of this compound required to scavenge NO in my assay seems much higher than what is reported in the literature.

  • Possible Cause 1: this compound Instability. this compound may be unstable or rapidly consumed in your specific cell culture medium or buffer.

    • Troubleshooting Step: Assess the stability of this compound in your experimental medium over the time course of your experiment using spectrophotometry or HPLC. (See Experimental Protocol 1).

  • Possible Cause 2: High Thiol Content. Your cells or tissue may have a high concentration of intracellular thiols, which are reacting with and depleting this compound.

    • Troubleshooting Step: Quantify the total thiol content of your experimental system. If it is very high, you may need to use a higher concentration of this compound or consider an alternative NO scavenger.

Problem 3: I am using a fluorescent NO indicator, and this compound is interfering with the signal.

  • Possible Cause: Complex Chemical Interactions. this compound can have complex and sometimes paradoxical interactions with fluorescent NO probes like DAF-FM, especially under conditions of high NO flux.

    • Troubleshooting Step: Use an alternative method to verify NO production, such as measuring the stable NO metabolites nitrite and nitrate using the Griess assay. It is also crucial to include proper controls, such as cells treated with an NO synthase inhibitor (e.g., L-NAME) in the presence and absence of this compound.

Quantitative Data Summary

Compound/ParameterOff-Target EffectQuantitative DataReference(s)
carboxy-PTI Inhibition of Dopamine TransporterConcentration-dependent inhibition.[1]
Nitrogen Dioxide (NO₂) Byproduct General ToxicityKnown to cause pulmonary edema and contribute to acid rain. In cell culture, can lead to nitrosative stress.[6]
This compound/carboxy-PTIO Reaction with ThiolsThe thiolate anion of glutathione is much more reactive with NO than the undissociated thiol. The apparent second-order rate constant for NO + GSH is ~0.080 M⁻¹s⁻¹ in the absence of oxygen.[7]
Methylene Blue Inhibition of Nitric Oxide Synthase (NOS)IC50 = 5.3 µM (without SOD), 9.2 µM (with SOD)
Methylene Blue Inhibition of soluble Guanylyl Cyclase (sGC)50% inhibition at ~60 µM[8]
Caffeic Acid Differential Inhibition of Ammonia Oxidation (AOA vs. AOB)Comparable to 100 µM carboxy-PTIO at a concentration of 100 µM.[5]

Key Signaling Pathways and Experimental Workflows

This compound's Primary Action and Off-Target Effects

PTIO_Effects cluster_primary Primary On-Target Effect cluster_sGC Downstream Signaling cluster_off_target Potential Off-Target Effects This compound This compound / carboxy-PTIO NO_Scavenging NO Scavenging This compound->NO_Scavenging Reacts with Thiols Cellular Thiols (e.g., Glutathione) This compound->Thiols Reacts with Redox Redox Cycling This compound->Redox Potential for NO Nitric Oxide (NO) NO->NO_Scavenging sGC Soluble Guanylate Cyclase (sGC) NO->sGC Activates NO_Scavenging->sGC Inhibits activation PTI PTI / carboxy-PTI NO_Scavenging->PTI Produces NO2 Nitrogen Dioxide (NO₂) NO_Scavenging->NO2 Produces cGMP cGMP sGC->cGMP Produces Dopamine_Transporter Dopamine Transporter PTI->Dopamine_Transporter Inhibits Superoxide Superoxide (O₂⁻) Redox->Superoxide Generates

Caption: this compound's primary role and potential off-target effects.

Experimental Workflow for Investigating this compound Off-Target Effects

Troubleshooting_Workflow Start Unexpected Experimental Result with this compound Check_Stability 1. Assess this compound Stability in Experimental Media (Protocol 1) Start->Check_Stability Stable Stable Check_Stability->Stable Yes Unstable Unstable Check_Stability->Unstable No Check_Superoxide 2. Measure Superoxide Production (Protocol 2) Stable->Check_Superoxide Adjust_Conc Adjust this compound Concentration or Incubation Time Unstable->Adjust_Conc Adjust_Conc->Check_Stability Superoxide_Detected Superoxide Detected Check_Superoxide->Superoxide_Detected Yes No_Superoxide No Superoxide Check_Superoxide->No_Superoxide No Consider_Redox Consider Redox Cycling as Off-Target Effect Superoxide_Detected->Consider_Redox Check_Byproducts 3. Evaluate Byproduct Effects (e.g., carboxy-PTI on Dopamine Transporter) No_Superoxide->Check_Byproducts Consider_Alternative Consider Alternative NO Scavenger Consider_Redox->Consider_Alternative Byproduct_Effect Byproduct has an effect Check_Byproducts->Byproduct_Effect Yes No_Byproduct_Effect No Byproduct Effect Check_Byproducts->No_Byproduct_Effect No Acknowledge_Byproduct_Effect Acknowledge Byproduct Interference Byproduct_Effect->Acknowledge_Byproduct_Effect No_Byproduct_Effect->Consider_Alternative Acknowledge_Byproduct_Effect->Consider_Alternative

Caption: A logical workflow for troubleshooting this compound experiments.

Detailed Experimental Protocols

Experimental Protocol 1: Assessing the Stability of this compound in Cell Culture Media

Objective: To determine the stability of this compound in a specific cell culture medium over a typical experimental time course.

Materials:

  • This compound or carboxy-PTIO

  • Your specific cell culture medium (with and without serum and other supplements)

  • Spectrophotometer or HPLC with a UV detector

  • Sterile microcentrifuge tubes

  • Incubator at 37°C with 5% CO₂

Methodology:

  • Prepare a stock solution of this compound (e.g., 10 mM in sterile water or an appropriate solvent).

  • Prepare your complete cell culture medium. It is recommended to test the stability in both the basal medium and the complete medium containing all supplements (e.g., FBS, antibiotics).

  • Spike the medium with this compound to a final concentration relevant to your experiments (e.g., 100 µM).

  • Aliquot the this compound-containing medium into sterile microcentrifuge tubes for each time point.

  • Incubate the tubes under your standard experimental conditions (37°C, 5% CO₂).

  • At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), remove an aliquot.

  • Measure the absorbance of this compound at its maximum wavelength (around 360 nm for carboxy-PTIO and 560 nm for both). Alternatively, analyze the concentration using a validated HPLC method.

  • Plot the concentration or absorbance of this compound versus time to determine its stability. A significant decrease over time indicates instability.

Experimental Protocol 2: Detecting this compound-Induced Superoxide Production

Objective: To determine if this compound induces the production of intracellular or mitochondrial superoxide in your cell model.

Materials:

  • Your cell line of interest

  • This compound or carboxy-PTIO

  • Dihydroethidium (DHE) or MitoSOX Red fluorescent probes

  • A positive control for superoxide production (e.g., Antimycin A or Menadione)

  • Fluorescence microscope or plate reader

  • Hanks' Balanced Salt Solution (HBSS) or other suitable buffer

Methodology:

  • Culture your cells to the desired confluency in a suitable format (e.g., 96-well plate, chamber slide).

  • Prepare a working solution of DHE (typically 5 µM) or MitoSOX Red (typically 2.5-5 µM) in HBSS or serum-free medium.

  • Wash the cells once with warm HBSS.

  • Load the cells with the fluorescent probe by incubating them with the working solution for 15-30 minutes at 37°C, protected from light.

  • Wash the cells twice with warm HBSS to remove excess probe.

  • Add fresh medium or HBSS containing different concentrations of this compound. Include a vehicle control (no this compound) and a positive control.

  • Incubate for a time period relevant to your main experiment (e.g., 30-60 minutes).

  • Measure the fluorescence using a fluorescence microscope or plate reader. For DHE/MitoSOX, the excitation is ~510 nm and emission is ~580 nm.

  • An increase in fluorescence in the this compound-treated cells compared to the vehicle control indicates superoxide production.

Experimental Protocol 3: Measuring cGMP Levels to Confirm NO Scavenging

Objective: To verify that this compound is effectively scavenging NO by measuring the downstream product of the NO/sGC pathway, cGMP.

Materials:

  • Your cell line or tissue preparation

  • An NO donor (e.g., SNP, DEA/NO) or a stimulus that induces endogenous NO production (e.g., acetylcholine, bradykinin)

  • This compound or carboxy-PTIO

  • A commercial cGMP enzyme immunoassay (EIA) kit

  • Cell lysis buffer (provided with the kit or 0.1 M HCl)

  • Phosphodiesterase inhibitor (e.g., IBMX) to prevent cGMP degradation

Methodology:

  • Culture or prepare your cells/tissue as required. Pre-incubate with a phosphodiesterase inhibitor (e.g., 100 µM IBMX) for 15-30 minutes to allow cGMP to accumulate.

  • Divide your samples into the following groups:

    • Basal (no treatment)

    • NO stimulus (e.g., NO donor)

    • NO stimulus + this compound (pre-incubate with this compound for 15-30 minutes before adding the NO stimulus)

    • This compound alone

  • After the stimulation period (typically 5-30 minutes), stop the reaction by adding the cell lysis buffer.

  • Collect the cell lysates and process them according to the instructions of the cGMP EIA kit. This usually involves centrifugation to remove cell debris.

  • Perform the cGMP EIA according to the manufacturer's protocol.

  • Calculate the cGMP concentrations for each experimental group. Effective NO scavenging by this compound should significantly reduce the cGMP elevation induced by the NO stimulus.

References

Validation & Comparative

A Comparative Guide to Nitric Oxide Scavengers: PTIO vs. Hemoglobin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of cellular signaling, nitric oxide (NO) stands out as a versatile signaling molecule with a profound impact on a myriad of physiological and pathological processes. The ability to modulate NO levels is crucial for researchers studying its diverse roles. This guide provides a comprehensive comparison of two commonly used nitric oxide scavengers: the synthetic compound 2-phenyl-4,4,5,5-tetramethylimidazoline-1-oxyl-3-oxide (PTIO) and the endogenous protein hemoglobin. We will delve into their performance, supported by experimental data, to assist you in selecting the appropriate tool for your research needs.

At a Glance: Key Performance Indicators

FeatureThis compound (and its water-soluble analog, c-PTIO)Hemoglobin (cell-free)
Reaction Rate Constant with NO ~1 x 10⁴ M⁻¹s⁻¹6-8 x 10⁷ M⁻¹s⁻¹[1]
Primary Reaction Products Imidazoline-1-oxyl (PTI) and Nitrogen Dioxide (NO₂)Methemoglobin (Fe³⁺) and Nitrate (NO₃⁻)[1]
Specificity Can react with other reactive species; its byproduct, PTI, can have biological effects.[2]Highly specific for NO.
Physiological Relevance Synthetic compound, used for in vitro and in vivo experimental studies.Endogenous protein, its presence as cell-free hemoglobin has significant physiological consequences.
Primary Application Experimental tool to study the effects of NO removal in various biological systems.Primarily studied in the context of hemolysis and the development of hemoglobin-based oxygen carriers.
Potential Side Effects/Interference The byproduct NO₂ is a reactive species. PTI can inhibit dopamine uptake.[2] May have off-target effects.[3]Vasoconstriction, inflammation, and pro-oxidant effects.[4]

Delving Deeper: A Head-to-Head Comparison

Reaction Kinetics and Mechanism

The most striking difference between this compound and cell-free hemoglobin lies in their reaction kinetics with nitric oxide. Hemoglobin is a significantly more rapid scavenger of NO, with a rate constant that is several orders of magnitude higher than that of this compound.[1] This disparity in reaction speed has important implications for experimental design and interpretation.

This compound's Reaction with Nitric Oxide:

This compound, a stable radical, reacts with nitric oxide in a stoichiometric manner. The reaction involves the oxidation of NO to nitrogen dioxide (NO₂) and the reduction of this compound to its corresponding imino nitroxide (PTI).

Diagram of the this compound and Nitric Oxide Reaction

This compound This compound PTI PTI This compound->PTI Reduction NO Nitric Oxide (NO) NO2 Nitrogen Dioxide (NO₂) NO->NO2 Oxidation

Caption: Reaction of this compound with nitric oxide.

Hemoglobin's Reaction with Nitric Oxide:

The primary reaction between oxyhemoglobin and nitric oxide is a dioxygenation reaction. In this rapid, diffusion-limited reaction, ferrous iron (Fe²⁺) in the heme group is oxidized to ferric iron (Fe³⁺), forming methemoglobin, while NO is converted to nitrate (NO₃⁻).[1]

Diagram of the Hemoglobin and Nitric Oxide Reaction

OxyHb Oxyhemoglobin (Fe²⁺) MetHb Methemoglobin (Fe³⁺) OxyHb->MetHb Oxidation NO Nitric Oxide (NO) Nitrate Nitrate (NO₃⁻) NO->Nitrate Dioxygenation

Caption: Reaction of oxyhemoglobin with nitric oxide.

Specificity and Byproduct Considerations

While both molecules effectively scavenge NO, their specificity and the nature of their byproducts differ significantly. The byproducts of the scavenging reaction can have their own biological activities, which is a critical consideration for interpreting experimental results.

This compound: The specificity of this compound as a sole NO scavenger has been questioned, with some studies suggesting it can interact with other nitrogenous compounds.[3] Furthermore, its reaction product, nitrogen dioxide (NO₂), is a reactive and potentially cytotoxic molecule. The other byproduct, PTI, has been shown to have biological effects, such as the inhibition of dopamine uptake, which could confound experimental outcomes.[2]

Hemoglobin: Hemoglobin's reaction with NO is highly specific. However, the physiological consequences of cell-free hemoglobin are profound. The rapid scavenging of NO from the vasculature leads to vasoconstriction and hypertension.[4] Moreover, cell-free hemoglobin can act as a pro-oxidant, contributing to inflammatory responses and tissue damage.

Experimental Protocols: Measuring Nitric Oxide Scavenging

A common method for assessing the NO scavenging activity of compounds like this compound and hemoglobin is the Griess assay. This spectrophotometric method quantifies the amount of nitrite (NO₂⁻), a stable and nonvolatile breakdown product of NO, in a solution.

Griess Assay for Nitric Oxide Scavenging

Principle: This assay relies on a two-step diazotization reaction. In the presence of an NO donor (e.g., sodium nitroprusside), the generated NO reacts with oxygen to form nitrite. The Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine) converts nitrite into a colored azo compound, which can be quantified by measuring its absorbance at a specific wavelength (typically 540-570 nm). A decrease in the nitrite concentration in the presence of a scavenger indicates its NO scavenging activity.

Detailed Protocol:

  • Reagent Preparation:

    • NO Donor Solution: Prepare a fresh solution of sodium nitroprusside (e.g., 10 mM) in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4).

    • Griess Reagent: Prepare a solution of 1% sulfanilamide in 5% phosphoric acid and a solution of 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water. Mix equal volumes of these two solutions immediately before use.

    • Test Compound Solutions: Prepare various concentrations of the scavenger (this compound or hemoglobin) in the same buffer as the NO donor.

  • Reaction Mixture:

    • In a microplate or test tubes, mix the NO donor solution with different concentrations of the test compound.

    • Include a control group with the NO donor and buffer but without the scavenger.

    • Incubate the reaction mixture at a controlled temperature (e.g., 25°C or 37°C) for a specific duration (e.g., 150 minutes).

  • Color Development:

    • After incubation, add the freshly prepared Griess reagent to each well or tube.

    • Allow the color to develop for a few minutes at room temperature.

  • Measurement and Calculation:

    • Measure the absorbance of the solutions using a spectrophotometer at the appropriate wavelength.

    • Calculate the percentage of NO scavenging using the following formula: % Scavenging = [(Absorbance of Control - Absorbance of Test) / Absorbance of Control] x 100

Workflow for the Griess Assay

cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection cluster_analysis Analysis Reagents Prepare NO Donor, Griess Reagent, & Test Compounds Mix Mix NO Donor with Test Compound Reagents->Mix Incubate Incubate Mix->Incubate AddGriess Add Griess Reagent Incubate->AddGriess Measure Measure Absorbance AddGriess->Measure Calculate Calculate % Scavenging Measure->Calculate

Caption: Workflow of the Griess assay for NO scavenging.

Conclusion: Selecting the Right Tool for the Job

The choice between this compound and hemoglobin as a nitric oxide scavenger depends heavily on the specific research question and experimental context.

This compound is a valuable tool for in vitro studies where a synthetic, cell-impermeable scavenger is required to acutely remove NO from the extracellular environment. Its relatively slower reaction rate may be advantageous in certain experimental setups. However, researchers must be mindful of its potential off-target effects and the bioactivity of its byproducts.

Hemoglobin , particularly in its cell-free form, serves as a potent and physiologically relevant NO scavenger. Its extremely rapid reaction rate makes it a powerful tool for completely ablating NO signaling. However, its use is often complicated by its significant physiological effects, including vasoconstriction and pro-oxidant activity. The study of cell-free hemoglobin as an NO scavenger is therefore highly relevant to understanding the pathophysiology of hemolytic diseases and the challenges in developing safe and effective hemoglobin-based oxygen carriers.

For drug development professionals, understanding the distinct properties of these scavengers is crucial for designing experiments to probe the role of NO in disease models and for evaluating the potential of NO-modulating therapies. Careful consideration of the kinetics, byproducts, and physiological implications of each scavenger will lead to more robust and interpretable experimental outcomes.

References

A Comparative Guide to PTIO and Carboxy-PTIO for In Vivo Nitric Oxide Scavenging

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of 2-phenyl-4,4,5,5-tetramethylimidazoline-1-oxyl-3-oxide (PTIO) and its carboxylated derivative, 2-(4-carboxyphenyl)-4,4,5,5-tetramethylimidazoline-1-oxyl-3-oxide (carboxy-PTIO). These compounds are widely used as nitric oxide (NO) scavengers in biomedical research. The addition of a carboxyl group to the phenyl ring of this compound results in carboxy-PTIO, a compound with significantly different physicochemical properties that enhance its utility for in vivo applications. This guide will objectively compare their performance, supported by experimental data and detailed methodologies, to assist researchers in selecting the appropriate scavenger for their in vivo studies.

Core Mechanism of Action: Scavenging Nitric Oxide

Both this compound and carboxy-PTIO are stable organic radicals that function as potent NO scavengers. They react with NO in a stoichiometric manner, converting it to nitrogen dioxide (NO₂) and producing the corresponding imino nitroxide derivative (PTI or carboxy-PTI). This reaction effectively removes bioactive NO from the biological system, allowing researchers to investigate the downstream effects of NO signaling pathways.

The primary target of this scavenging action is the NO-sGC-cGMP signaling cascade. In this pathway, NO binds to and activates soluble guanylate cyclase (sGC), which then catalyzes the conversion of GTP to cyclic guanosine monophosphate (cGMP). cGMP acts as a second messenger, leading to various physiological responses, including vasodilation. By intercepting NO, this compound and carboxy-PTIO prevent the activation of sGC and the subsequent production of cGMP.

NO_Scavenging_Pathway cluster_0 Physiological NO Signaling cluster_1 Intervention with NO Scavenger NO Nitric Oxide (NO) sGC_inactive Soluble Guanylate Cyclase (inactive) NO->sGC_inactive Activates Scavenger This compound / Carboxy-PTIO NO->Scavenger sGC_active Soluble Guanylate Cyclase (active) cGMP cGMP sGC_active->cGMP Catalyzes GTP GTP GTP->sGC_active Response Physiological Response (e.g., Vasodilation) cGMP->Response Activates Byproducts PTI / Carboxy-PTI + NO₂ Scavenger->Byproducts Reacts with NO

Figure 1. Mechanism of NO scavenging by this compound derivatives to inhibit the sGC-cGMP pathway.

Key Physicochemical and Pharmacological Differences

The primary distinction between this compound and carboxy-PTIO lies in their solubility and, consequently, their ease of use and stability in biological fluids. The addition of the carboxyl group makes carboxy-PTIO significantly more water-soluble.

PropertyThis compoundCarboxy-PTIOAdvantage for In Vivo Use
Structure Phenyl groupCarboxyphenyl group-
Water Solubility LowHighCarboxy-PTIO : Easier to dissolve in aqueous buffers for intravenous or intraperitoneal administration, avoiding the need for organic solvents that can have their own biological effects.
In Vivo Stability Less stable in biological fluidsMore stable, particularly the potassium salt form[1]Carboxy-PTIO : Enhanced stability leads to more predictable and sustained NO scavenging activity following administration.
Byproduct Effects Produces PTI + NO₂Produces carboxy-PTI + NO₂Caution is advised for both, as byproducts may have their own biological activities. For example, carboxy-PTI has been shown to inhibit dopamine uptake, which could complicate the interpretation of results in neurological studies[2].

Comparative Efficacy from In Vivo Studies

Direct head-to-head in vivo comparisons of this compound and carboxy-PTIO are scarce in published literature. However, the superior physicochemical properties of carboxy-PTIO have made it the preferred compound for in vivo research. The available data for carboxy-PTIO demonstrates its efficacy in various animal models.

Carboxy-PTIO in Models of Endotoxemia and Sepsis

In rodent models of endotoxemia induced by lipopolysaccharide (LPS), excessive NO production contributes to severe hypotension and organ dysfunction. Intravenous administration of carboxy-PTIO has been shown to effectively counteract these effects.

ModelAnimalCarboxy-PTIO DoseKey FindingsReference
LPS-induced Endotoxic ShockRat0.056-1.70 mg/kg/min (IV infusion)Dose-dependently prevented the decrease in mean arterial pressure and improved survival rate.[1][1]
LPS-induced EndotoxemiaRat10 mg/kg (IV bolus) followed by 3 mg/kg/hrInhibited the increase in medullary perfusion, maintained glomerular hydrostatic pressure, and improved renal function (inulin clearance).[3][3]
Carboxy-PTIO in Cancer Immunotherapy

In tumor microenvironments, myeloid-derived suppressor cells (MDSCs) can produce NO, which suppresses the function of cytotoxic T lymphocytes (CTLs). Scavenging this NO can enhance anti-tumor immunity.

ModelAnimalCarboxy-PTIO DoseKey FindingsReference
B16 MelanomaMouse5 mg/kg (Intraperitoneal)Restored the proliferative capacity and function of adoptively transferred CTLs, leading to sustained suppression of tumor growth.[4][4]

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon published findings. Below are representative protocols for the in vivo administration of carboxy-PTIO.

Protocol 1: Intravenous Infusion in a Rat Model of Endotoxemia
  • Objective: To assess the effect of carboxy-PTIO on hypotension in LPS-treated rats.

  • Animal Model: Male Wistar rats.

  • Procedure:

    • Anesthetize the animal and catheterize the femoral artery for blood pressure monitoring and the femoral vein for infusions.

    • Induce endotoxemia via an injection of LPS.

    • Ninety minutes after the LPS injection, begin a continuous intravenous infusion of carboxy-PTIO (dissolved in sterile saline) at the desired dose (e.g., 0.056-1.70 mg/kg/min) for 1 hour.[1]

    • Continuously monitor mean arterial pressure (MAP) throughout the experiment.

    • A control group should receive a saline infusion under the same conditions.

  • Data Analysis: Compare the MAP profiles between the carboxy-PTIO-treated group and the saline-treated control group.

IV_Infusion_Workflow A 1. Animal Preparation (Anesthesia, Catheterization) B 2. Induce Endotoxemia (LPS Injection) A->B C 3. Baseline Monitoring (Wait 90 min) B->C D 4. Treatment Infusion (Carboxy-PTIO or Saline for 1 hr) C->D E 5. Continuous Monitoring (Mean Arterial Pressure) D->E F 6. Data Analysis E->F

Figure 2. Experimental workflow for intravenous administration of carboxy-PTIO in rats.

Protocol 2: Intraperitoneal Injection in a Mouse Tumor Model
  • Objective: To evaluate if NO scavenging by carboxy-PTIO enhances T-cell therapy.

  • Animal Model: C57BL/6 mice bearing B16 melanoma tumors.

  • Procedure:

    • Establish tumors by subcutaneous injection of B16 melanoma cells.

    • When tumors are established, perform adoptive transfer of tumor-specific cytotoxic T lymphocytes (CTLs).

    • One day following CTL transfer, administer carboxy-PTIO via intraperitoneal (IP) injection at a dose of 5 mg/kg.[4]

    • Repeat carboxy-PTIO injections as required by the study design (e.g., every other day).

    • Monitor tumor growth over time using caliper measurements.

  • Data Analysis: Compare tumor volume between mice receiving CTLs alone and those receiving the combination of CTLs and carboxy-PTIO.

Conclusion and Recommendations

While both this compound and carboxy-PTIO are effective NO scavengers, carboxy-PTIO is the superior choice for in vivo experimental applications. Its enhanced water solubility and stability in physiological solutions simplify administration and provide more reliable and reproducible results. The extensive use of carboxy-PTIO in the literature across various disease models provides a robust foundation of data and established protocols for researchers.

When using either compound, it is critical to be aware of the potential for off-target effects and the biological activity of their byproducts. The reaction of this compound derivatives with NO produces NO₂, a reactive nitrogen species, and the corresponding PTI derivative, which may have its own pharmacology.[2] Therefore, appropriate controls are essential to ensure that the observed effects are due to the scavenging of NO and not a consequence of the reaction byproducts. Researchers should carefully consider these factors when designing experiments and interpreting their results.

References

A Comparative Guide to Validating Experimental Results with PTIO and Other Nitric Oxide Scavengers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of 2-phenyl-4,4,5,5-tetramethylimidazoline-1-oxyl-3-oxide (PTIO), a widely used nitric oxide (NO) scavenger, with other common alternatives. It includes supporting experimental data, detailed methodologies for key experiments, and visualizations of relevant signaling pathways to aid in the validation and interpretation of experimental results.

Introduction to this compound and Nitric Oxide Scavenging

Nitric oxide is a critical signaling molecule involved in a vast array of physiological and pathological processes. To elucidate the specific roles of NO in these processes, researchers often employ NO scavengers to selectively remove NO and observe the resulting effects. This compound and its water-soluble analog, carboxy-PTIO, are imidazolineoxyl N-oxides that act as potent NO scavengers. They react stoichiometrically with NO, oxidizing it to nitrogen dioxide (NO₂) while being reduced to the corresponding imino nitroxide (PTI or carboxy-PTI)[1]. This reaction provides a direct method for quenching NO signaling in experimental systems.

However, the use of this compound is not without its complexities. The reaction products, particularly carboxy-PTI, may exert their own biological effects, potentially confounding the interpretation of results[2]. Furthermore, under certain conditions, this compound can facilitate the formation of other reactive nitrogen species, such as N₂O₃[3]. Therefore, a thorough understanding of its mechanism and potential off-target effects, along with a comparison to alternative methods of NO modulation, is crucial for robust experimental design and accurate data interpretation.

Comparison of Nitric Oxide Scavengers

The selection of an appropriate NO scavenger or inhibitor depends on the specific experimental context, including the biological system, the required specificity, and the method of detection. This section compares this compound and its derivatives with other commonly used alternatives.

Compound/MethodMechanism of ActionAdvantagesDisadvantagesEC₅₀/IC₅₀
carboxy-PTIO Direct chemical scavenger of NO.Rapid reaction with NO; can be used for EPR detection of NO.Reaction product (carboxy-PTI) can have biological activity; potential for off-target effects.EC₅₀ for inhibiting peroxynitrite-induced nitration: 36 ± 5 µM[4].
L-NAME (N G -nitro-L-arginine methyl ester) Inhibitor of nitric oxide synthase (NOS), the enzyme responsible for NO production.Prevents the formation of NO at its source.Not a direct scavenger of existing NO; can have non-specific effects; D-NAME is often used as a negative control[1][5].IC₅₀ for NO inhibition in LPS-stimulated macrophages: 17.69 µg/mL (for a related compound)[3].
Methylene Blue Hydrate NO scavenger.Effective at low concentrations.Can have broad reactivity and potential toxicity.Lower EC₅₀ for inhibiting ammonia oxidation in AOA compared to AOB[6].
Caffeic Acid NO scavenger.Natural antioxidant with potential therapeutic benefits.May have other biological activities beyond NO scavenging.Lower EC₅₀ for inhibiting ammonia oxidation in AOA compared to AOB[6].
Curcumin NO scavenger.Natural compound with anti-inflammatory properties.Lower EC₅₀ for inhibiting ammonia oxidation in AOA compared to AOB[6].
Trolox NO scavenger.Water-soluble analog of vitamin E.Broad antioxidant activity.Lower EC₅₀ for inhibiting ammonia oxidation in AOA compared to AOB[6].

Table 1: Comparison of Nitric Oxide Scavengers and Inhibitors. This table provides a summary of the mechanism of action, advantages, disadvantages, and reported half-maximal effective or inhibitory concentrations (EC₅₀/IC₅₀) for carboxy-PTIO and other common alternatives. Note that EC₅₀/IC₅₀ values can vary significantly depending on the experimental system.

Experimental Protocols

Accurate and reproducible experimental design is paramount when studying the effects of NO. The following are detailed protocols for key experiments involving this compound.

Protocol 1: Measurement of Intracellular Nitric Oxide using DAF-FM and Validation with this compound

This protocol describes the use of the fluorescent probe 4-amino-5-methylamino-2',7'-difluorofluorescein diacetate (DAF-FM DA) to measure intracellular NO, with this compound used to confirm the specificity of the signal.

Materials:

  • Cells of interest cultured on coverslips or in a multi-well plate

  • DAF-FM DA (5 mM stock in DMSO)

  • This compound (e.g., 40 mM stock in water)

  • Phosphate-buffered saline (PBS) or other appropriate physiological buffer

  • Fluorescence microscope or plate reader (Excitation/Emission: ~495/515 nm)

Procedure:

  • Cell Preparation: Culture cells to the desired confluency.

  • DAF-FM Loading:

    • Dilute the DAF-FM DA stock solution in pre-warmed cell culture medium or buffer to a final concentration of 5-10 µM.

    • Remove the existing culture medium from the cells and replace it with the DAF-FM DA loading solution.

    • Incubate the cells for 30-60 minutes at 37°C in the dark to allow for de-esterification of the dye within the cells.

  • Washing:

    • Gently wash the cells twice with pre-warmed PBS or buffer to remove extracellular DAF-FM DA.

  • This compound Treatment (Validation):

    • For validation experiments, pre-incubate a subset of the DAF-FM loaded cells with this compound (e.g., 200 µM final concentration) for 30 minutes prior to stimulation.

  • Stimulation and NO Measurement:

    • Induce NO production in the cells using the desired stimulus (e.g., an inflammatory agent or a specific agonist).

    • Immediately begin acquiring fluorescence images or readings at regular intervals to monitor the change in DAF-FM fluorescence over time.

    • A significant increase in fluorescence in stimulated cells compared to unstimulated controls indicates NO production. A significant reduction in the fluorescence signal in the this compound-treated group confirms that the signal is specific to NO.

Protocol 2: Detection of Nitric Oxide using Electron Paramagnetic Resonance (EPR) Spectroscopy with this compound as a Spin Trap

EPR spectroscopy is a highly specific method for detecting and quantifying paramagnetic species like NO. This compound can be used as a spin trap to form a more stable radical that is readily detectable by EPR.

Materials:

  • Biological sample (e.g., cell suspension, tissue homogenate)

  • This compound solution (concentration to be optimized for the specific experiment)

  • EPR spectrometer

  • Quartz flat cell or capillary tubes for EPR measurements

  • Liquid nitrogen for sample freezing (if required)

Procedure:

  • Sample Preparation:

    • Prepare the biological sample and place it in the EPR tube.

    • Add the this compound solution to the sample. The final concentration of this compound should be sufficient to trap the expected amount of NO.

  • EPR Spectrometer Setup:

    • Set the EPR spectrometer parameters, including microwave frequency, microwave power, modulation frequency, modulation amplitude, and magnetic field scan range. These parameters will need to be optimized for the specific instrument and sample.

  • Data Acquisition:

    • Place the sample in the EPR cavity.

    • Record the EPR spectrum. The reaction of this compound with NO will result in a characteristic change in the EPR signal, as the five-line spectrum of this compound is converted to the multi-line spectrum of the PTI radical.

  • Data Analysis:

    • Analyze the resulting EPR spectrum to identify the signal corresponding to the PTI radical.

    • The intensity of the PTI signal can be used to quantify the amount of NO produced.

Signaling Pathways and Visualization

This compound can be a valuable tool for investigating the role of NO in various cellular signaling pathways. Below are diagrams of key pathways potentially modulated by NO, and therefore, affected by this compound.

Nitric Oxide/cGMP Signaling Pathway

Nitric oxide is a key activator of soluble guanylate cyclase (sGC), which leads to the production of cyclic guanosine monophosphate (cGMP), a second messenger involved in many physiological processes, including smooth muscle relaxation and neurotransmission.

NO_cGMP_Pathway NO Nitric Oxide (NO) sGC_inactive Soluble Guanylate Cyclase (inactive) NO->sGC_inactive activates sGC_active Soluble Guanylate Cyclase (active) sGC_inactive->sGC_active cGMP cGMP sGC_active->cGMP catalyzes GTP GTP GTP->sGC_active PKG Protein Kinase G (PKG) cGMP->PKG activates Cellular_Response Cellular Response (e.g., vasodilation) PKG->Cellular_Response phosphorylates targets This compound This compound This compound->NO scavenges

Caption: The NO/cGMP signaling pathway and the inhibitory action of this compound.

Src/PI3K/PKC Signaling Pathway

Nitric oxide and its derivatives can also influence other signaling cascades, such as the Src/PI3K/PKC pathway, which is involved in cell growth, proliferation, and survival. The generation of reactive oxygen species as a byproduct of the this compound-NO reaction can also play a role in activating this pathway.

Src_PI3K_PKC_Pathway cluster_membrane Cell Membrane Receptor Receptor Src Src Receptor->Src activates PI3K PI3K Src->PI3K activates PKC PKC PI3K->PKC activates Downstream Downstream Signaling (e.g., proliferation, survival) PKC->Downstream ROS Reactive Oxygen Species (ROS) ROS->Src activates PTIO_NO_reaction This compound + NO Reaction PTIO_NO_reaction->ROS generates

References

A Head-to-Head Comparison: PTIO Treatment versus Genetic Knockout for Investigating Nitric Oxide Signaling

Author: BenchChem Technical Support Team. Date: November 2025

For researchers in pharmacology, physiology, and drug development, understanding the precise role of nitric oxide (NO) is paramount. Two predominant methodologies are employed to elucidate the function of endothelial nitric oxide synthase (eNOS), the primary source of vascular NO: pharmacological inhibition using scavengers like PTIO and genetic ablation through knockout models. This guide provides a comprehensive comparison of these two approaches, supported by experimental data, to aid researchers in selecting the most appropriate model for their scientific inquiries.

At a Glance: Key Differences and Considerations

The choice between utilizing a chemical scavenger like 2-phenyl-4,4,5,5-tetramethylimidazoline-1-oxyl-3-oxide (this compound) and a genetic eNOS knockout (eNOS-/-) model hinges on the specific research question, the desired temporal control, and the potential for off-target effects and compensatory biological mechanisms. While this compound offers acute and reversible NO scavenging, eNOS knockout models provide a chronic and complete ablation of the eNOS enzyme, which can lead to significant physiological remodeling.

Quantitative Comparison of Outcomes

The following table summarizes key physiological parameters observed in studies utilizing either this compound or eNOS knockout models. It is important to note that direct head-to-head comparative studies are scarce; therefore, this data is compiled from separate studies employing similar murine models.

ParameterInterventionSpecies/ModelKey FindingsReference
Systolic Blood Pressure eNOS KnockoutConscious MiceSignificantly higher in eNOS-/- mice (128±3 mmHg) compared to wild-type controls (108±5 mmHg).[1][2][1][2]
Heart Rate eNOS KnockoutConscious MiceSignificantly lower in eNOS-/- mice (531±22 bpm) compared to wild-type controls (629±18 bpm).[1][1]
Cardiac Morphology eNOS KnockoutMiceIncreased left ventricular posterior wall thickness and left ventricular mass, indicative of concentric hypertrophy.[1][1]
Endothelial Function eNOS KnockoutMiceImpaired acetylcholine-induced vasodilation.[3][3]
NO-dependent cell death This compound (400 µM)Arabidopsis suspension culturesInhibited NO donor-induced cell death.[4]
Tumor Growth Suppression carboxy-PTIO (2 mg, i.p.)MiceDid not suppress tumor growth when used alone.[5]

Delving into the Methodologies: Experimental Protocols

Detailed and reproducible experimental design is critical for the interpretation of results. Below are representative protocols for both the generation of eNOS knockout mice and the in vivo and in vitro application of this compound.

Genetic Knockout Model: Generating eNOS-/- Mice

The generation of eNOS knockout mice typically involves homologous recombination in embryonic stem (ES) cells to disrupt the Nos3 gene.

Protocol:

  • Targeting Vector Construction: A targeting vector is designed to replace a critical exon of the Nos3 gene (e.g., the exon containing the calmodulin-binding domain) with a selectable marker, such as a neomycin resistance cassette.[6]

  • ES Cell Transfection and Selection: The targeting vector is electroporated into ES cells. Cells that have successfully integrated the vector are selected using an appropriate antibiotic.

  • Blastocyst Injection: Correctly targeted ES cells are injected into blastocysts from a donor mouse strain.

  • Generation of Chimeric Mice: The injected blastocysts are transferred to a pseudopregnant female mouse. The resulting offspring (chimeras) will be a mix of cells from the original blastocyst and the genetically modified ES cells.

  • Breeding and Genotyping: Chimeric mice are bred with wild-type mice to produce heterozygous offspring. Heterozygous mice are then interbred to generate homozygous eNOS knockout mice (eNOS-/-). Genotyping is performed using PCR analysis of tail DNA to confirm the absence of the wild-type Nos3 allele and the presence of the disrupted allele.[6][7]

Chemical Scavenger: this compound Administration

This compound and its water-soluble analog, carboxy-PTIO, can be administered both in vivo and in vitro to acutely scavenge NO.

In Vivo Administration (Intraperitoneal Injection):

  • Preparation of this compound solution: Dissolve this compound or carboxy-PTIO in a sterile vehicle suitable for injection (e.g., phosphate-buffered saline, PBS). The concentration should be calculated based on the desired dose and the injection volume.

  • Animal Handling and Injection: Restrain the mouse securely. For intraperitoneal (i.p.) injection, insert the needle into the lower right quadrant of the abdomen to avoid puncturing the bladder or cecum.

  • Dosage: A dose of 2 mg of carboxy-PTIO administered intraperitoneally twice daily has been used in murine tumor models.[5] The optimal dose for cardiovascular studies may need to be determined empirically.

In Vitro Administration (Cell Culture):

  • Stock Solution Preparation: Prepare a concentrated stock solution of this compound or carboxy-PTIO in an appropriate solvent (e.g., water or DMSO).

  • Treatment of Cells: Add the this compound stock solution directly to the cell culture medium to achieve the desired final concentration. For example, a concentration of 400 µM has been used to inhibit NO-induced cell death in plant cell cultures.[4] The optimal concentration will depend on the cell type and the specific experimental conditions.

Visualizing the Science: Diagrams and Workflows

eNOS Signaling Pathway

The following diagram illustrates the canonical signaling pathway leading to NO production by eNOS and subsequent vasodilation.

eNOS_Signaling Agonists Agonists (e.g., Acetylcholine, Shear Stress) Receptor Receptor Agonists->Receptor PLC PLC Receptor->PLC IP3 IP3 PLC->IP3 ER Endoplasmic Reticulum IP3->ER Ca2 Ca²⁺ ER->Ca2 release Calmodulin Calmodulin Ca2->Calmodulin eNOS_inactive eNOS (inactive) Calmodulin->eNOS_inactive activates eNOS_active eNOS (active) eNOS_inactive->eNOS_active NO Nitric Oxide (NO) eNOS_active->NO O₂, NADPH L_Arginine L-Arginine L_Arginine->eNOS_active sGC sGC NO->sGC activates cGMP cGMP sGC->cGMP GTP GTP GTP->sGC PKG PKG cGMP->PKG activates Vasodilation Vasodilation PKG->Vasodilation Experimental_Workflow start Start grouping Divide Animals into Groups start->grouping wt_control Wild-Type (WT) Control grouping->wt_control enos_ko eNOS Knockout (eNOS-/-) grouping->enos_ko wt_this compound WT + this compound grouping->wt_this compound treatment Administer this compound or Vehicle wt_control->treatment Vehicle measurement Measure Physiological Parameter (e.g., Blood Pressure, Vascular Reactivity) enos_ko->measurement wt_this compound->treatment treatment->measurement analysis Data Analysis and Comparison measurement->analysis end End analysis->end

References

A Comparative Analysis of PTIO and Nitric Oxide Synthase (NOS) Inhibitors for Nitric Oxide Modulation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive, data-driven comparison of 2-phenyl-4,4,5,5-tetramethylimidazoline-1-oxyl-3-oxide (PTIO), a direct nitric oxide (NO) scavenger, and nitric oxide synthase (NOS) inhibitors, a class of compounds that block NO production. This analysis is intended to assist researchers in selecting the appropriate tool for modulating nitric oxide signaling in experimental settings.

Executive Summary

Nitric oxide (NO) is a critical signaling molecule involved in a vast array of physiological and pathological processes. The ability to precisely control NO levels is paramount for research in areas such as cardiovascular disease, neurobiology, and immunology. The two primary pharmacological strategies to reduce NO bioavailability are direct scavenging of the NO molecule and inhibition of its enzymatic synthesis.

This compound and its derivatives, such as carboxy-PTIO (c-PTIO), function as direct scavengers of nitric oxide. They react stoichiometrically with NO, effectively removing it from the biological system. This mechanism offers a rapid and direct method for NO depletion.

NOS inhibitors , on the other hand, target the nitric oxide synthase (NOS) enzymes responsible for producing NO from L-arginine. These inhibitors can be non-selective, targeting all NOS isoforms (nNOS, eNOS, and iNOS), or selective for a particular isoform. This allows for a more targeted approach to modulating NO production from specific cellular sources.

This guide will delve into a comparative analysis of these two approaches, presenting quantitative data on their efficacy, selectivity, and mechanisms of action, along with detailed experimental protocols for their use and evaluation.

Data Presentation: Quantitative Comparison

The following tables summarize key quantitative parameters for this compound and commonly used NOS inhibitors.

Table 1: Efficacy and Potency

CompoundMechanism of ActionTargetPotency MetricValueReferences
This compound/c-PTIONO ScavengerNitric OxideReaction Rate Constant (k)~104 M-1s-1[1]
L-NAMENOS InhibitornNOS (bovine), eNOS (human), iNOS (murine)Ki15 nM, 39 nM, 4.4 µM[2]
L-NAMENOS InhibitoreNOS (HUVEC)IC502.7 µM[2]
L-NAMENOS InhibitoriNOS (mouse BV2 cells)IC5018.9 µM[2]
L-NAMENOS InhibitoriNOS (mouse RAW264.7 cells)IC5027.13 µM[2]
L-NMMANOS InhibitornNOSIC504.1 µM
AminoguanidineNOS InhibitoriNOSSelectivity10 to 100-fold more potent against iNOS than constitutive NOS[3]

Table 2: Selectivity Profile

CompoundPrimary Target(s)Known Off-Target Effects/ConsiderationsReferences
This compound/c-PTIONitric OxideCan react with other reactive species. The reaction with NO produces NO2, which can have its own biological effects. The product, carboxy-PTI, may have off-target effects.[4] Caution is advised in interpreting data solely based on this compound's NO scavenging activity.[4][5][4][5]
L-NAMEnNOS, eNOS, iNOS (non-selective)Can induce hypertension in vivo due to inhibition of eNOS.[6][7] May have effects on arginase activity.[6] Long-term administration can lead to feedback activation of NOS expression.[8][6][7][8]
L-NMMAnNOS, eNOS, iNOS (non-selective)Similar to L-NAME, can cause hypertension in vivo.
AminoguanidineiNOS (selective)At higher concentrations, can inhibit constitutive NOS isoforms.[3][9][10][11]

Mechanism of Action and Signaling Pathways

This compound: Direct Nitric Oxide Scavenging

This compound directly interacts with nitric oxide in a radical-radical reaction. This reaction converts the nitronyl nitroxide of this compound into an imino nitroxide, effectively neutralizing the NO molecule.

This compound This compound (Nitronyl Nitroxide) PTI PTI (Imino Nitroxide) This compound->PTI Reacts with NO Nitric Oxide (NO•) NO->PTI NO2 Nitrogen Dioxide (NO2•) PTI->NO2 Byproduct cluster_NOS Nitric Oxide Synthase (NOS) cluster_products Products L_Arginine L-Arginine NOS_Enzyme NOS Enzyme L_Arginine->NOS_Enzyme Binds to NOS_Inhibitor NOS Inhibitor (e.g., L-NAME, L-NMMA) NOS_Inhibitor->NOS_Enzyme Competitively Inhibits NO Nitric Oxide (NO) NOS_Enzyme->NO Produces L_Citrulline L-Citrulline NOS_Enzyme->L_Citrulline Produces NO Nitric Oxide (NO) sGC Soluble Guanylate Cyclase (sGC) NO->sGC Activates GTP GTP cGMP cGMP GTP->cGMP Converted by sGC PKG Protein Kinase G (PKG) cGMP->PKG Activates Downstream Downstream Effectors PKG->Downstream Phosphorylates Response Physiological Response (e.g., Vasodilation) Downstream->Response Leads to Start Start: Cell Culture Stimulus Induce NO Production (e.g., with LPS + IFN-γ) Start->Stimulus Treatment Treatment Groups Stimulus->Treatment Control Control (Vehicle) Treatment->Control PTIO_group This compound Treatment->PTIO_group NOSi_group NOS Inhibitor (e.g., L-NAME) Treatment->NOSi_group Assay Assays Control->Assay PTIO_group->Assay NOSi_group->Assay Griess Griess Assay (Measure Nitrite) Assay->Griess Cell_response Measure Cellular Response (e.g., Cytokine production, Cell viability) Assay->Cell_response Analysis Data Analysis and Comparison Griess->Analysis Cell_response->Analysis

References

A Comparative Guide to Nitric Oxide (NO) Probes for Live-Cell Imaging: PTIO vs. Fluorescent Alternatives

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the accurate detection of nitric oxide (NO) in living cells is paramount to understanding its diverse roles in physiological and pathological processes. This guide provides an objective comparison of the classical NO scavenger, PTIO, with commonly used fluorescent NO probes, supported by experimental data and detailed protocols to aid in the selection of the most appropriate tool for your research needs.

Nitric oxide is a transient and highly reactive signaling molecule, making its direct measurement in biological systems a significant challenge. Various methods have been developed to detect and quantify NO, each with its own set of advantages and limitations. This guide focuses on the comparison of 2-phenyl-4,4,5,5-tetramethylimidazoline-1-oxyl-3-oxide (this compound), a non-fluorescent NO scavenger, with two major classes of fluorescent NO probes: the diaminofluorescein (DAF) family and genetically encoded NO sensors (geNOps).

Performance Comparison of NO Probes

The selection of an appropriate NO probe is critical for obtaining reliable and meaningful data in live-cell imaging experiments. The following table summarizes the key performance characteristics of this compound, the DAF family of fluorescent dyes, copper-based fluorescent probes, and genetically encoded NO sensors (geNOps).

FeatureThis compound/cthis compoundDiaminofluorescein (DAF) Probes (e.g., DAF-FM)Copper-Based Fluorescent ProbesGenetically Encoded NO Sensors (geNOps)
Detection Method Electron Paramagnetic Resonance (EPR) or indirect assessment by observing the reversal of NO-mediated effects.Fluorescence MicroscopyFluorescence MicroscopyFluorescence Microscopy
Quantum Yield N/A (non-fluorescent)Low (e.g., DAF-FM ≈ 0.005), but increases significantly upon reaction with NO (e.g., DAF-FM-T ≈ 0.81).[1][2]Varies depending on the specific probe.Varies depending on the fluorescent protein used.
Selectivity for NO Reacts with NO, but can also react with other reactive species like NO2 and superoxide.[3] Its reaction with NO can also produce NO2, which has its own biological effects.[4]Generally good for NO, but can react with other reactive nitrogen species (RNS) and its fluorescence can be affected by ascorbic acid.[5]High selectivity for direct NO detection.[6]High specificity for NO due to the specific NO-binding domain.
Photostability N/AThe NO-adduct of DAF-FM is more photostable than that of DAF-2.[2] However, photobleaching can still be a concern in long-term imaging.Generally good photostability.Photostability is dependent on the fused fluorescent protein.
Cell Permeability Cell-permeable.[4]The diacetate forms (e.g., DAF-FM diacetate) are cell-permeant and are hydrolyzed by intracellular esterases to the cell-impermeant form.[2]Cell-permeable.Requires transfection or transduction to be expressed within cells.
Cytotoxicity Can be cytotoxic at higher concentrations and its degradation products may have biological effects.[4]Generally low cytotoxicity at working concentrations.[7]Cytotoxicity varies depending on the copper complex and its concentration.[8]Generally low cytotoxicity as they are protein-based.
Reversibility Irreversible reaction with NO.Irreversible reaction.Some probes exhibit reversible binding, while others are irreversible.[6]Reversible, allowing for the tracking of dynamic changes in NO concentration.[4]
Temporal Resolution Fast reaction with NO.Fast reaction, allowing for real-time imaging.Fast response to NO.Enables real-time imaging of NO dynamics.[4]
Spatial Resolution Limited spatial resolution with EPR.High spatial resolution with fluorescence microscopy.High spatial resolution with fluorescence microscopy.High subcellular resolution is achievable by targeting the sensor to specific organelles.

Signaling Pathways and Probe Mechanisms

To effectively utilize NO probes, it is essential to understand the underlying biological pathways and the mechanisms by which the probes detect NO.

Nitric Oxide Signaling Pathway

Nitric oxide plays a crucial role in various signaling pathways. One of the most well-characterized is the NO/cGMP pathway, which is critical for smooth muscle relaxation and vasodilation.

NO_Signaling_Pathway cluster_endothelial Endothelial Cell cluster_smooth_muscle Smooth Muscle Cell L_Arginine L-Arginine eNOS eNOS L_Arginine->eNOS produces NO_endo NO eNOS->NO_endo produces NO_sm NO NO_endo->NO_sm diffuses CaM Ca2+/Calmodulin CaM->eNOS activates Agonist Agonist (e.g., Acetylcholine) Receptor Receptor Agonist->Receptor Receptor->CaM sGC Soluble Guanylate Cyclase (sGC) NO_sm->sGC activates cGMP cGMP sGC->cGMP produces GTP GTP GTP->sGC PKG Protein Kinase G (PKG) cGMP->PKG activates Relaxation Smooth Muscle Relaxation PKG->Relaxation

Caption: The NO/cGMP signaling pathway leading to smooth muscle relaxation.

Probe Reaction Mechanisms

The following diagrams illustrate the mechanisms of action for this compound and the DAF family of fluorescent probes.

PTIO_Mechanism This compound This compound (paramagnetic) PTI PTI (paramagnetic) This compound->PTI reacts with NO NO (paramagnetic) NO->PTI NO2 NO₂ PTI->NO2 to form

Caption: Reaction of this compound with nitric oxide.

DAF_Mechanism DAF_DA DAF-FM Diacetate (cell-permeant, non-fluorescent) DAF DAF-FM (cell-impermeant, weakly fluorescent) DAF_DA->DAF hydrolyzed by Esterases Intracellular Esterases DAF_T DAF-FM Triazole (highly fluorescent) DAF->DAF_T reacts with NO NO + O₂ NO->DAF_T

Caption: Mechanism of NO detection by DAF-FM diacetate.

Experimental Protocols

Detailed and consistent experimental protocols are crucial for reproducible results. Below are representative protocols for live-cell imaging of NO using DAF-FM diacetate and genetically encoded NO sensors.

Live-Cell Imaging of NO using DAF-FM Diacetate

This protocol is adapted for cultured adherent cells.

Materials:

  • DAF-FM diacetate (stock solution in DMSO)

  • Pluronic F-127 (optional, to aid in dye loading)

  • Hanks' Balanced Salt Solution (HBSS) or other suitable imaging buffer

  • Cell culture medium

  • Live-cell imaging microscope with appropriate filter sets (excitation/emission ~495/515 nm)

Procedure:

  • Cell Culture: Plate cells on glass-bottom dishes or coverslips suitable for microscopy and culture until they reach the desired confluency.

  • Probe Loading:

    • Prepare a loading solution of 5-10 µM DAF-FM diacetate in serum-free medium or HBSS. To aid in solubilization, you can pre-mix the DAF-FM diacetate with an equal volume of 20% Pluronic F-127.

    • Remove the culture medium from the cells and wash once with warm HBSS.

    • Add the loading solution to the cells and incubate for 20-30 minutes at 37°C in the dark.

  • Washing:

    • Remove the loading solution and wash the cells twice with warm HBSS to remove any extracellular dye.

  • De-esterification:

    • Add fresh, pre-warmed culture medium or HBSS to the cells and incubate for an additional 20-30 minutes at 37°C to allow for complete de-esterification of the probe by intracellular esterases.

  • Imaging:

    • Mount the dish or coverslip on the live-cell imaging microscope.

    • Acquire baseline fluorescence images before stimulating the cells to produce NO.

    • Induce NO production using an appropriate agonist or treatment.

    • Acquire images at regular intervals to monitor the change in fluorescence intensity over time.

DAF_Workflow Start Start: Cultured Cells Prepare_Loading Prepare DAF-FM Diacetate Loading Solution Start->Prepare_Loading Wash_1 Wash Cells with HBSS Prepare_Loading->Wash_1 Incubate_Load Incubate with Loading Solution (20-30 min, 37°C) Wash_1->Incubate_Load Wash_2 Wash Cells to Remove Excess Dye Incubate_Load->Wash_2 Incubate_Deesterify Incubate for De-esterification (20-30 min, 37°C) Wash_2->Incubate_Deesterify Image_Baseline Acquire Baseline Fluorescence Images Incubate_Deesterify->Image_Baseline Stimulate Stimulate NO Production Image_Baseline->Stimulate Image_Time_Lapse Acquire Time-Lapse Images Stimulate->Image_Time_Lapse Analyze Analyze Fluorescence Intensity Changes Image_Time_Lapse->Analyze

Caption: Experimental workflow for live-cell NO imaging using DAF-FM diacetate.

Live-Cell Imaging of NO using Genetically Encoded NO Sensors (geNOps)

This protocol requires the expression of the geNOp in the cells of interest.

Materials:

  • Cells expressing the geNOp of interest

  • Physiological buffer (e.g., HBSS)

  • Live-cell imaging microscope with appropriate filter sets for the specific fluorescent protein

  • Agonist or treatment to induce NO production

Procedure:

  • Cell Preparation: Plate cells expressing the geNOp on glass-bottom dishes or coverslips.

  • Microscope Setup:

    • Place the dish on the microscope stage equipped with an environmental chamber to maintain physiological conditions (37°C, 5% CO₂).

    • Allow the cells to equilibrate on the microscope stage for at least 15-20 minutes.

  • Baseline Imaging:

    • Acquire baseline fluorescence images of the geNOp-expressing cells. For ratiometric sensors, acquire images in both channels.

  • Stimulation:

    • Introduce the NO-inducing agonist or treatment to the cells. This can be done by perfusion or gentle addition to the imaging medium.

  • Time-Lapse Imaging:

    • Immediately begin acquiring a time-lapse series of images to capture the dynamic changes in geNOp fluorescence in response to NO production.

  • Data Analysis:

    • Quantify the change in fluorescence intensity (or ratio for ratiometric sensors) over time in individual cells or regions of interest.

geNOps_Workflow Start Start: Cells Expressing geNOp Equilibrate Equilibrate Cells on Microscope Stage Start->Equilibrate Image_Baseline Acquire Baseline Fluorescence Images Equilibrate->Image_Baseline Stimulate Induce NO Production Image_Baseline->Stimulate Image_Time_Lapse Acquire Time-Lapse Images Stimulate->Image_Time_Lapse Analyze Analyze Fluorescence Changes (Intensity/Ratio) Image_Time_Lapse->Analyze

Caption: Experimental workflow for live-cell NO imaging using genetically encoded NO sensors.

Logical Comparison and Probe Selection

Choosing the right NO probe depends on the specific experimental question. The following diagram illustrates the key considerations for selecting between this compound, fluorescent dyes, and genetically encoded sensors.

Probe_Selection cluster_question Experimental Question cluster_probes Probe Choice cluster_considerations Key Considerations Question What is the primary goal of the experiment? This compound This compound/cthis compound Question->this compound Confirming NO dependence of a biological response (NO scavenging) Fluorescent_Dye Fluorescent Dyes (e.g., DAF-FM) Question->Fluorescent_Dye Real-time imaging of NO in a broad range of cells (ease of use) geNOps Genetically Encoded Sensors (geNOps) Question->geNOps Dynamic and targeted subcellular NO imaging (high specificity and reversibility) PTIO_Cons Limitations: - Indirect detection - Potential off-target effects - Generates NO₂ This compound->PTIO_Cons Dye_Cons Limitations: - Irreversible - Potential for artifacts - Photobleaching Fluorescent_Dye->Dye_Cons geNOps_Cons Limitations: - Requires genetic modification - Expression levels can vary geNOps->geNOps_Cons

Caption: Decision tree for selecting an appropriate NO probe.

Conclusion

Both this compound and fluorescent NO probes are valuable tools for studying the complex biology of nitric oxide. This compound remains a useful tool for confirming the NO-dependency of a physiological response through its scavenging activity. However, for direct visualization and quantification of NO dynamics in live cells, fluorescent probes offer significant advantages in terms of spatial and temporal resolution.

The DAF family of dyes, particularly DAF-FM, provides a sensitive and relatively easy-to-use method for real-time NO imaging. For researchers seeking to investigate the dynamic and targeted subcellular production of NO with high specificity and reversibility, genetically encoded NO sensors represent the current state-of-the-art. The choice of the optimal probe will ultimately depend on the specific experimental goals, the cell type under investigation, and the available instrumentation. By carefully considering the performance characteristics and limitations of each probe, researchers can select the most appropriate tool to advance their understanding of nitric oxide signaling.

References

A Head-to-Head Battle of Nitric Oxide Scavengers: Evaluating the Cost-Effectiveness of PTIO Versus Its Alternatives

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals navigating the complex world of nitric oxide (NO) signaling, the choice of an effective and economical NO scavenger is a critical decision. This guide provides an objective comparison of the widely used 2-phenyl-4,4,5,5-tetramethylimidazoline-1-oxyl-3-oxide (PTIO) with its common alternatives, supported by available data on performance and cost.

Nitric oxide, a fleeting yet pivotal signaling molecule, plays a crucial role in a myriad of physiological and pathological processes. To elucidate its specific functions, researchers often employ NO scavengers to selectively remove it from a biological system. This compound has long been a staple in this field, but a growing number of alternatives are now available, each with its own set of advantages and disadvantages. This comparison aims to equip researchers with the necessary information to make an informed choice based on their experimental needs and budget constraints.

Performance and Cost: A Comparative Analysis

The ideal nitric oxide scavenger should exhibit high specificity, potent scavenging activity, minimal off-target effects, and be cost-effective. The following tables summarize the available data on this compound and its key alternatives.

Table 1: Performance Characteristics of Nitric Oxide Scavengers

CompoundMechanism of ActionTypical Working ConcentrationIC50 ValueKey AdvantagesPotential Disadvantages
This compound Reacts with NO to form the NO2 radical and PTI.10 - 200 µMVaries by assayWell-characterized, commercially available.Can generate reactive nitrogen species.
cthis compound Carboxylated analog of this compound; reacts with NO.10 - 500 µMVaries by assayMore water-soluble than this compound.Can be degraded by cellular components, reducing its efficacy over time.[1][2][3]
Mito-TEMPO Mitochondria-targeted superoxide dismutase mimetic with NO scavenging properties.1 - 20 µMNot widely reported for NOTargets mitochondrial NO, antioxidant properties.Primary action is on superoxide, less specific for NO.
Hydroxocobalamin Vitamin B12 precursor that directly binds to NO.[4][5][6]50 - 200 µMNot typically reportedLow toxicity, clinically used.[4][5]Can have intrinsic biological activity.[4][5][6]
Hemoglobin (cell-free) Heme iron binds to NO with high affinity.[7][8][9]VariesNot applicablePotent NO scavenger, endogenous molecule.Can cause vasoconstriction and oxidative stress.[7][8]

Table 2: Cost-Effectiveness Comparison

CompoundTypical Vendor Price (per 10mg)Estimated Cost per Experiment (assuming 1ml volume at 100µM)
This compound $50 - $100~$0.12 - $0.23
cthis compound $150 - $250[10][11][12][13]~$0.47 - $0.79
Mito-TEMPO >$300>$0.60
Hydroxocobalamin ~$30 - $60~$0.05 - $0.10
Hemoglobin (cell-free) Varies significantly based on purity and sourceVaries

Note: Prices are estimates based on publicly available information from various suppliers and are subject to change. Cost per experiment is a rough calculation and will vary based on the specific experimental setup.

The Nitric Oxide Scavenging and its Impact on the cGMP Signaling Pathway

Nitric oxide's canonical signaling pathway involves the activation of soluble guanylate cyclase (sGC), which in turn catalyzes the production of cyclic guanosine monophosphate (cGMP).[14][15] cGMP acts as a second messenger, mediating many of NO's downstream effects, including smooth muscle relaxation and neurotransmission.[15] NO scavengers, by reducing the bioavailability of NO, effectively inhibit this pathway.[16][17]

NO_cGMP_Pathway cluster_synthesis cGMP Synthesis cluster_degradation cGMP Degradation NO Nitric Oxide (NO) sGC_inactive Soluble Guanylate Cyclase (inactive) NO->sGC_inactive activates sGC_active Soluble Guanylate Cyclase (active) cGMP cGMP sGC_active->cGMP catalyzes conversion GTP GTP GTP->sGC_active PDE Phosphodiesterase (PDE) cGMP->PDE Downstream Downstream Cellular Effects cGMP->Downstream activates GMP GMP PDE->GMP catalyzes degradation Scavenger NO Scavenger (e.g., this compound) Scavenger->NO removes Experimental_Workflow cluster_invitro In Vitro NO Scavenging Assay cluster_incell Cell-Based cGMP Assay A1 Prepare SNP (NO Donor) Solution A2 Add Test Compounds (this compound & Alternatives) A1->A2 A3 Incubate A2->A3 A4 Add Griess Reagent A3->A4 A5 Measure Absorbance (540 nm) A4->A5 A6 Calculate % Scavenging A5->A6 B1 Seed & Grow Cells B2 Pre-incubate with Test Compounds B1->B2 B3 Stimulate with NO Donor B2->B3 B4 Lyse Cells B3->B4 B5 Perform cGMP EIA B4->B5 B6 Measure Signal B5->B6 B7 Quantify cGMP Levels B6->B7

References

Validating cPTIO as a Quencher of DAF-FM Fluorescence: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

In the realm of nitric oxide (NO) research, the fluorescent probe 4-amino-5-methylamino-2',7'-difluorofluorescein (DAF-FM) is a widely utilized tool for the detection and quantification of NO in living cells. To validate the specificity of the DAF-FM signal for NO, researchers often employ the scavenger 2-(4-carboxyphenyl)-4,4,5,5-tetramethylimidazoline-1-oxyl-3-oxide (cPTIO). However, the interaction between cthis compound and the DAF-FM fluorescence signal is not always straightforward quenching. This guide provides a comparative analysis of the effects of cthis compound on DAF-FM fluorescence, supported by experimental data, to aid researchers in the accurate interpretation of their findings.

The Complex Interaction of cthis compound and DAF-FM

While cthis compound is known to scavenge NO, its effect on DAF-FM fluorescence can be multifaceted. Under certain conditions, cthis compound has been observed to enhance, rather than quench, the fluorescence of the DAF-FM triazole product (DAF-FM-T).[1][2] This paradoxical effect is thought to arise from the oxidation of NO to the NO2 radical by cthis compound, which can then lead to the formation of N2O3, a potent nitrosating agent that reacts with DAF-FM to form the fluorescent DAF-FM-T.[1] Furthermore, cthis compound's intense blue color can also interfere with fluorescence measurements by absorbing light in a similar spectral range.[1][3]

Therefore, careful validation of the quenching effect of cthis compound is crucial for each experimental setup. The following sections provide a summary of reported experimental data, a detailed protocol for validation, and a visual representation of the underlying signaling and experimental workflows.

Comparative Data on cthis compound's Effect on DAF-FM Fluorescence

The following table summarizes experimental findings on the impact of cthis compound on DAF-FM fluorescence under various conditions. This data highlights the variable nature of the interaction and underscores the importance of empirical validation.

Experimental Condition cthis compound Concentration Observed Effect on DAF-FM Fluorescence Reference
Cell cultures treated with salicylic acid (SA) to induce NO100 µMEffective reduction of DAF-FM fluorescence.[1][1]
In vitro reaction with 380 nM NO5 µMRapid increase in DAF-FM fluorescence.[3][3]
In vitro reaction with 380 nM NO100 µMNo quenching of DAF-FM fluorescence.[3][3]
In vitro, after DAF-FM reaction with NO100 µMAbsorption of approximately 18% of the initial fluorescence.[3][3]
Live zebrafish embryosNot specifiedWeak effect on DAF-FM staining.[2][2]
Tobacco cell suspensions with cryptogein500 µMQuenching of DAF-2 fluorescence (a related probe).[4][4]

Experimental Protocol for Validating cthis compound Quenching

This protocol outlines the key steps to validate the quenching of DAF-FM fluorescence by cthis compound in your specific experimental system.

Materials:

  • DAF-FM diacetate

  • cthis compound

  • Nitric oxide donor (e.g., S-nitroso-N-acetyl-DL-penicillamine - SNAP)

  • Cell culture medium or appropriate buffer

  • Fluorescence microscope or plate reader with excitation/emission filters for ~495 nm/515 nm

  • Control and experimental cells/tissues

Procedure:

  • Cell Preparation and DAF-FM Loading:

    • Plate and culture cells to the desired confluency.

    • Prepare a stock solution of DAF-FM diacetate in anhydrous DMSO.[5]

    • Dilute the DAF-FM diacetate stock solution in a suitable buffer to a final working concentration (typically 1-10 µM).[5]

    • Remove the culture medium and wash the cells with the buffer.

    • Incubate the cells with the DAF-FM diacetate working solution for 20-60 minutes at 37°C to allow for cell loading and de-esterification to DAF-FM.[5]

    • Wash the cells to remove excess probe and replace with fresh buffer or medium.[5]

    • Incubate for an additional 15-30 minutes to allow for complete de-esterification.[5]

  • Experimental Treatments:

    • Control Group: Cells loaded with DAF-FM without any treatment.

    • NO Donor Group: Treat DAF-FM loaded cells with a known concentration of an NO donor (e.g., SNAP) to induce fluorescence.

    • cthis compound Control Group: Treat DAF-FM loaded cells with the desired concentration of cthis compound alone to assess any intrinsic effects on fluorescence.

    • Quenching Validation Group: Pre-incubate DAF-FM loaded cells with cthis compound for a specific duration (e.g., 10-60 minutes) before adding the NO donor.[1]

  • Fluorescence Measurement:

    • Measure the fluorescence intensity of all groups using a fluorescence microscope or plate reader with excitation at ~495 nm and emission at ~515 nm.[3][5]

    • Acquire images or readings at different time points to assess the kinetics of the response.

  • Data Analysis:

    • Quantify the fluorescence intensity for each group.

    • Compare the fluorescence of the "Quenching Validation Group" to the "NO Donor Group." A significant decrease in fluorescence in the presence of cthis compound validates its quenching effect under your experimental conditions.

    • Compare the "cthis compound Control Group" to the "Control Group" to determine if cthis compound itself affects the background fluorescence.

Visualizing the Pathways and Workflows

To further clarify the processes involved, the following diagrams illustrate the nitric oxide signaling pathway leading to DAF-FM fluorescence and the experimental workflow for validating cthis compound quenching.

NO_Signaling_Pathway cluster_activation Cellular Activation cluster_detection Fluorescence Detection Stimulus Stimulus NOS Nitric Oxide Synthase (NOS) Stimulus->NOS NO Nitric Oxide (NO) NOS->NO generates L-Arginine L-Arginine L-Arginine->NOS DAF-FM_DA DAF-FM Diacetate (Cell Permeable) Esterases Esterases DAF-FM_DA->Esterases enters cell DAF-FM DAF-FM (Non-fluorescent) Esterases->DAF-FM de-esterifies DAF-FM_T DAF-FM Triazole (Fluorescent) DAF-FM->DAF-FM_T reacts with oxidized NO species NO->DAF-FM_T indirectly leads to cthis compound cthis compound cthis compound->NO scavenges Experimental_Workflow Start Start Cell_Culture Prepare and Culture Cells Start->Cell_Culture DAF_Loading Load Cells with DAF-FM Diacetate Cell_Culture->DAF_Loading Treatment_Groups Divide into Treatment Groups DAF_Loading->Treatment_Groups Control Control (DAF-FM only) Treatment_Groups->Control NO_Donor NO Donor (DAF-FM + NO Donor) Treatment_Groups->NO_Donor cPTIO_Control cthis compound Control (DAF-FM + cthis compound) Treatment_Groups->cPTIO_Control Quenching Quenching Validation (DAF-FM + cthis compound + NO Donor) Treatment_Groups->Quenching Fluorescence_Measurement Measure Fluorescence (Ex: 495nm, Em: 515nm) Control->Fluorescence_Measurement NO_Donor->Fluorescence_Measurement cPTIO_Control->Fluorescence_Measurement Quenching->Fluorescence_Measurement Data_Analysis Analyze and Compare Fluorescence Intensity Fluorescence_Measurement->Data_Analysis End End Data_Analysis->End

References

A Comparative Guide to the Cellular Effects of PTIO, a Nitric Oxide Scavenger

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the effects of 2-phenyl-4,4,5,5-tetramethylimidazoline-1-oxyl-3-oxide (PTIO) and its carboxylated derivative (c-PTIO) across various cell types. As potent scavengers of nitric oxide (NO), a critical signaling molecule, this compound and its analogs are invaluable tools in elucidating the roles of NO in physiological and pathological processes. This document summarizes key experimental findings, presents detailed methodologies, and visualizes relevant pathways to support your research and development endeavors.

Overview of this compound and its Mechanism of Action

This compound is a stable radical compound that directly scavenges nitric oxide, leading to the formation of nitrogen dioxide (NO₂) and the corresponding imino nitroxide. This reaction effectively removes NO from the biological system, allowing researchers to investigate NO-dependent pathways. Its water-soluble analog, c-PTIO, is frequently used in cell culture experiments.

However, it is crucial to note that the effects of these scavengers can be complex. The reaction product, NO₂, can have its own biological activity, and byproducts of this compound itself may influence cellular processes, warranting careful interpretation of experimental results.[1][2]

Comparative Effects of this compound on Different Cell Types

The cellular response to NO scavenging by this compound is highly dependent on the cell type and the specific role that NO plays in its signaling cascades. The following sections and tables summarize the observed effects on hematopoietic, endothelial, neuronal, and immune cells.

Hematopoietic Progenitor Cells

In murine hematopoietic progenitor cells, c-PTIO has been shown to have a stimulatory effect on proliferation and differentiation. This suggests that endogenous NO may act as a negative regulator of hematopoiesis in certain contexts.

Cell TypeAgentConcentrationObserved EffectQuantitative DataReference
Murine Hematopoietic Progenitor Cellsc-PTIONot SpecifiedPromoted colony formation2.2-fold increase with erythropoietin and IL-6; 1.7-fold increase with erythropoietin and SCF.[3][3]
Murine Bone Marrow Cellsc-PTIONot SpecifiedIncreased Colony-Forming Cells (CFC) and Colony-Forming Units in Spleen (CFU-S) in liquid culture.~1.8-fold increase in CFC and ~1.7-fold increase in CFU-S after 7 days.[3][3]
Endothelial Cells

Endothelial cells are a primary source of NO, which plays a crucial role in vasodilation through the cGMP signaling pathway. As expected, this compound derivatives interfere with this process.

Cell TypeAgentEffectQuantitative DataReference
Endothelial CellsCarboxy-PTIOPotently inhibited NO-induced accumulation of cGMP.Data not specified.[1][1]
Rabbit Arteries (Aorta, Femoral, Renal, Mesenteric, Pulmonary)Carboxy-PTIOProduced concentration-dependent contractions and inhibited acetylcholine-induced relaxation.Inhibition varied by vessel type.[4][4]
Neuronal Cells

Nitric oxide in the nervous system has diverse roles, acting as a neurotransmitter and neuromodulator, and is implicated in both neuroprotection and neurotoxicity. The effect of this compound in neuronal models often reveals the underlying function of NO in the specific experimental context.

Cell TypeAgentContextEffectReference
Chick Retinal NeuronsThis compoundNeuroprotection by NO donor (SNAP)Blocked the neuroprotective effect of the NO donor.[5][5]
Rat C6 Glioma CellsCarboxy-PTIODopamine uptake inhibition by NO donorsParadoxically potentiated the inhibition of dopamine uptake, an effect attributed to its reaction product (carboxy-PTI).[6][6]
Immune Cells

Nitric oxide is a key mediator in the immune system, produced in large amounts by cells like macrophages and myeloid-derived suppressor cells (MDSCs) to regulate immune responses and for host defense.

Cell TypeAgentContextEffectQuantitative DataReference
Myeloid-Derived Suppressor Cells (MDSCs) from B16 Melanoma-bearing miceCarboxy-PTIOT-cell suppression by MDSCsReduced the immunosuppressive activity of MDSCs.Restored proliferation of antigen-specific T-cells from 38.7% to 97.6% in the presence of MDSCs.[1][1]
Human Melanoma Cells (A375-S2)Carboxy-PTIOPhysalin A-induced apoptosis and autophagySuppressed NO expression and reversed physalin A-induced effects on mTOR signaling.[7][7]

Comparison with Alternative Nitric Oxide Modulators

While this compound acts as a direct scavenger, other compounds modulate the NO pathway through different mechanisms. Understanding these differences is crucial for selecting the appropriate tool for a given research question.

AgentMechanism of ActionPrimary EffectIC₅₀/Ki
This compound/c-PTIO Direct scavenger of Nitric OxideRapidly removes NO from the systemN/A (Stoichiometric reaction)
L-NAME (N(G)-Nitro-L-arginine methyl ester)Competitive inhibitor of Nitric Oxide Synthase (NOS)Prevents the synthesis of NOeNOS: Kᵢ of 39 nM; nNOS: Kᵢ of 15 nM; iNOS: Kᵢ of 4.4 µM.[8]
Methylene Blue Inhibitor of soluble Guanylyl Cyclase (sGC)Blocks the downstream effects of NO by preventing cGMP formation. Also has some NO scavenging and NOS inhibition properties.[3][9]sGC: ~60 µM; NOS: IC₅₀ of 5.3-9.2 µM.[4]

Experimental Protocols

Cell Viability Assessment using MTT Assay

This colorimetric assay measures the metabolic activity of cells, which is indicative of their viability.

  • Cell Plating: Seed cells in a 96-well plate at a density of 1 x 10⁴ to 1 x 10⁵ cells/well and incubate for 24 hours.

  • Treatment: Treat the cells with the desired concentrations of this compound or other compounds for the specified duration (e.g., 24-72 hours). Include untreated and vehicle controls.

  • MTT Addition: Add 10-20 µL of MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent, such as DMSO, to each well to dissolve the purple formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Express the results as a percentage of the viability of the untreated control cells.

Apoptosis Detection using TUNEL Assay

The TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) assay detects DNA fragmentation, a hallmark of late-stage apoptosis.

  • Cell Preparation: Culture and treat cells on coverslips or chamber slides.

  • Fixation: Fix the cells with 4% paraformaldehyde in PBS for 15-30 minutes at room temperature.

  • Permeabilization: Permeabilize the cells with a solution containing 0.1% Triton X-100 in 0.1% sodium citrate for 2 minutes on ice.

  • TUNEL Reaction: Add the TUNEL reaction mixture, containing TdT enzyme and labeled nucleotides (e.g., Br-dUTP or fluorescently-labeled dUTP), to the cells and incubate for 60 minutes at 37°C in a humidified chamber, protected from light.

  • Detection: If using Br-dUTP, follow with an anti-BrdU antibody conjugated to a fluorescent dye. If using a directly labeled nucleotide, proceed to counterstaining.

  • Counterstaining: Stain the cell nuclei with a DNA dye such as DAPI or Hoechst.

  • Imaging: Mount the coverslips and visualize the cells using a fluorescence microscope. Apoptotic cells will show bright nuclear fluorescence from the incorporated labeled nucleotides.

T-Cell Proliferation Assay using CFSE

Carboxyfluorescein succinimidyl ester (CFSE) is a fluorescent dye that allows for the tracking of cell divisions by flow cytometry.

  • Cell Labeling: Resuspend isolated T-cells in PBS at 1-10 x 10⁶ cells/mL. Add CFSE to a final concentration of 1-5 µM and incubate for 10 minutes at 37°C.

  • Quenching: Quench the reaction by adding 5 volumes of cold complete culture medium.

  • Washing: Wash the cells 2-3 times with complete medium to remove unbound CFSE.

  • Cell Culture and Stimulation: Plate the labeled T-cells and add the desired stimulus (e.g., anti-CD3/CD28 antibodies, antigens). If investigating the effect of this compound, add it to the culture at the desired concentrations.

  • Incubation: Culture the cells for 3-5 days to allow for proliferation.

  • Flow Cytometry Analysis: Harvest the cells and analyze them on a flow cytometer. Each cell division results in a halving of the CFSE fluorescence intensity, allowing for the quantification of proliferating cells.

Visualizing Pathways and Workflows

Nitric Oxide Signaling Pathway and this compound Interference

The canonical pathway for NO-mediated smooth muscle relaxation and the point of intervention for this compound are illustrated below.

MTT_Workflow start Start plate_cells Plate cells in 96-well plate start->plate_cells incubate_24h_1 Incubate 24h (Cell Adherence) plate_cells->incubate_24h_1 add_treatment Add this compound / Test Compounds incubate_24h_1->add_treatment incubate_treatment Incubate for desired duration (e.g., 24-72h) add_treatment->incubate_treatment add_mtt Add MTT Reagent incubate_treatment->add_mtt incubate_mtt Incubate 2-4h (Formazan formation) add_mtt->incubate_mtt solubilize Add Solubilizer (e.g., DMSO) incubate_mtt->solubilize read_absorbance Read Absorbance at 570nm solubilize->read_absorbance analyze Analyze Data (% Viability vs Control) read_absorbance->analyze end_node End analyze->end_node Logical_Relationship NO_Signal Endogenous or Exogenous NO Signal NO_Scavenged NO is Scavenged Downstream_Blocked NO-dependent Pathway is Blocked NO_Signal->Downstream_Blocked Activates PTIO_Intro Introduce this compound PTIO_Intro->NO_Scavenged NO_Scavenged->Downstream_Blocked Prevents Activation Observed_Effect Observe Cellular Effect (e.g., Change in proliferation, apoptosis, cGMP levels) Downstream_Blocked->Observed_Effect Leads to Conclusion Conclude that the observed effect is NO-dependent Observed_Effect->Conclusion

References

A Comparative Guide to PTIO and Other Nitronyl Nitroxides for Nitric Oxide Scavenging

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of 2-phenyl-4,4,5,5-tetramethylimidazoline-1-oxyl-3-oxide (PTIO) and its derivatives, a prominent class of nitronyl nitroxides used for the detection and scavenging of nitric oxide (NO). We present quantitative data, detailed experimental protocols, and visual diagrams of key mechanisms and workflows to aid in the selection and application of these compounds in research and development.

Introduction to Nitronyl Nitroxides as NO Scavengers

Nitronyl nitroxides (NNs) are stable organic radicals widely employed as specific scavengers and detectors of nitric oxide.[1] Their utility stems from a characteristic and stoichiometric reaction with NO, which converts the nitronyl nitroxide (NNO) into a corresponding iminonitroxide (INO). This transformation is accompanied by a distinct change in the Electron Paramagnetic Resonance (EPR) spectrum, making it a powerful tool for the specific detection and quantification of NO.[2] The most common members of this class are this compound and its water-soluble analog, 2-(4-carboxyphenyl)-PTIO (c-PTIO).

The fundamental reaction involves the nitronyl nitroxide scavenging NO to produce an iminonitroxide and a nitrogen dioxide (•NO₂) radical.[3] This reaction forms the basis of their application in studying NO-mediated signaling pathways and as potential therapeutic agents to mitigate NO-induced cellular damage.

Quantitative Performance Comparison

The efficacy of nitronyl nitroxides as NO scavengers can be compared based on their reaction kinetics and redox properties. While various derivatives exist, this compound and c-PTIO are the most extensively characterized. The rate constants for their reaction with NO are very similar, falling in the range of 10⁴ M⁻¹s⁻¹.[1]

CompoundStructureRate Constant (k) with •NO (M⁻¹s⁻¹)Reduction Potential (E'₀) (mV vs. NHE)Key Characteristics
This compound 2-phenyl-4,4,5,5-tetramethylimidazoline-1-oxyl-3-oxide~ 1 x 10⁴[1]915 ± 10 (Oxoammonium/Nitroxide)[4]Lipophilic, suitable for use in non-aqueous environments or membrane studies.
c-PTIO 2-(4-carboxyphenyl)-4,4,5,5-tetramethylimidazoline-1-oxyl-3-oxide~ 1 x 10⁴[1]936 ± 21 (Oxoammonium/Nitroxide)[4]Hydrophilic due to the carboxyl group, providing excellent solubility in aqueous buffers for biological experiments.[2]
PTM Phenyl-tetramethyl-imidazoline (general class)Varies with substitutionVaries with substitutionProperties can be tuned by altering substituents on the phenyl ring to modify lipophilicity, stability, and reactivity.

Experimental Protocols

Nitric Oxide Scavenging Assay using EPR Spectroscopy

This method provides direct and specific detection of NO by monitoring the spectral transformation of the nitronyl nitroxide to an iminonitroxide.

Methodology:

  • Sample Preparation: Prepare the sample solution suspected of containing NO (e.g., cell culture supernatant, protein solution) in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4).

  • Spin Trap Addition: Add a known concentration of the nitronyl nitroxide (e.g., 100 µM c-PTIO) to the sample solution. The concentration should be carefully selected; it must be high enough to effectively trap the NO but not so high that it completely masks the signal of the resulting iminonitroxide.[2]

  • EPR Measurement:

    • Transfer the mixture (typically 40-50 µL) into a capillary micropipette.[2]

    • Place the capillary into a standard rectangular EPR cavity.

    • Acquire the X-band EPR spectrum at room temperature.

  • Typical EPR Spectrometer Settings:

    • Microwave Frequency: ~9.87 GHz[2]

    • Microwave Power: 20 mW[2]

    • Modulation Amplitude: 0.5 - 1.0 G[2]

    • Sweep Width: 70 G (centered at ~3517 G)[2]

    • Gain: 60 dB[2]

    • Sweep Time: 164 s[2]

  • Quantification: The amount of NO scavenged is determined by the change in the EPR signal. The initial 5-line spectrum of the nitronyl nitroxide will convert to a more complex multi-line spectrum characteristic of the iminonitroxide.[2] The concentration of the formed iminonitroxide can be quantified by double integration of its EPR signal and comparison with a standard of known concentration.

G cluster_prep Sample Preparation cluster_epr EPR Measurement cluster_analysis Data Analysis Sample Biological Sample (e.g., cell culture) Buffer Add Phosphate Buffer (pH 7.4) Sample->Buffer NN Add Nitronyl Nitroxide (e.g., 100 µM c-PTIO) Buffer->NN Capillary Load into Capillary Tube NN->Capillary Spectrometer Place in EPR Spectrometer Capillary->Spectrometer Acquire Acquire Spectrum (X-Band, Room Temp) Spectrometer->Acquire Spectrum_NNO Observe 5-Line NNO Spectrum Acquire->Spectrum_NNO No NO Present Spectrum_INO Observe Multi-Line INO Spectrum Acquire->Spectrum_INO NO Present Quantify Quantify INO Signal (Double Integration) Spectrum_INO->Quantify

EPR Workflow for NO Detection
Indirect NO Scavenging Assay using Griess Reagent

This colorimetric assay measures NO scavenging activity by quantifying the amount of nitrite (NO₂⁻), a stable and measurable product of NO's spontaneous reaction with oxygen in aqueous solution. A decrease in the expected nitrite concentration in the presence of a scavenger indicates its activity.

Methodology:

  • NO Generation: Generate NO in vitro using a donor like sodium nitroprusside (SNP). Prepare a solution of 10 mM SNP in phosphate-buffered saline (PBS, pH 7.4).

  • Scavenging Reaction:

    • In a 96-well plate, mix 0.5 mL of the 10 mM SNP solution with 1 mL of various concentrations of the nitronyl nitroxide compound dissolved in buffer.

    • Incubate the mixture at 25°C for 180 minutes.

    • A control sample should be prepared with buffer instead of the scavenger solution.

  • Griess Reagent Preparation: Prepare the Griess reagent by mixing equal volumes of 1% sulfanilamide in 2.5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in 2.5% phosphoric acid. This reagent should be prepared fresh before use.

  • Color Development:

    • After incubation, add an equal volume of the freshly prepared Griess reagent to each well.

    • Allow the color to develop for 10-15 minutes at room temperature. The reaction of nitrite with the Griess reagent produces a purple azo dye.

  • Measurement: Measure the absorbance of the solution at 540-550 nm using a microplate reader.

  • Calculation: The percentage of NO scavenged is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] * 100 Where A_control is the absorbance of the control and A_sample is the absorbance in the presence of the nitronyl nitroxide.

Signaling Pathway: Inhibition of NO-Mediated Guanylyl Cyclase Activation

Nitric oxide is a key signaling molecule that activates soluble guanylyl cyclase (sGC), leading to the conversion of GTP to cyclic GMP (cGMP). cGMP, in turn, activates Protein Kinase G (PKG), which mediates various physiological responses, including smooth muscle relaxation and vasodilation. Nitronyl nitroxides intervene at the very beginning of this cascade by scavenging NO, thereby preventing the activation of sGC and inhibiting all downstream signaling events.

G cluster_activation sGC Activation NO Nitric Oxide (NO) sGC_inactive Soluble Guanylyl Cyclase (Inactive) NO->sGC_inactive Activates NO->Inhibition INO Iminonitroxide + NO₂ NO->INO NN Nitronyl Nitroxide (e.g., this compound) NN->Inhibition NN->INO Reaction sGC_active Soluble Guanylyl Cyclase (Active) cGMP cGMP sGC_active->cGMP Catalyzes GTP GTP GTP->sGC_active PKG Protein Kinase G (PKG) cGMP->PKG Activates Response Physiological Response (e.g., Smooth Muscle Relaxation) PKG->Response Phosphorylates Targets Inhibition->sGC_inactive Inhibition

Inhibition of the NO/cGMP Pathway

References

Safety Operating Guide

Proper Disposal of PTIO: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents is a critical component of laboratory safety and regulatory compliance. This guide provides essential information and step-by-step procedures for the safe disposal of PTIO (2-Phenyl-4,4,5,5-tetramethylimidazoline-1-oxyl 3-oxide), a stable free radical commonly used as a nitric oxide (NO) scavenger.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is imperative to consult your institution's specific safety protocols and the material's Safety Data Sheet (SDS). When handling solid this compound, appropriate personal protective equipment (PPE) must be worn to prevent inhalation and skin contact.

Recommended Personal Protective Equipment (PPE):

  • Respiratory Protection: A dust mask (N95 or equivalent) is necessary when handling the powder form to avoid inhalation.

  • Eye Protection: Chemical safety goggles or a face shield should be worn to protect against accidental splashes or dust.

  • Hand Protection: Chemical-resistant gloves are required to prevent skin contact.

Hazardous Waste Classification

Step-by-Step Disposal Procedures

The following is a general procedural guide for the disposal of this compound. Always follow your institution's specific hazardous waste management guidelines.

  • Waste Collection:

    • Collect waste this compound, including any unused or expired material, in its original container or a clearly labeled, compatible waste container.

    • Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's waste management plan.

  • Container Management:

    • Ensure the waste container is in good condition and securely sealed to prevent leaks or spills.

    • Label the container clearly with "Hazardous Waste" and the full chemical name: "2-Phenyl-4,4,5,5-tetramethylimidazoline-1-oxyl 3-oxide (this compound)".

  • Disposal of Contaminated Materials:

    • Any materials contaminated with this compound, such as gloves, weighing papers, or absorbent pads, must also be disposed of as hazardous waste.

    • Collect these materials in a separate, clearly labeled hazardous waste bag or container.

  • Empty Container Disposal:

    • Empty containers that held this compound should be treated as hazardous waste and not be reused. These containers must be disposed of in accordance with institutional and regulatory guidelines for hazardous waste.

  • Arranging for Pickup:

    • Store the sealed and labeled hazardous waste container in a designated satellite accumulation area.

    • Contact your institution's Environmental Health and Safety (EHS) department to arrange for the collection and disposal of the hazardous waste.

Quantitative Data Summary

PropertyDataSource
Chemical Formula C₁₃H₁₇N₂O₂Sigma-Aldrich
Molecular Weight 233.29 g/mol Sigma-Aldrich
Form PowderSigma-Aldrich
Storage Temperature 2-8°CSigma-Aldrich
Storage Class 11 (Combustible Solids)Sigma-Aldrich

This compound Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound and associated waste.

PTIO_Disposal_Workflow cluster_preparation Preparation cluster_waste_collection Waste Collection & Segregation cluster_storage_disposal Storage & Disposal A Consult SDS and Institutional Protocols B Wear Appropriate PPE (Gloves, Goggles, Dust Mask) A->B C Collect Waste this compound in a Labeled, Sealed Container B->C D Collect Contaminated Materials (e.g., gloves, wipes) Separately B->D E Treat Empty this compound Containers as Hazardous Waste B->E F Store Waste in Designated Satellite Accumulation Area C->F D->F E->F G Contact Environmental Health & Safety (EHS) for Waste Pickup F->G H Proper Disposal by Licensed Hazardous Waste Vendor G->H

Caption: Logical workflow for the safe disposal of this compound.

Essential Safety and Operational Guide for Handling PTIO

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides critical safety and logistical information for the handling and disposal of PTIO (2-Phenyl-4,4,5,5-tetramethylimidazoline-1-oxyl-3-oxide), a stable free radical scavenger often utilized in the study of nitric oxide (NO) and its biological effects. Adherence to these procedures is essential to ensure a safe laboratory environment.

Chemical Identification and Properties

PropertyValue
Chemical Name 2-Phenyl-4,4,5,5-tetramethylimidazoline-1-oxyl-3-oxide
Synonyms This compound, 2-Phenyl-4,4,5,5-tetramethylimidazoline-3-oxide-1-oxyl
CAS Number 18390-00-6[1][2][3]
Molecular Formula C₁₃H₁₇N₂O₂[2][3][4]
Molecular Weight 233.29 g/mol [3]
Appearance Blue to dark blue powder[5]
Storage Temperature 2-8°C[3] or ≤ -10 °C[5]

Personal Protective Equipment (PPE)

When handling this compound powder, the following personal protective equipment is mandatory to minimize exposure and ensure personal safety.

PPE CategorySpecific RecommendationRationale
Respiratory Protection N95 (US) or equivalent dust mask[3]To prevent inhalation of the powder.
Eye Protection Safety glasses with side shields or goggles[3]To protect eyes from dust particles.
Hand Protection Chemical-resistant gloves (e.g., nitrile)[3]To prevent skin contact.
Body Protection Laboratory coatTo protect skin and clothing from contamination.

Handling and Operational Procedures

Engineering Controls:

  • Handle this compound in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.

Procedural Steps for Handling:

  • Preparation: Before handling, ensure all necessary PPE is worn correctly. Prepare the work area by covering surfaces with absorbent, disposable bench paper.

  • Weighing: If weighing the powder, do so in a fume hood or a ventilated balance enclosure to contain any airborne particles.

  • Dissolving: When preparing solutions, add the this compound powder slowly to the solvent to avoid splashing. This compound is soluble in DMF, DMSO, and ethanol[4].

  • Post-Handling: After handling, thoroughly wash hands and any exposed skin with soap and water. Clean all equipment and the work area to remove any residual contamination.

First Aid Measures

In the event of exposure, immediate action is crucial.

Exposure RouteFirst Aid Procedure
Inhalation Move the individual to fresh air. If breathing is difficult, seek medical attention.[2]
Skin Contact Immediately remove contaminated clothing. Rinse the affected skin area with plenty of water for at least 15 minutes.[2]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention if irritation persists.[2]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.

Disposal Plan

All waste contaminated with this compound must be handled as hazardous waste.

  • Solid Waste: Collect any unused this compound powder and contaminated materials (e.g., weigh boats, pipette tips, gloves) in a designated, sealed, and clearly labeled hazardous waste container.

  • Liquid Waste: Collect solutions containing this compound in a separate, labeled hazardous waste container for liquid chemical waste.

  • Disposal: All hazardous waste must be disposed of in accordance with local, state, and federal regulations. Contact your institution's Environmental Health and Safety (EHS) department for specific disposal procedures.

This compound Handling Workflow

The following diagram outlines the standard operational workflow for safely handling this compound in a laboratory setting.

PTIO_Handling_Workflow cluster_prep 1. Preparation Phase cluster_handling 2. Handling Phase cluster_cleanup 3. Post-Handling & Disposal prep_area Prepare Work Area (Fume Hood) don_ppe Don Appropriate PPE prep_area->don_ppe gather_materials Gather Materials don_ppe->gather_materials weigh_this compound Weigh this compound Powder gather_materials->weigh_this compound Proceed to handling prepare_solution Prepare this compound Solution weigh_this compound->prepare_solution conduct_experiment Conduct Experiment prepare_solution->conduct_experiment decontaminate Decontaminate Work Area & Equipment conduct_experiment->decontaminate Experiment complete dispose_waste Dispose of Hazardous Waste decontaminate->dispose_waste doff_ppe Doff PPE dispose_waste->doff_ppe wash_hands Wash Hands Thoroughly doff_ppe->wash_hands

Caption: Standard workflow for handling this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.